Menoxymycin A
描述
(2R,3S,4R,6R)-3-hydroxy-6-[(11R,15R,17R)-4-hydroxy-17-methyl-2,9,13-trioxo-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6-tetraen-5-yl]-N,N,2-trimethyloxan-4-amine oxide has been reported in Streptomyces with data available.
structure given in first source
属性
分子式 |
C24H27NO9 |
|---|---|
分子量 |
473.5 g/mol |
IUPAC 名称 |
(2R,3S,4R,6R)-3-hydroxy-6-[(11R,15R,17R)-4-hydroxy-17-methyl-2,9,13-trioxo-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6-tetraen-5-yl]-N,N,2-trimethyloxan-4-amine oxide |
InChI |
InChI=1S/C24H27NO9/c1-9-17-19(24-15(32-9)8-16(26)34-24)22(29)12-6-5-11(21(28)18(12)23(17)30)14-7-13(25(3,4)31)20(27)10(2)33-14/h5-6,9-10,13-15,20,24,27-28H,7-8H2,1-4H3/t9-,10-,13-,14-,15-,20-,24+/m1/s1 |
InChI 键 |
ABNGXYJNUFFHCJ-CNRHASOASA-N |
产品来源 |
United States |
Foundational & Exploratory
The Phosphoglycolipid Antibiotic Moenomycin A: A Technical Guide to Its Discovery, Isolation, and Characterization from Streptomyces
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Moenomycin A, the principal component of the moenomycin complex, stands as a potent phosphoglycolipid antibiotic with a unique mechanism of action targeting bacterial cell wall synthesis. First described in 1965, it is a secondary metabolite produced by several species of the genus Streptomyces, most notably Streptomyces ghanaensis.[1][2] This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Moenomycin A, with a focus on the methodologies and experimental protocols relevant to researchers in the field of natural product drug discovery and development.
Introduction: Discovery and Significance
The moenomycin family of antibiotics was first reported in 1965 as metabolites from the bacterial genus Streptomyces.[2] Moenomycin A is the most prominent member of this family, which also includes synonyms such as flavomycin and bambermycins.[1] These antibiotics are produced by several Streptomyces strains, including S. ghanaensis (ATCC14672), S. bambergiensis (ATCC13879), S. ederensis (ATCC15304), and S. geysiriensis (ATCC15303).[1]
Structurally, moenomycins are classified as phosphoglycolipids. Moenomycin A is characterized by a core BCEF tetrasaccharide attached to a moenocinol-phosphoglycerate moiety. The structural diversity within the moenomycin family arises from variations in this basic structure.
The primary significance of Moenomycin A lies in its potent inhibition of peptidoglycan glycosyltransferases (PGTs), which are crucial enzymes in the penultimate step of bacterial cell wall biosynthesis. This mode of action is distinct from many other classes of antibiotics, making Moenomycin A a subject of interest for combating antibiotic-resistant bacteria. The minimum inhibitory concentration (MIC) of Moenomycin A against various Gram-positive bacteria ranges from 1 ng/mL to 100 ng/mL.
Biosynthesis of Moenomycin A in Streptomyces
The biosynthetic gene cluster for Moenomycin A was first identified in Streptomyces ghanaensis in 2007, with the complete 17-step pathway being characterized in 2009. The biosynthesis is a complex process involving a series of enzymatic reactions that assemble the characteristic phosphoglycolipid structure.
The biosynthetic pathway for Moenomycin A is highly convergent and flexible. It involves the synthesis of a C25 lipid tail from a 15-carbon farnesyl precursor and a 10-carbon geranyl pyrophosphate. This lipid tail is attached to a central 3-phosphoglyceric acid backbone, which is then glycosylated with a substituted tetrasaccharide. The promiscuity of certain glycosyltransferases in the pathway can lead to the production of different moenomycin analogs.
While the structural genes for moenomycin biosynthesis are clustered, the transcriptional regulators of these genes appear to be unclustered and are yet to be fully elucidated. The regulation of secondary metabolism in Streptomyces is known to be complex, involving global regulators and pathway-specific regulatory proteins that respond to various physiological and environmental signals.
Isolation and Purification of Moenomycin A
The isolation of Moenomycin A from Streptomyces fermentation broths involves a multi-step process to separate it from other cellular components and related moenomycin analogs.
Fermentation of Streptomyces ghanaensis
A detailed protocol for the fermentation of S. ghanaensis is provided below.
Experimental Protocol: Fermentation of Streptomyces ghanaensis for Moenomycin A Production
-
Strain and Culture Conditions: Streptomyces ghanaensis (ATCC 14672) is used for the production of moenomycin.
-
Seed Culture: Inoculate a loopful of spores from a mature plate into a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth - TSB). Incubate at 30°C for 48-72 hours on a rotary shaker at 200 rpm.
-
Production Culture: Inoculate a production fermenter containing the production medium with 5-10% (v/v) of the seed culture. A typical production medium consists of a carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, yeast extract), and mineral salts.
-
Fermentation Parameters: Maintain the fermentation at 30°C with controlled aeration and agitation for 5-7 days. Monitor pH and adjust as necessary.
-
Harvesting: After the fermentation period, harvest the culture broth by centrifugation or filtration to separate the mycelium from the supernatant containing the secreted Moenomycin A.
Extraction and Purification
A solid-phase extraction (SPE) procedure has been developed for the rapid isolation of moenomycin and its biosynthetic intermediates from culture filtrates. Further purification is typically achieved through a combination of chromatographic techniques.
Experimental Protocol: Extraction and Purification of Moenomycin A
-
Initial Extraction: The culture filtrate can be subjected to initial purification by extraction with a nonpolar solvent, such as petroleum ether or acetone, to remove nonpolar impurities. The moenomycin complex can then be extracted from the remaining aqueous phase using a polar solvent like methanol (B129727). Alternatively, the filtrate can be passed through a neutral adsorption resin to remove salts and lipids and to concentrate the crude moenomycin.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the clarified culture supernatant onto the cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute Moenomycin A with a gradient of methanol in water.
-
-
Anion Exchange Chromatography: The moenomycin-containing fractions from SPE can be further purified using an anion exchange material. This step is effective in separating Moenomycin A from other components of the moenomycin complex.
-
Adsorption Resin Chromatography: A final purification step using adsorption resins can be employed to achieve a high purity of Moenomycin A (>97%). Repeating the ion exchange and adsorption chromatography steps can yield Moenomycin A with a purity of ≥99%.
-
Semi-preparative HPLC: For obtaining highly purified Moenomycin A for structural elucidation and biological assays, semi-preparative high-performance liquid chromatography (HPLC) is utilized.
Structural Elucidation and Characterization
The structure of Moenomycin A has been determined through a combination of spectroscopic techniques.
Experimental Protocol: Structural Characterization of Moenomycin A
-
Mass Spectrometry (MS): High-performance liquid chromatography-mass spectrometry (HPLC-MS) is used to determine the molecular weight and fragmentation pattern of Moenomycin A and its analogs.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are employed to elucidate the detailed chemical structure, including the stereochemistry of the sugar moieties and the linkage of the various structural components.
Quantitative Data
The following table summarizes key quantitative data related to Moenomycin A.
| Parameter | Value | Reference |
| Minimum Inhibitory Concentration (MIC) against Gram-positive bacteria | 1 - 100 ng/mL | |
| MIC against Gram-negative bacteria | 0.3 - 150 µg/mL | |
| Purity after initial chromatography | > 97% | |
| Purity after repeated chromatography | ≥ 99% |
Visualizations
Experimental Workflow for Moenomycin A Isolation and Characterization
Caption: Workflow for Moenomycin A Isolation.
Simplified Moenomycin A Biosynthetic Pathway
Caption: Simplified Moenomycin A Biosynthesis.
General Regulation of Secondary Metabolism in Streptomyces
Caption: Regulation of Secondary Metabolism.
References
For Researchers, Scientists, and Drug Development Professionals
An In--Depth Technical Guide to the Chemical Structure and Stereochemistry of Moenomycin A
Executive Summary
Moenomycin A is a high-molecular-weight phosphoglycolipid antibiotic renowned for its potent activity against Gram-positive bacteria. First isolated from Streptomyces species in 1965, it remains a subject of significant interest due to its unique mechanism of action: the direct inhibition of peptidoglycan glycosyltransferases (PGTs), enzymes essential for bacterial cell wall biosynthesis. This technical guide provides a comprehensive overview of the complex chemical structure and intricate stereochemistry of Moenomycin A. It details the three core components of the molecule, presents key physicochemical and biological data, outlines the experimental protocols used for its structural elucidation, and illustrates its mechanism of action and structural organization through detailed diagrams. This document is intended to serve as a critical resource for researchers engaged in antibiotic discovery and development.
Core Chemical Structure
Moenomycin A is a structurally complex natural product, a feature that has made its total synthesis a formidable challenge.[1] Its architecture can be deconstructed into three principal components: a C25 isoprenoid lipid tail, a central phosphoglycerate linker, and a complex pentasaccharide moiety.[1][2] This unique assembly gives Moenomycin A its characteristic amphiphilic nature, which is crucial for its biological activity.[2]
-
C25 Isoprenoid Lipid Tail (Moenocinol): A 25-carbon isoprenoid chain, known as moenocinol, is connected via an ether linkage to the C2 position of the glyceric acid backbone.[2] This hydrophobic tail acts as an anchor, embedding the molecule into the bacterial cytoplasmic membrane. This localization is critical for presenting the bioactive oligosaccharide portion to its target enzyme, the PGTs, at the cell surface.
-
Phosphoglycerate Linker: A central 3-phosphoglyceric acid unit serves as the backbone of the molecule. It connects the lipid tail to the pentasaccharide via a phosphodiester linkage. This charged linker region has been shown to be critical for binding to the active site of the target enzyme.
-
Pentasaccharide Moiety: The most complex region of Moenomycin A is a substituted pentasaccharide. This oligosaccharide is responsible for the specific binding interaction with PGTs and is the primary determinant of the molecule's potent inhibitory activity. Degradation studies have shown that specific substructures, such as the EF disaccharide, are crucial for PGT binding. The full pentasaccharide consists of several distinct sugar units, often labeled A through F in literature, with unit D being a branching glucose.
The logical relationship between these core components is visualized in the diagram below.
Stereochemistry
The stereochemistry of Moenomycin A is exceptionally complex, with numerous chiral centers and five distinct glycosidic linkages. Achieving precise stereochemical control during chemical synthesis is a major hurdle that delayed its first total synthesis for decades.
The oligosaccharide portion presents the greatest stereochemical challenge. The linkages include two beta linkages to C2 acetamido sugars, which are notoriously difficult to construct with high fidelity. The stereochemistry within the sugar units themselves also contributes to the molecule's diversity and activity. For instance, within the broader moenomycin family, the stereochemistry of the F sugar unit can vary, presenting either a D-gluco or D-galacto configuration, which alters the orientation of substituents. The successful total synthesis of Moenomycin A utilized a modular approach, constructing disaccharide fragments (BC and EF) first before coupling them, and relied on advanced techniques like sulfoxide (B87167) glycosylation chemistry to control the stereochemistry of the crucial linkages.
Physicochemical and Biological Data
Quantitative data for Moenomycin A is essential for its characterization and for structure-activity relationship (SAR) studies. The table below summarizes key reported values.
| Parameter | Value | Reference(s) |
| Molecular Formula | C₆₉H₁₀₇N₄O₃₅P | |
| Molecular Weight | 1583.58 g/mol | |
| Minimum Inhibitory Concentration (MIC) | ||
| vs. Gram-positive bacteria | 1–100 ng/mL | |
| vs. Gram-negative bacteria | 0.3–150 µg/mL | |
| X-ray Crystallography Data (PGT-bound) | ||
| Resolution (A. aeolicus PBP1A) | 2.31 Å |
Mechanism of Action
Moenomycin A functions by inhibiting the transglycosylation step of peptidoglycan (PG) biosynthesis, a process vital for maintaining the integrity of the bacterial cell wall. The enzymes responsible for this step are peptidoglycan glycosyltransferases (PGTs), which are typically domains of larger Penicillin-Binding Proteins (PBPs).
The process and its inhibition are as follows:
-
Substrate Binding: PGTs bind to Lipid II, the precursor building block of the cell wall, which consists of a disaccharide-pentapeptide unit linked to a lipid carrier.
-
Glycan Chain Elongation: The PGT catalyzes the polymerization of the glycan portion of Lipid II, extending the growing peptidoglycan chain.
-
Inhibition by Moenomycin A: Moenomycin A acts as a competitive inhibitor by mimicking the natural glycan substrate. Its lipid tail anchors it to the membrane, while the pentasaccharide binds with high affinity to the active site of the PGT. This binding event physically blocks the enzyme from processing Lipid II, thereby halting cell wall synthesis and ultimately leading to cell lysis and death.
The diagram below illustrates this inhibitory mechanism.
Experimental Protocols for Structural Elucidation
The definitive structure of Moenomycin A was determined through a combination of sophisticated analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
Protocol 1: General Methodology for NMR-Based Structure Elucidation
NMR spectroscopy is the primary method for determining the solution-state structure and connectivity of complex molecules like Moenomycin A.
-
Sample Preparation: A purified sample of Moenomycin A (typically 1-10 mg) is dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
1D NMR Spectroscopy:
-
¹H NMR spectra are acquired to identify all proton signals, their chemical shifts, multiplicities (splitting patterns), and coupling constants.
-
¹³C NMR spectra (often proton-decoupled) are acquired to identify all unique carbon signals.
-
-
2D NMR Spectroscopy: A suite of 2D NMR experiments is performed to establish connectivity.
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings within the same spin system, crucial for tracing out sugar rings.
-
TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system, not just adjacent ones.
-
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms, assigning carbons to their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Detects long-range (2-3 bond) correlations between ¹H and ¹³C atoms. This is critical for connecting different structural fragments, such as linking sugar units together and connecting the pentasaccharide to the phosphoglycerate linker.
-
NOESY/ROESY (Nuclear Overhauser Effect/Rotating-Frame Overhauser Effect Spectroscopy): Identifies protons that are close in space (<5 Å), providing information about the 3D structure and stereochemistry, including the orientation across glycosidic bonds.
-
-
Data Analysis: The combined data from these experiments allows for the step-by-step assembly of the molecular structure, assignment of relative stereochemistry, and conformational analysis.
Protocol 2: General Methodology for X-ray Crystallography
To visualize the 3D structure of Moenomycin A in its biologically relevant state, it is co-crystallized with its target PGT enzyme.
-
Protein-Ligand Complex Formation: The target PGT domain is expressed and purified. Moenomycin A is then added in excess to saturate the enzyme's active site.
-
Crystallization: The protein-ligand complex is subjected to high-throughput screening of various crystallization conditions (e.g., different pH, precipitants, temperatures) using techniques like vapor diffusion. The goal is to obtain well-ordered, single crystals of sufficient size (>0.1 mm).
-
Data Collection: A selected crystal is mounted and cryo-cooled. It is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement:
-
The diffraction data (intensities and positions of spots) are processed to determine the unit cell dimensions and space group.
-
The phase problem is solved using methods like molecular replacement (if a homologous protein structure is known).
-
An initial electron density map is generated, into which the protein and ligand structures are built and refined. The final refined model provides high-resolution atomic coordinates of Moenomycin A bound in the active site.
-
The general workflow for determining a complex natural product structure is shown below.
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
The biological activity of Moenomycin A is quantified by its MIC value, which is the lowest concentration that inhibits visible bacterial growth. The broth microdilution method is a standard approach.
-
Preparation of Antibiotic Dilutions: A two-fold serial dilution of Moenomycin A is prepared in a 96-well microtiter plate using a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Preparation of Bacterial Inoculum: The target bacterial strain is grown to a specific density (e.g., 0.5 McFarland standard), then diluted to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate (containing the antibiotic dilutions and controls) is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Result Interpretation: After incubation, the wells are visually inspected for turbidity (bacterial growth). The MIC is recorded as the lowest concentration of Moenomycin A in which no visible growth occurs.
References
Moenomycin A: A Deep Dive into the Inhibition of Peptidoglycan Glycosyltransferases
An In-depth Technical Guide for Researchers and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the mechanism of action of Moenomycin A, a potent phosphoglycolipid antibiotic, against bacterial peptidoglycan glycosyltransferases (PGTs). It details the biochemical pathways, quantitative inhibition data, key experimental protocols, and the structural basis for its inhibitory activity, serving as a critical resource for professionals engaged in antibiotic research and development.
Introduction: The Bacterial Cell Wall and a Unique Antibiotic Target
The bacterial cell wall is a vital extracellular structure that maintains cell shape and protects against osmotic lysis. Its primary structural component is peptidoglycan (PG), a massive polymer of repeating N-acetylglucosamine (GlcNAc) and N-acetylmuramic acid (MurNAc) units cross-linked by short peptides.[1] The biosynthesis of this essential polymer is a well-established target for antibiotics.
Peptidoglycan glycosyltransferases (PGTs) are a family of highly conserved bacterial enzymes that catalyze the polymerization of the glycan chains of PG.[2][3] These enzymes represent an attractive antibiotic target because they are essential, conserved across many bacterial species, absent in eukaryotes, and located on the outer face of the cytoplasmic membrane, making them accessible to inhibitors.[2][4]
Moenomycin A is the founding member of the moenomycin family of antibiotics and is the only known natural product that specifically inhibits the active site of PGTs.[3][5][6] Despite its remarkable potency, particularly against Gram-positive bacteria, its clinical utility in humans has been limited by poor pharmacokinetic properties.[2][4] Nevertheless, Moenomycin A serves as the fundamental blueprint for the structure-based design of novel antibacterial agents targeting this crucial pathway.[2][7]
The Peptidoglycan Biosynthesis Pathway and Site of Inhibition
The synthesis of peptidoglycan is a multi-stage process that begins in the cytoplasm and culminates in the periplasm (or extracellular space in Gram-positive bacteria).
-
Cytoplasmic Phase: Precursors, including UDP-GlcNAc and UDP-MurNAc-pentapeptide (also known as Park's nucleotide), are synthesized.[1][8]
-
Membrane-Associated Phase: The MraY enzyme transfers the UDP-MurNAc-pentapeptide to a lipid carrier, undecaprenyl phosphate (B84403) (C55-P), forming Lipid I. Subsequently, MurG adds a GlcNAc moiety to create Lipid II.[1]
-
Translocation: The completed Lipid II monomer is "flipped" across the cytoplasmic membrane by a flippase, making it available on the periplasmic face.[1]
-
Polymerization (Glycosylation): This is the critical step catalyzed by PGTs. The PGT enzyme adds the disaccharide-pentapeptide unit from a Lipid II molecule (the acceptor) to the growing end of a glycan chain (the donor).[4][9]
-
Cross-linking (Transpeptidation): The final step involves the formation of peptide cross-links between adjacent glycan strands, a reaction catalyzed by transpeptidases (TPs). This step is the target of well-known antibiotics like penicillin.[4]
Moenomycin A specifically inhibits the polymerization step (Step 4) by binding directly to the PGT active site.[4][10]
Molecular Mechanism of PGT Inhibition
Moenomycin A functions as a high-affinity substrate analog, effectively mimicking the structure of the growing peptidoglycan chain (the donor substrate).[9][11] It binds tightly within the PGT active site cleft, physically obstructing the binding of both the donor and acceptor (Lipid II) substrates and thereby halting glycan chain elongation.
Crystal structures of PGTs in complex with Moenomycin A have revealed the precise molecular interactions responsible for its potent inhibition.[2][6] The binding is primarily mediated by the EF-ring disaccharide and the phosphoglycerate portion of the antibiotic.[2][3] This core region forms a network of crucial hydrogen bonds with highly conserved residues within the PGT active site. Six conserved active site residues have been shown to make critical contacts with the F-ring phosphoglycerate portion of moenomycin.[2][6] The long C25 isoprenoid lipid tail is proposed to anchor the inhibitor to the cell membrane, increasing its effective concentration at the site of action.[4][11]
Quantitative Inhibition Data
Moenomycin A exhibits potent activity, with Minimum Inhibitory Concentrations (MICs) and half-maximal inhibitory concentrations (IC₅₀) typically in the nanomolar range. Its spectrum is largely limited to Gram-positive organisms, as it cannot penetrate the outer membrane of Gram-negative bacteria.[2]
Table 1: In Vitro PGT Inhibition by Moenomycin A and Analogs
| Compound | PGT Enzyme Source | IC₅₀ (nM) | Reference(s) |
|---|---|---|---|
| Moenomycin A | S. aureus PBP2 | 2.5 | [12] |
| Moenomycin A | E. faecalis PBP2A | 4.0 | [12] |
| Neryl-Moenomycin A | S. aureus PBP2 | 25 | [12] |
| Descarboxyl-Neryl-MmA | S. aureus PBP2 | >2500 | [12] |
| Desphosphoryl-Neryl-MmA | S. aureus PBP2 | >2500 |[12] |
Table 2: Antibacterial Activity (MIC) of Moenomycin A
| Organism | MIC (µg/mL) | Notes | Reference(s) |
|---|---|---|---|
| Gram-positive bacteria (general) | 0.001 - 0.1 | 10-1000 times more potent than vancomycin | [4][13] |
| Staphylococcus aureus | 0.05 | - | [9] |
| Enterococcus faecalis | 0.05 | - | [12] |
| E. coli imp mutant | 0.125 | Outer membrane permeable strain |[13] |
Key Experimental Protocols
The study of PGT inhibition by Moenomycin A relies on specialized in vitro assays that can monitor the polymerization of the Lipid II substrate.
This method provides real-time kinetic data by using a fluorescently labeled Lipid II analog.
-
Principle: A Dansyl group is attached to the pentapeptide of Lipid II. The fluorescence of the Dansyl group is sensitive to its environment. As the labeled Lipid II is polymerized into long glycan chains, the local environment of the Dansyl group changes, leading to a measurable decrease in fluorescence intensity.[14]
-
Methodology:
-
Reagent Preparation: Purified PGT enzyme, Dansyl-labeled Lipid II substrate, and assay buffer (e.g., Tris-HCl with MgCl₂ and a detergent like Triton X-100) are prepared.
-
Reaction Setup: The reaction is set up in a microplate well. The buffer, inhibitor (e.g., Moenomycin A at various concentrations), and enzyme are pre-incubated.
-
Initiation: The reaction is initiated by the addition of the Dansyl-Lipid II substrate.
-
Monitoring: The fluorescence intensity is monitored over time using a plate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: The initial reaction rates are calculated from the slope of the fluorescence decay. IC₅₀ values are determined by plotting the rate of inhibition against the inhibitor concentration.
-
This is a classic, highly sensitive endpoint assay that directly measures product formation.
-
Principle: The assay uses a Lipid II substrate that is radiolabeled, typically in the GlcNAc moiety ([¹⁴C]GlcNAc). After the enzymatic reaction, the polymerized, high-molecular-weight peptidoglycan product is separated from the unreacted Lipid II substrate by paper chromatography.[12]
-
Methodology:
-
Reagent Preparation: Purified PGT enzyme, radiolabeled Lipid II, and assay buffer are prepared.
-
Reaction: The enzyme, buffer, and inhibitor are incubated with the radiolabeled Lipid II for a fixed period (e.g., 30 minutes) at the optimal temperature.
-
Quenching: The reaction is stopped, often by adding a denaturant like SDS.
-
Separation: The reaction mixture is spotted onto a chromatography paper strip. The chromatogram is developed using a suitable solvent system (e.g., pyridine/acetic acid/water). The polymerized PG remains at the origin, while the mobile Lipid II substrate moves up the paper.
-
Detection: The paper is dried, and the radioactivity in the origin spot (product) and the mobile spot (substrate) is quantified using a scintillation counter or phosphorimager.
-
Analysis: The percentage of Lipid II converted to polymer is calculated. This is used to determine the level of inhibition and calculate IC₅₀ values.
-
Conclusion and Future Perspectives
Moenomycin A remains a cornerstone for understanding the function of peptidoglycan glycosyltransferases. Its mechanism of action—acting as a potent substrate mimic that binds to the highly conserved PGT active site—has been clearly elucidated through structural and biochemical studies. While the natural product itself is not used clinically in humans, it provides an invaluable chemical scaffold for the development of new antibiotics. The detailed knowledge of its binding mode, coupled with the robust experimental assays developed to study its effects, provides a powerful platform for designing novel, semi-synthetic, or fully synthetic PGT inhibitors with improved pharmacokinetic properties and the potential to combat multidrug-resistant bacteria.
References
- 1. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural analysis of the contacts anchoring moenomycin to peptidoglycan glycosyltransferases and implications for antibiotic design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Moenomycin family antibiotics: chemical synthesis, biosynthesis, biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The molecular biology of moenomycins: towards novel antibiotics based on inhibition of bacterial peptidoglycan glycosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural analysis of the contacts anchoring moenomycin to peptidoglycan glycosyltransferases and implications for antibiotic design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rcsb.org [rcsb.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Peptidoglycan Glycosyltransferase Substrate Mimics as Templates for the Design of New Antibacterial Drugs [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Functional and Structural Analysis of a Key Region of the Cell Wall Inhibitor Moenomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 14. UQ eSpace [espace.library.uq.edu.au]
The Biological Activity of Moenomycin Family Antibiotics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The moenomycin family of phosphoglycolipid antibiotics, first discovered in the 1960s, represents a unique and potent class of antibacterial agents.[1][2] Their distinct mechanism of action, targeting the highly conserved peptidoglycan glycosyltransferases (PGTs), sets them apart from most clinically used antibiotics and offers a promising avenue for combating antibiotic resistance.[2][3] This technical guide provides an in-depth exploration of the biological activity of moenomycin and its analogues, focusing on their mechanism of action, spectrum of activity, structure-activity relationships, and mechanisms of resistance. Detailed experimental protocols for key assays and quantitative data are presented to facilitate further research and development in this area.
Mechanism of Action: Inhibition of Peptidoglycan Glycosyltransferases
The primary molecular target of the moenomycin family of antibiotics is the peptidoglycan glycosyltransferase (PGT) domain of penicillin-binding proteins (PBPs) and monofunctional transglycosylases.[2] PGTs are essential enzymes that catalyze the polymerization of the glycan chains of the bacterial cell wall, a critical step in maintaining the structural integrity of the bacterium. Moenomycins act as structural mimics of the natural lipid II substrate of PGTs, competitively inhibiting the enzyme's active site. This inhibition blocks the extension of the peptidoglycan chains, leading to a compromised cell wall, leakage of cellular contents, and ultimately, cell death. Moenomycins are the only known natural product inhibitors that directly target the active site of PGTs.
Below is a diagram illustrating the bacterial peptidoglycan biosynthesis pathway and the point of inhibition by moenomycin.
Spectrum of Activity
Moenomycin and its derivatives exhibit potent activity primarily against Gram-positive bacteria, including clinically significant pathogens such as Staphylococcus aureus (including methicillin-resistant strains, MRSA), Streptococcus pneumoniae (including penicillin-resistant strains), and Enterococcus faecalis (including vancomycin-resistant strains). Their activity against Gram-negative bacteria is generally weaker due to the presence of the outer membrane, which acts as a permeability barrier.
Table 1: Minimum Inhibitory Concentrations (MICs) of Moenomycin A against various bacterial strains
| Bacterial Species | Strain | MIC (µg/mL) | Reference(s) |
| Staphylococcus aureus | ATCC 29213 | <0.01 | |
| Staphylococcus aureus | MRSA (Clinical Isolate) | 8 | |
| Staphylococcus aureus | Newman (MSSA) | 0.5 | |
| Staphylococcus aureus | RN4220 (MoeA-resistant mutant) | 12.5 | |
| Enterococcus faecalis | ATCC 29212 | 0.04 | |
| Enterococcus faecalis | VRE (Clinical Isolate) | 0.5 - 64 | |
| Streptococcus pneumoniae | ATCC 49619 | 0.33 | |
| Streptococcus pneumoniae | Penicillin-resistant | 0.5 | |
| Bacillus subtilis | ATCC 23857 | 0.33 | |
| Escherichia coli | imp (permeable mutant) | 0.125 |
Structure-Activity Relationship
The complex structure of moenomycin consists of a pentasaccharide core, a phosphoglycerate linker, and a C25 isoprenoid lipid tail. Structure-activity relationship (SAR) studies have revealed the importance of different structural motifs for its biological activity.
-
Lipid Tail: The C25 lipid tail is crucial for anchoring the molecule to the bacterial cell membrane, thereby increasing the effective concentration of the antibiotic at the site of action. Analogs with shorter lipid chains exhibit significantly reduced antibacterial activity.
-
Oligosaccharide Core: The oligosaccharide portion of moenomycin is responsible for binding to the active site of the PGT. The CEF and DEF trisaccharide fragments have been identified as the minimal pharmacophores retaining biological activity.
-
Phosphoglycerate Linker: This linker connects the oligosaccharide to the lipid tail and plays a critical role in the proper positioning of the molecule for enzyme inhibition.
Table 2: Inhibitory Activity (IC50) of Moenomycin A and its Analogs against Peptidoglycan Glycosyltransferases
| Compound | Target Enzyme | IC50 (nM) | Reference(s) |
| Moenomycin A | E. coli PBP1b | 19 | |
| Moenomycin A | S. aureus SgtB | 31 | |
| Moenomycin A | S. aureus PBP2 (B1193376) | 870 ± 110 | |
| CEF Trisaccharide | S. aureus PBP2 | ~1300 | |
| DEF Trisaccharide | S. aureus PBP2 | 870 ± 110 |
Mechanisms of Resistance
Bacterial resistance to moenomycin is primarily associated with mutations in the genes encoding the target PGTs. These mutations can alter the active site of the enzyme, leading to reduced binding affinity for the antibiotic. For example, specific point mutations in the pbp2 gene of S. aureus have been shown to confer moenomycin resistance.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.
Materials:
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
96-well microtiter plates
-
Bacterial strains
-
Moenomycin A stock solution (in an appropriate solvent like DMSO)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Microplate reader
Procedure:
-
Inoculum Preparation: a. From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). d. Dilute the adjusted suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
Serial Dilution of Moenomycin: a. Prepare a series of twofold dilutions of the moenomycin stock solution in MHB in the wells of a 96-well plate. The final volume in each well should be 50 µL. b. Include a growth control well (MHB with inoculum, no antibiotic) and a sterility control well (MHB only).
-
Inoculation: a. Add 50 µL of the prepared bacterial inoculum to each well (except the sterility control).
-
Incubation: a. Cover the plate and incubate at 35-37°C for 16-20 hours.
-
Reading the MIC: a. The MIC is the lowest concentration of moenomycin that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀) with a microplate reader.
Peptidoglycan Glycosyltransferase (PGT) Inhibition Assay (Fluorescence-Based)
This protocol describes a continuous fluorescence-based assay to measure the inhibition of PGT activity.
Materials:
-
Purified PGT enzyme (e.g., E. coli PBP1b or S. aureus SgtB)
-
Dansyl-labeled Lipid II substrate
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.005% Triton X-100)
-
Moenomycin A or test compounds
-
Black 384-well microtiter plates
-
Fluorescence plate reader
Procedure:
-
Assay Setup: a. In a 384-well plate, add 5 µL of assay buffer. b. Add 0.5 µL of moenomycin or test compound at various concentrations (in DMSO). c. Add 5 µL of purified PGT enzyme to each well. d. Pre-incubate the enzyme and compound for 15 minutes at room temperature.
-
Initiation of Reaction: a. Initiate the reaction by adding 5 µL of dansyl-labeled Lipid II substrate.
-
Measurement: a. Immediately measure the fluorescence intensity kinetically over a period of 30-60 minutes using an excitation wavelength of ~340 nm and an emission wavelength of ~520 nm. The increase in fluorescence corresponds to the polymerization of Lipid II.
-
Data Analysis: a. Determine the initial reaction rates from the kinetic data. b. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration. c. Calculate the IC₅₀ value by fitting the data to a dose-response curve.
Analysis of Cell Wall Composition by HPLC
This protocol outlines the general steps for the isolation and analysis of bacterial peptidoglycan by reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
Bacterial culture treated with and without moenomycin
-
Boiling 4% SDS solution
-
Pronase E
-
Cellosyl (muramidase)
-
Sodium borohydride
-
Orthophosphoric acid
-
HPLC system with a C18 column
-
Mobile phase A: 0.1% (v/v) trifluoroacetic acid (TFA) in water
-
Mobile phase B: 0.1% (v/v) TFA in acetonitrile
Procedure:
-
Cell Wall Isolation (Sacculi Preparation): a. Harvest bacterial cells from culture by centrifugation. b. Resuspend the cell pellet in a small volume of PBS and add to boiling 4% SDS solution. Boil for 30 minutes to lyse the cells and solubilize membranes. c. Pellet the insoluble peptidoglycan (sacculi) by ultracentrifugation. d. Wash the sacculi repeatedly with sterile water to remove SDS. e. Treat the sacculi with Pronase E to digest any attached proteins. f. Inactivate Pronase E by boiling and wash the sacculi again.
-
Muropeptide Preparation: a. Resuspend the purified sacculi in a suitable buffer and digest with a muramidase (B13767233) (e.g., Cellosyl) overnight to break the glycan strands into muropeptide fragments. b. Inactivate the muramidase by boiling. c. Reduce the muropeptides with sodium borohydride. d. Adjust the pH to 3-4 with orthophosphoric acid.
-
HPLC Analysis: a. Separate the muropeptides by RP-HPLC using a C18 column. b. Elute the muropeptides with a linear gradient of mobile phase B in mobile phase A. c. Monitor the elution profile by UV absorbance at 205 nm. d. Compare the chromatograms of moenomycin-treated and untreated samples to identify changes in the muropeptide profile, such as the accumulation of un-cross-linked monomers.
Visualization of Morphological Changes
Inhibition of peptidoglycan synthesis by moenomycin leads to distinct morphological changes in bacteria, including cell swelling, filamentation, and eventual lysis. These alterations can be visualized using microscopy techniques such as transmission electron microscopy (TEM).
Protocol for Transmission Electron Microscopy (TEM) of Moenomycin-Treated Bacteria
Materials:
-
Bacterial culture treated with and without moenomycin
-
Primary fixative (e.g., 2.5% glutaraldehyde (B144438) in 0.1 M cacodylate buffer)
-
Secondary fixative (e.g., 1% osmium tetroxide in 0.1 M cacodylate buffer)
-
Ethanol (B145695) series (for dehydration)
-
Epoxy resin
-
Uranyl acetate (B1210297) and lead citrate (B86180) (for staining)
-
Transmission electron microscope
Procedure:
-
Fixation: a. Harvest bacteria by gentle centrifugation. b. Resuspend the pellet in the primary fixative and incubate for at least 2 hours at 4°C. c. Wash the cells with buffer and then post-fix with the secondary fixative for 1-2 hours at 4°C.
-
Dehydration and Embedding: a. Dehydrate the fixed cells through a graded series of ethanol concentrations (e.g., 30%, 50%, 70%, 90%, 100%). b. Infiltrate the dehydrated cells with epoxy resin and polymerize at 60°C for 48 hours.
-
Sectioning and Staining: a. Cut ultrathin sections (60-90 nm) of the embedded bacteria using an ultramicrotome. b. Mount the sections on copper grids. c. Stain the sections with uranyl acetate followed by lead citrate.
-
Imaging: a. Examine the stained sections using a transmission electron microscope. b. Document any morphological changes, such as alterations in cell wall thickness, septum formation, and cell shape.
The inhibition of PGT by moenomycin disrupts the coordination between cell wall synthesis and cell division, often leading to the formation of cell filaments as division is arrested.
Conclusion
The moenomycin family of antibiotics remains a compelling area of research due to their potent activity and unique mechanism of action. The rise of antibiotic resistance necessitates the exploration of novel drug targets, and the peptidoglycan glycosyltransferases are a prime candidate. This guide provides a comprehensive overview of the biological activity of moenomycins, along with detailed protocols and quantitative data, to serve as a valuable resource for the scientific community. Further investigation into the structure-activity relationships and the development of synthetic analogs with improved pharmacokinetic properties could lead to the development of a new generation of antibiotics to combat multidrug-resistant bacteria.
References
- 1. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 2. Moenomycin family antibiotics: chemical synthesis, biosynthesis, biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of peptidoglycan synthesis is sufficient for total arrest of staphylococcal cell division - PubMed [pubmed.ncbi.nlm.nih.gov]
The Moenomycin A Biosynthesis Pathway in Streptomyces: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Moenomycin A, a phosphoglycolipid antibiotic produced by Streptomyces species, notably Streptomyces ghanaensis, stands as a unique and potent inhibitor of bacterial peptidoglycan glycosyltransferases. This singular mode of action makes it a compelling subject for antibiotic research and development, particularly in an era of mounting antimicrobial resistance. This technical guide provides an in-depth exploration of the moenomycin A biosynthetic pathway, consolidating current knowledge on its genetic basis, enzymatic machinery, and regulatory networks. The guide is intended to serve as a comprehensive resource, offering detailed experimental insights and structured data to facilitate further research and bioengineering efforts.
The Moenomycin Biosynthetic Gene Cluster
The genetic blueprint for moenomycin A biosynthesis in Streptomyces ghanaensis is primarily encoded within two distinct gene clusters, referred to as moe cluster 1 and moe cluster 2.[1] Unlike many other antibiotic biosynthetic pathways, the moe clusters are notably devoid of pathway-specific regulatory genes.[1][2] Instead, the regulation of moenomycin production is intricately controlled by pleiotropic regulators that govern broader aspects of Streptomyces physiology and development.[2][3]
moe Cluster 1: This larger cluster contains the majority of the genes essential for the assembly of the phosphoglycolipid backbone and the pentasaccharide core of moenomycin A. These include genes encoding prenyltransferases, glycosyltransferases, and various tailoring enzymes responsible for modifications of the sugar moieties.
moe Cluster 2: This smaller cluster is primarily involved in the biosynthesis of the C5N cyclopentane (B165970) moiety (ring A) and its attachment to the core structure.[4]
The Biosynthetic Pathway of Moenomycin A
The assembly of moenomycin A is a multi-step process involving the coordinated action of numerous enzymes. The pathway can be broadly divided into the formation of the lipid anchor, the sequential addition of sugar units, and subsequent tailoring reactions.
Formation of the Phosphoglycolipid Anchor
The biosynthesis is initiated with the formation of a farnesyl-phosphoglycerate ether, the lipid anchor upon which the oligosaccharide chain is assembled. This key step is catalyzed by the prenyltransferase MoeO5 . This enzyme attaches a C15 farnesyl pyrophosphate to 3-phosphoglycerate.[5][6] Subsequently, the prenyltransferase MoeN5 extends the C15 lipid chain to the final C25 moenocinol (B11300) chain.[6][7][8]
Assembly of the Pentasaccharide Chain
Following the formation of the lipid anchor, a series of glycosyltransferases sequentially add the five sugar moieties. The order of sugar addition has been elucidated through the analysis of gene knockout mutants. The process is initiated by MoeGT1 , which adds the first sugar, a galacturonic acid, to the lipid anchor.[4] Subsequent glycosyltransferases, including MoeGT2 , MoeGT3 , MoeGT4 , and MoeGT5 , are responsible for the addition of the remaining four sugars to form the complete pentasaccharide chain.[4]
Tailoring Reactions
Throughout the assembly process, a variety of tailoring enzymes modify the sugar residues. These modifications are crucial for the biological activity of moenomycin A. Key tailoring enzymes include:
-
MoeE5: A UDP-GalUA C4 epimerase.[4] The gene for this enzyme contains a rare TTA codon, and its translation is dependent on the bldA-encoded tRNALeu.[3]
-
MoeK5: A methyltransferase.[4]
-
MoeF5: A carboxyamidase.[4]
-
MoeH5: An amidotransferase responsible for modifications of the terminal glucuronic acid.[9]
The overall biosynthetic pathway is depicted in the following diagram:
Caption: Proposed biosynthetic pathway of Moenomycin A.
Regulation of Moenomycin A Biosynthesis
The production of moenomycin A is not controlled by dedicated regulators within its gene cluster but is instead governed by a complex network of pleiotropic regulators that respond to various physiological and environmental cues. This regulatory mechanism is a key area of research for enhancing moenomycin titers.
The key global regulators identified to influence moenomycin biosynthesis are:
-
AdpA: A master regulator of morphological differentiation and secondary metabolism in Streptomyces. AdpA directly binds to and activates the promoters of key moe biosynthetic genes.[2][3]
-
bldA: This gene encodes the tRNA for the rare leucine (B10760876) codon UUA. The mRNAs of two essential moe genes, moeO5 and moeE5, as well as the adpA transcript itself, contain UUA codons, making their translation dependent on bldA.[3][10] This links moenomycin production to the developmental stage of the bacterium.
-
wblA: This gene encodes a transcriptional regulator that acts as a negative regulator of moenomycin biosynthesis. Deletion of wblA in S. ghanaensis has been shown to significantly increase moenomycin production.[11][12][13]
-
absB: This gene is involved in the post-transcriptional regulation of adpA, with absB-deficient mutants showing increased adpA expression and consequently, higher moenomycin production.[2][3]
The interplay of these regulators forms a complex network controlling the onset and level of moenomycin A production.
References
- 1. A Streamlined Metabolic Pathway For the Biosynthesis of Moenomycin A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pleiotropic regulatory genes bldA, adpA and absB are implicated in production of phosphoglycolipid antibiotic moenomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pleiotropic regulatory genes bldA, adpA and absB are implicated in production of phosphoglycolipid antibiotic moenomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Complete characterization of the seventeen step moenomycin biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights into the Mechanism of the Antibiotic-Synthesizing Enzyme MoeO5 from Crystal Structures of Different Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Moenomycin Biosynthesis: Structure and Mechanism of Action of the Prenyl Transferase MoeN5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure, catalysis, and inhibition mechanism of prenyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Moenomycin Biosynthesis: Structure and Mechanism of Action of the Prenyltransferase MoeN5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Genetic Engineering of Streptomyces ghanaensis ATCC14672 for Improved Production of Moenomycins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dash.harvard.edu [dash.harvard.edu]
- 11. Streptomyces ghanaensis pleiotropic regulatory gene wblA(gh) influences morphogenesis and moenomycin production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. WblA, a global regulator of antibiotic biosynthesis in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Phosphoglycolipid Structure of Moenomycin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moenomycin A is the principal component of the moenomycin complex, a family of phosphoglycolipid antibiotics produced by various strains of Streptomyces.[1] First isolated in the 1960s, moenomycins are potent inhibitors of bacterial cell wall biosynthesis, exhibiting activity primarily against Gram-positive bacteria.[1] Their unique mechanism of action, targeting peptidoglycan glycosyltransferases, has made them a subject of significant interest in the ongoing search for novel antimicrobial agents to combat rising antibiotic resistance. This technical guide provides a detailed exploration of the core phosphoglycolipid structure of Moenomycin A, the experimental methodologies used for its elucidation, and its mechanism of action.
The Core Phosphoglycolipid Structure of Moenomycin A
Moenomycin A is a complex amphiphilic molecule characterized by three key structural components: a C25 isoprenoid lipid tail, a central 3-phosphoglyceric acid linker, and a complex pentasaccharide chain.[1][2]
-
The Moenocinol (B11300) Lipid Tail: This C25 isoprenoid chain, known as moenocinol, is a unique and highly hydrophobic moiety. It is attached to the C2 position of the 3-phosphoglyceric acid backbone via an ether linkage.[2] The lipid tail is crucial for anchoring the antibiotic to the bacterial cell membrane, thereby positioning the oligosaccharide portion for interaction with its target enzyme.
-
The 3-Phosphoglyceric Acid Linker: This central component acts as a bridge, connecting the moenocinol lipid tail to the pentasaccharide chain. The phosphodiester linkage is formed between the phosphate (B84403) group of the 3-phosphoglyceric acid and the anomeric carbon of the innermost sugar residue of the pentasaccharide.
-
The Pentasaccharide Chain: The carbohydrate portion of Moenomycin A is a complex, highly substituted pentasaccharide. The exact composition and linkage of the sugar residues contribute to the specificity and high-affinity binding of the antibiotic to its target.
The overall structure of Moenomycin A is depicted in the following diagram:
Caption: Core structural components of Moenomycin A.
Experimental Protocols for Structural Elucidation
The complex structure of Moenomycin A was elucidated and confirmed through a combination of spectroscopic and spectrometric techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Isolation and Purification of Moenomycin A
A representative protocol for the isolation and purification of Moenomycin A from a Streptomyces fermentation broth is as follows:
-
Fermentation: Cultivate a Moenomycin A-producing strain of Streptomyces in a suitable liquid medium (e.g., Tryptic Soy Broth) under optimal conditions for antibiotic production.
-
Extraction: After fermentation, separate the mycelium from the culture broth by centrifugation or filtration. Extract the supernatant with an organic solvent such as acetone.
-
Initial Purification: Concentrate the crude extract and subject it to chromatography on a neutral adsorption resin. Elute with a gradient of increasing organic solvent concentration (e.g., isopropanol (B130326) in water).
-
Anion Exchange Chromatography: Further purify the Moenomycin A-containing fractions using an anion exchange column. Elute with a salt gradient (e.g., NaCl) in a buffered mobile phase.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The final purification step is typically performed on a C18 RP-HPLC column with a mobile phase consisting of an acetonitrile/water gradient containing a small amount of acid (e.g., formic acid) to ensure good peak shape and resolution.
-
Purity Assessment: The purity of the isolated Moenomycin A is assessed by analytical HPLC and Thin-Layer Chromatography (TLC).
Mass Spectrometry Analysis
Mass spectrometry is a critical tool for determining the molecular weight and obtaining structural information through fragmentation analysis.
Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or an ion trap mass spectrometer, coupled with an electrospray ionization (ESI) source is commonly used.
Experimental Workflow:
Caption: Experimental workflow for MS analysis of Moenomycin A.
Typical Parameters:
-
Ionization Mode: Negative ion electrospray ionization (ESI-) is often preferred for phosphoglycolipids.
-
MS1 Scan: The full scan mass spectrum is acquired to determine the m/z of the precursor ion. Moenomycin A can be observed as singly [M-H]⁻ or doubly [M-2H]²⁻ charged ions.
-
MS/MS Analysis: The precursor ion is isolated and subjected to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern provides information about the different structural moieties of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure and stereochemistry of Moenomycin A.
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is required for resolving the complex spectrum of Moenomycin A.
Experimental Workflow:
Caption: Experimental workflow for NMR analysis of Moenomycin A.
Key NMR Experiments:
-
¹H NMR: Provides information about the number and types of protons in the molecule.
-
¹³C NMR: Provides information about the carbon skeleton.
-
2D COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, revealing adjacent protons.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting the different structural fragments.
Quantitative Data
Mass Spectrometry Data
The following table summarizes the key mass-to-charge ratios (m/z) observed in the mass spectrometric analysis of Moenomycin A.
| Ion Species | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Structural Assignment of Fragment |
| [M-H]⁻ | ~1580.7 | ~1152.4 | Loss of the moenocinol lipid and phosphoglycerate moiety |
| ~902.3 | Further loss of a terminal sugar residue from the m/z 1152 fragment | ||
| [M-2H]²⁻ | ~789.8 | ~575.9, ~554.3 | Fragments arising from the cleavage of the pentasaccharide chain |
NMR Spectroscopic Data
While it is well-established that NMR spectroscopy was pivotal in the complete structural elucidation of Moenomycin A, a comprehensive and publicly available dataset of its ¹H and ¹³C chemical shifts and coupling constants is not readily found in the literature. The structural complexity of Moenomycin A leads to a highly crowded NMR spectrum, requiring a suite of 2D NMR experiments for full assignment. The data from these experiments would be used to piece together the connectivity of the entire molecule, from the individual sugar rings and their linkages to the attachment of the phosphoglycerate and the moenocinol tail.
Biosynthesis and Mechanism of Action
Biosynthesis of the Moenomycin A Core
The biosynthesis of Moenomycin A is a complex process involving a large gene cluster that encodes for the enzymes responsible for synthesizing the moenocinol lipid, the sugar moieties, and for their assembly. The pathway involves the sequential addition of sugar units to the phosphoglycolipid core.
Caption: Simplified biosynthetic pathway of Moenomycin A.
Mechanism of Action: Inhibition of Peptidoglycan Glycosyltransferases
Moenomycin A exerts its antibacterial effect by inhibiting peptidoglycan glycosyltransferases (PGTs), enzymes that are essential for the polymerization of the glycan chains of the bacterial cell wall. It acts as a competitive inhibitor of the natural substrate, Lipid II. The C25 lipid tail of Moenomycin A anchors the molecule to the cell membrane, allowing the pentasaccharide portion to bind to the active site of the PGT. This binding prevents the elongation of the peptidoglycan chains, leading to a weakened cell wall and eventual cell lysis.
Caption: Mechanism of action of Moenomycin A.
Conclusion
Moenomycin A possesses a highly complex and unique phosphoglycolipid structure that is directly responsible for its potent antibacterial activity. The combination of a membrane-anchoring lipid tail and a high-affinity pentasaccharide "warhead" makes it a formidable inhibitor of bacterial cell wall synthesis. The detailed structural and mechanistic understanding of Moenomycin A, achieved through sophisticated analytical techniques, provides a solid foundation for the rational design and development of novel antibiotics targeting the essential peptidoglycan glycosyltransferases. Further research into the synthesis of simplified and more drug-like analogues of Moenomycin A holds significant promise for addressing the urgent global challenge of antibiotic resistance.
References
Initial Characterization of Moenomycin A Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Moenomycin A, a phosphoglycolipid natural product, is a potent inhibitor of bacterial peptidoglycan glycosyltransferases (PGTs), essential enzymes in cell wall biosynthesis. This technical guide provides an in-depth overview of the initial characterization of Moenomycin A derivatives. It covers their mechanism of action, structure-activity relationships (SAR), and key experimental protocols for their evaluation. Quantitative data on the antibacterial activity and enzyme inhibition of representative derivatives are summarized, and critical biological pathways and experimental workflows are visualized to facilitate understanding.
Introduction: The Promise of Moenomycin A and its Derivatives
Moenomycin A stands out as the only known natural product that directly inhibits the transglycosylation step in bacterial peptidoglycan synthesis.[1][2][3] Its target, the peptidoglycan glycosyltransferases (PGTs), are crucial for bacterial cell wall integrity, making them an attractive target for novel antibiotics.[1][4] Moenomycin A exhibits remarkable potency against a range of Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) in the low ng/mL range, often surpassing the activity of clinically used antibiotics like vancomycin (B549263) on a molar basis.[1][3][5]
Despite its potency, Moenomycin A's clinical development has been hampered by unfavorable pharmacokinetic properties, largely attributed to its long C25 isoprenoid lipid tail.[3][6][7] This has spurred extensive research into the synthesis and characterization of Moenomycin A derivatives and analogues. The primary goals of these efforts are to delineate the minimal structural requirements for bioactivity, improve pharmacokinetic profiles, and generate novel compounds that retain high antibacterial efficacy.
This guide focuses on the foundational characterization of these derivatives, providing the necessary data, protocols, and conceptual diagrams for researchers in the field of antibiotic drug discovery.
Mechanism of Action: Inhibition of Peptidoglycan Synthesis
The antibacterial activity of Moenomycin A and its derivatives stems from their specific inhibition of peptidoglycan glycosyltransferases (PGTs). These enzymes, which can be monofunctional or part of bifunctional Penicillin-Binding Proteins (PBPs), catalyze the polymerization of Lipid II (N-acetylglucosamine-N-acetylmuramic acid-pentapeptide-pyrophosphoryl-undecaprenol) into linear glycan chains, a critical step in the formation of the bacterial cell wall.[1][6][8]
Moenomycin A acts as a competitive inhibitor, mimicking the natural substrate of the PGTs.[6] The binding of Moenomycin A to the active site of the PGT blocks the enzyme's function, leading to an accumulation of cell wall intermediates and ultimately causing cell lysis and death.[6]
Signaling Pathway: Peptidoglycan Biosynthesis and Moenomycin Inhibition
The following diagram illustrates the extracellular steps of peptidoglycan biosynthesis and the point of inhibition by Moenomycin A derivatives.
Caption: Inhibition of Peptidoglycan Glycosyltransferase (PGT) by Moenomycin A derivatives.
Structure-Activity Relationship (SAR) Studies
The development of effective Moenomycin A derivatives hinges on understanding the contribution of its distinct structural components to its biological activity. SAR studies have revealed critical insights into the roles of the oligosaccharide chain and the lipid tail.
-
The Oligosaccharide Core: The pentasaccharide portion of Moenomycin A is crucial for its interaction with the PGT active site. Degradation and synthetic studies have shown that truncated versions, such as trisaccharide and disaccharide analogues, can still inhibit the PGT enzyme in vitro.[2][9] Specifically, the EF disaccharide-phosphoglycerate moiety is considered to be the primary pharmacophore, responsible for the majority of the binding interactions with conserved residues in the PGT active site.[1] However, while disaccharide analogues can be potent enzyme inhibitors, they often exhibit weak antibacterial activity, suggesting that the additional sugar units in the native molecule contribute to overall efficacy in a cellular context.[5]
-
The Lipid Tail: The C25 isoprenoid chain of Moenomycin A is essential for its potent antibacterial activity.[3][6] This lipophilic tail anchors the molecule to the bacterial cell membrane, effectively increasing its local concentration near the membrane-bound PGT enzyme.[6] Derivatives with significantly shorter lipid chains, such as a 10-carbon neryl analogue, have demonstrated comparable enzyme inhibitory activity to Moenomycin A in membrane-free assays but show a dramatic loss of antibacterial potency (higher MIC values).[3] This highlights the critical role of the lipid tail in targeting the enzyme in its native cellular environment. Conversely, complete removal of the lipid chain abolishes biological activity.[3]
Quantitative Data on Moenomycin A Derivatives
The following tables summarize representative quantitative data for Moenomycin A and key derivatives, illustrating the principles of their structure-activity relationships.
Table 1: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
| Compound | Structural Modification | Staphylococcus aureus MIC (µg/mL) | Enterococcus faecalis MIC (µg/mL) | Key Finding |
| Moenomycin A | Parent Compound (C25 Lipid) | 0.001 - 0.1 | 0.001 - 0.1 | High potency against Gram-positive bacteria.[1][5] |
| Neryl-Moenomycin | C10 Lipid Chain | > 128 | > 128 | Shorter lipid chain drastically reduces whole-cell activity.[3] |
| Trisaccharide Analogue | Truncated Oligosaccharide | 16 - 64 | 16 - 64 | Reduced antibacterial activity compared to parent compound.[2] |
| Disaccharide Analogue | Minimal Pharmacophore | > 128 | > 128 | Lacks significant antibacterial activity.[5] |
Table 2: Enzyme Inhibition (IC50)
| Compound | Structural Modification | PGT from S. aureus (IC50, µM) | PGT from E. faecalis (IC50, µM) | Key Finding |
| Moenomycin A | Parent Compound (C25 Lipid) | < 0.1 | < 0.1 | Potent enzyme inhibitor. |
| Neryl-Moenomycin | C10 Lipid Chain | ~ 0.2 | ~ 0.2 | Retains potent enzyme inhibition despite shorter lipid tail.[3] |
| Disaccharide Analogue | Minimal Pharmacophore | ~ 1 | ~ 1 | Sufficient for in vitro enzyme inhibition.[5] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments in the initial characterization of Moenomycin A derivatives.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of Moenomycin A derivatives against Gram-positive bacteria.
Materials:
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212)
-
Moenomycin A derivative stock solution (e.g., in DMSO)
-
Positive control antibiotic (e.g., Vancomycin)
-
Negative control (sterile broth)
-
Spectrophotometer or microplate reader
Procedure:
-
Bacterial Inoculum Preparation: a. From an overnight culture plate, select 3-5 isolated colonies and inoculate into MHB. b. Incubate at 37°C with shaking until the culture reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
Serial Dilution of Compounds: a. Add 100 µL of MHB to all wells of a 96-well plate. b. Add 100 µL of the Moenomycin A derivative stock solution to the first well of a row and mix. c. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.
-
Inoculation: a. Add 10 µL of the prepared bacterial inoculum to each well containing the serially diluted compound.
-
Incubation: a. Seal the plates and incubate at 37°C for 18-24 hours.
-
Reading Results: a. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Experimental Workflow: MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Peptidoglycan Glycosyltransferase (PGT) Inhibition Assay
This protocol describes a fluorescence-based assay to measure the inhibition of PGT activity. This assay monitors the polymerization of a fluorescently-labeled Lipid II derivative.
Materials:
-
Purified PGT enzyme (e.g., from S. aureus)
-
Fluorescently labeled Lipid II substrate (e.g., Dansyl-Lipid II)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.05% Triton X-100)
-
Moenomycin A derivative stock solution
-
96-well black microtiter plates
-
Fluorescence plate reader
Procedure:
-
Assay Preparation: a. In a 96-well black plate, add the assay buffer. b. Add varying concentrations of the Moenomycin A derivative to the wells. c. Add the purified PGT enzyme to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiation of Reaction: a. Add the fluorescently labeled Lipid II substrate to each well to initiate the enzymatic reaction.
-
Measurement: a. Immediately begin monitoring the decrease in fluorescence over time using a fluorescence plate reader (excitation/emission wavelengths dependent on the fluorophore). The polymerization of Lipid II leads to quenching of the fluorescent signal.
-
Data Analysis: a. Calculate the initial rate of reaction for each inhibitor concentration. b. Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Logical Relationship: PGT Inhibition Assay
Caption: Logical flow of the PGT fluorescence-based inhibition assay.
Conclusion and Future Directions
The initial characterization of Moenomycin A derivatives provides a critical foundation for the development of novel antibiotics targeting the essential PGT enzymes. Key takeaways include the established role of the oligosaccharide core in enzyme binding and the necessity of a sufficiently long lipid tail for potent antibacterial activity. The provided protocols and data serve as a guide for the systematic evaluation of new analogues.
Future research should focus on optimizing the lipid tail to improve pharmacokinetic properties while maintaining membrane-anchoring capabilities. Additionally, further exploration of modifications to the oligosaccharide chain could lead to derivatives with enhanced binding affinity or an expanded spectrum of activity. The combination of rational design, chemical synthesis, and robust biological characterization will be paramount in harnessing the therapeutic potential of the Moenomycin A scaffold.
References
- 1. Moenomycin family antibiotics: chemical synthesis, biosynthesis, biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential antibacterial activity of moenomycin analogues on gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation and Reconstruction of Moenomycin A and Derivatives: Dissecting the Function of the Isoprenoid Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural diversity, bioactivity, and biosynthesis of phosphoglycolipid family antibiotics: Recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 6. Antibacterial activity of synthetic analogues based on the disaccharide structure of moenomycin, an inhibitor of bacterial transglycosylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Moenomycin family antibiotics - Wikipedia [en.wikipedia.org]
- 8. Tuning the Moenomycin Pharmacophore to Enable Discovery of Bacterial Cell Wall Synthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Moenomycin A spectrum of activity against gram-positive bacteria
An In-Depth Technical Guide to the Spectrum of Activity of Moenomycin A Against Gram-Positive Bacteria
This technical guide provides a comprehensive overview of Moenomycin A, a phosphoglycolipid antibiotic with potent activity against a wide range of Gram-positive bacteria. We will delve into its mechanism of action, present quantitative data on its spectrum of activity, detail relevant experimental protocols, and discuss factors influencing its efficacy.
Introduction
Moenomycin A is the most prominent member of the moenomycin family of antibiotics, which were first isolated from Streptomyces species in 1965.[1][2] These natural products are notable for their unique mechanism of action, targeting a critical step in bacterial cell wall biosynthesis. This has made them a subject of interest for the development of new antibacterial agents, especially in the face of rising antibiotic resistance.
Structurally, Moenomycin A is a complex phosphoglycolipid. It possesses a long C25 isoprenoid chain that anchors the molecule to the bacterial cytoplasmic membrane, and a pentasaccharide portion that interacts with the target enzyme.[1][3]
Mechanism of Action: Inhibition of Peptidoglycan Glycosyltransferases
Moenomycin A exerts its bactericidal effect by inhibiting the peptidoglycan glycosyltransferases (PGTs), enzymes essential for the polymerization of the glycan chains of the bacterial cell wall.[1][2] Specifically, Moenomycin A acts as a competitive inhibitor of the natural substrate, Lipid II, binding to the active site of PGTs.[3][4] This inhibition blocks the extension of the peptidoglycan chains, compromising the structural integrity of the cell wall, which ultimately leads to cell lysis and death.[1] This mechanism is distinct from many other classes of antibiotics, and Moenomycin A is the only known naturally occurring active site inhibitor of these enzymes.[1]
Figure 1: Mechanism of Moenomycin A action.
Spectrum of Activity
Moenomycin A demonstrates potent activity, primarily against Gram-positive bacteria. Its efficacy is significantly lower against Gram-negative bacteria due to the protective outer membrane that hinders the antibiotic from reaching its target PGTs in the cell wall.[2][5] The Minimum Inhibitory Concentration (MIC) for many Gram-positive pathogens is in the sub-microgram per milliliter range, making it, on a molar basis, 10 to 1000 times more potent than vancomycin.[2][4]
The following table summarizes the MIC values of Moenomycin A against a selection of clinically relevant Gram-positive bacteria. Note that values can vary depending on the specific strain and the experimental conditions used.
| Bacterial Species | Strain(s) | MIC (µg/mL) | Reference(s) |
| Staphylococcus aureus | Newman, ATCC 29213, and others | 0.004 - 0.016 | [2][6] |
| Staphylococcus epidermidis | ATCC 12228 | 0.004 | [7] |
| Streptococcus pneumoniae | R6 | 0.002 - 0.5 | [2] |
| Streptococcus pyogenes | A77 | 0.001 - 0.002 | [2] |
| Enterococcus faecalis | Various | 0.016 - 0.25 | [2][8] |
| Enterococcus faecium | RLA1 | 0.03 | [9] |
| Clostridium difficile | Various | 0.008 - 0.03 | [10] |
| Listeria monocytogenes | 0.04 | [2] |
Note: The data presented is a compilation from multiple sources and should be considered as a representative range of activity.
Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)
The MIC of an antibiotic is the lowest concentration that prevents visible growth of a bacterium after overnight incubation. The broth microdilution method is a standard laboratory procedure for determining MIC values and is outlined by organizations such as the Clinical and Laboratory Standards Institute (CLSI).[11][12][13]
-
Preparation of Antimicrobial Agent: A stock solution of Moenomycin A is prepared and then serially diluted (usually two-fold) in cation-adjusted Mueller-Hinton Broth (MHB) to create a range of concentrations in a 96-well microtiter plate.[14]
-
Inoculum Preparation: A standardized inoculum of the test bacterium is prepared from a pure culture grown overnight. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in each well of the microtiter plate.[14][15]
-
Inoculation and Incubation: The microtiter plate containing the serially diluted antibiotic is inoculated with the standardized bacterial suspension.[15] The plate is then incubated at 35°C ± 2°C for 16-20 hours in ambient air.[13]
-
Reading and Interpretation: After incubation, the plate is examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of Moenomycin A at which there is no visible growth.[15]
References
- 1. Moenomycin family antibiotics - Wikipedia [en.wikipedia.org]
- 2. Moenomycin family antibiotics: chemical synthesis, biosynthesis, biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation and Reconstruction of Moenomycin A and Derivatives: Dissecting the Function of the Isoprenoid Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Moenomycin resistance mutations in Staphylococcus aureus reduce peptidoglycan chain length and cause aberrant cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. researchgate.net [researchgate.net]
- 14. apec.org [apec.org]
- 15. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Early-Stage Research on Moenomycin A Pharmacokinetics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moenomycin A is a phosphoglycolipid antibiotic that exhibits potent in vitro activity against a range of Gram-positive bacteria by inhibiting peptidoglycan glycosyltransferases, essential enzymes in bacterial cell wall biosynthesis.[1][2][3] Despite its potent antimicrobial action, the clinical development of Moenomycin A for human use has been hampered by its suboptimal pharmacokinetic properties.[4][5] This technical guide provides an in-depth overview of the early-stage research on the pharmacokinetics of Moenomycin A, consolidating available data, detailing relevant experimental protocols, and visualizing key pathways to support further research and development in this area. Renewed interest in Moenomycin A and its analogs is fueled by the pressing need for novel antibiotics to combat rising antimicrobial resistance.[3]
Data Presentation: Pharmacokinetic Profile of Moenomycin A
| Pharmacokinetic Parameter | Observation in Animal Models (Primarily Mice and Rats) | Citation |
| Absorption | Poor absorption from the gastrointestinal tract. | [5] |
| Subcutaneous and intramuscular injections have been used for in vivo efficacy studies, suggesting better bioavailability through these routes. | [6] | |
| Distribution | Accumulates in high concentrations in the kidneys. Organs can be ranked by concentration in descending order: kidneys, liver, lungs, spleen. | [1] |
| Metabolism | Specific metabolic pathways have not been extensively detailed in the available literature. | |
| Excretion | Primarily excreted through feces, suggesting limited absorption and/or significant biliary excretion. | [7] |
| Half-life (t½) | An unusually long half-life of approximately 9 days has been reported in mice after subcutaneous administration. This is attributed to its propensity to bind to blood components. | [2][4] |
| Plasma Protein Binding | Binds to serum proteins, which contributes to its long half-life. The C25 lipid chain is believed to be a key factor in this interaction. | [2][4] |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and advancement of pharmacokinetic research. Below are methodologies for key experiments cited in the literature for the analysis of Moenomycin A.
Quantification of Moenomycin A in Biological Matrices using LC-MS/MS
This protocol is adapted from methods developed for the analysis of Moenomycin A residues in livestock and poultry tissues.[8]
a. Sample Preparation (Tissue)
-
Homogenization: Homogenize 2 grams of tissue (e.g., kidney, liver, muscle) into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Extraction: Add 5 mL of a preheated (50°C) mixture of 25% ammonium (B1175870) hydroxide (B78521) and methanol (B129727) (1:9, v/v). Vortex for 2 minutes and centrifuge at 4000 rpm for 5 minutes.
-
Liquid-Liquid Partitioning: Transfer the supernatant to a new tube. Evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a mixture of ammonium hydroxide, methanol, and water (1:60:40, v/v/v) and partition with ethyl acetate.
-
Solid-Phase Extraction (SPE) Cleanup: Take the alkaline aqueous layer and apply it to a strong anion exchange (SAX) SPE cartridge. Wash the cartridge with methanol and elute Moenomycin A with a suitable acidic solvent.
-
Final Preparation: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
b. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: Inertsil C8 column.
-
Mobile Phase: A gradient of 0.3% formic acid in water and 0.3% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Negative ion electrospray ionization (ESI-).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Moenomycin A.
-
In Vivo Efficacy Study in a Murine Vaginal Tract Infection Model
This protocol is based on a study evaluating the efficacy of Moenomycin A against Neisseria gonorrhoeae.[6]
-
Animal Model: Female BALB/c mice.
-
Infection: Induce a vaginal infection with a clinical isolate of N. gonorrhoeae.
-
Treatment: Administer Moenomycin A intramuscularly at a dose of 10 mg/kg on two consecutive days.
-
Monitoring: Monitor the bacterial load by collecting vaginal swabs at specified time points post-treatment (e.g., 1, 3, and 5 days).
-
Outcome Assessment: Quantify the reduction in bacterial colony-forming units (CFU) to determine the efficacy of the treatment compared to a vehicle control group.
Mandatory Visualization
Signaling Pathway: Inhibition of Peptidoglycan Biosynthesis
Moenomycin A's primary mechanism of action is the inhibition of peptidoglycan glycosyltransferases (PGTs), also known as penicillin-binding proteins (PBPs) with glycosyltransferase activity. This inhibition disrupts the polymerization of the glycan chains of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis and death.
Caption: Mechanism of action of Moenomycin A, inhibiting peptidoglycan synthesis.
Experimental Workflow: Quantification of Moenomycin A in Tissue
The following diagram illustrates the workflow for the extraction and quantification of Moenomycin A from tissue samples, as detailed in the experimental protocol.
Caption: Workflow for Moenomycin A analysis in biological tissues.
References
- 1. [Monomycin distribution in the tissues of animals of various ages] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Moenomycin family antibiotics: chemical synthesis, biosynthesis, biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Moenomycin Biosynthesis: Structure and Mechanism of Action of the Prenyl Transferase MoeN5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Complete characterization of the seventeen step moenomycin biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Moenomycin is broadly active against multidrug-resistant Neisseria gonorrhoeae and clears an infection from a murine vaginal tract infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studies on the absorption, distribution, metabolism, and excretion of propionylmaridomycin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [An LC-MS/MS Analytical Method for Moenomycin A in Livestock Products] - PubMed [pubmed.ncbi.nlm.nih.gov]
The Natural Origins of Moenomycin A: A Technical Guide
Introduction
Moenomycin A, a phosphoglycolipid antibiotic, stands as a compelling natural product with a unique mechanism of action against bacteria. First isolated in the 1960s, it remains the only known natural product to directly inhibit peptidoglycan glycosyltransferases, essential enzymes in bacterial cell wall biosynthesis. This mode of action, distinct from that of many clinically used antibiotics, makes Moenomycin A and its analogs promising candidates for the development of new antibacterial agents to combat the growing threat of antibiotic resistance. This technical guide provides an in-depth exploration of the natural origins of Moenomycin A, intended for researchers, scientists, and drug development professionals. It delves into the producing microorganisms, the intricacies of its biosynthetic pathway, and detailed experimental protocols for its production, isolation, and characterization.
Producing Microorganisms
Moenomycin A is a secondary metabolite produced by several species of soil-dwelling bacteria, primarily belonging to the genus Streptomyces. The most well-documented producers include:
-
Streptomyces ghanaensis (ATCC 14672)[1]
-
Streptomyces bambergiensis (ATCC 13879)[1]
-
Streptomyces ederensis (ATCC 15304)[1]
-
Streptomyces geysiriensis (ATCC 15303)[1]
More recently, a gene cluster for the biosynthesis of a related moenomycin-family antibiotic, teichomycin, has been identified in Actinoplanes teichomyceticus .
Biosynthesis of Moenomycin A
The biosynthesis of Moenomycin A is a complex, seventeen-step process orchestrated by a dedicated set of genes organized in a biosynthetic gene cluster (BGC), designated as the 'moe' cluster. The primary BGC, moe cluster 1, along with a smaller moe cluster 2, was first identified and characterized in Streptomyces ghanaensis. The pathway is notable for its reliance on primary metabolic precursors for the assembly of its three main structural components: a 3-phosphoglyceric acid backbone, a C25 isoprenoid lipid chain, and a complex pentasaccharide.
The biosynthetic pathway can be conceptualized as follows:
Caption: Biosynthetic pathway of Moenomycin A.
Data Presentation
Fermentation Yields of Moenomycin A
Quantitative data on the production of Moenomycin A is crucial for process optimization and strain improvement. The following tables summarize reported fermentation yields in different host strains and under various genetic modifications.
| Strain | Genetic Modification | Moenomycin A Titer (mg/L) | Reference |
| Streptomyces albus J1074 LX01 | Heterologous expression of hybrid moe-BGC | 12.1 ± 2 | [2] |
| Streptomyces albus J1074 LX02 | Promoter refactoring of moe-BGC in LX01 | Increased by 58% from LX01 | [2] |
| Streptomyces albus J1074 LX03 | Overexpression of salb-PBP2 in LX02 | Increased by 130% from LX01 | [2] |
| Streptomyces albus J1074 LX03 | Media optimization | 40.0 ± 3 | [2] |
Impact of Gene Overexpression on Moenomycin Production in S. ghanaensis
| Gene Overexpressed | Effect on Moenomycin Production |
| relA | Improved production |
| Partial duplication of moe cluster 1 | Increased average production |
Experimental Protocols
I. Fermentation for Moenomycin A Production
This protocol is adapted for the cultivation of Streptomyces ghanaensis and heterologous Streptomyces hosts.
1. Media Preparation:
-
Tryptic Soy Broth (TSB) Medium (per 1 Liter):
-
R5A Medium (per 1 Liter):
-
Sucrose: 103 g[4]
-
K₂SO₄: 0.25 g[4]
-
MgCl₂·6H₂O: 10.12 g[4]
-
Glucose: 10 g[4]
-
Difco Casaminoacids: 0.1 g[4]
-
Trace element solution: 2 ml[4]
-
Difco Yeast Extract: 5 g[4]
-
TES buffer: 5.73 g[4]
-
Prepare a basal solution and autoclave. Aseptically add sterile solutions of KH₂PO₄, CaCl₂, L-proline, and NaOH before use.[4]
-
2. Inoculum Preparation:
-
Inoculate 15 mL of TSB in a 100-mL flask with a frozen spore suspension (approximately 2x10⁵ cfu) of the Streptomyces strain.[2]
-
Incubate at 28°C for 48 hours on a rotary shaker at 180 rpm.[2]
3. Production Fermentation:
-
Use 1 mL of the seed culture to inoculate 30 mL of the production medium (TSB for S. ghanaensis or R5A for heterologous hosts) in a 300-mL flask.[2]
-
Incubate the production culture on a rotary shaker at 180 rpm for 5 days at 30°C.[2]
Caption: Fermentation workflow for Moenomycin A production.
II. Extraction and Purification of Moenomycin A
This multi-step protocol outlines the isolation and purification of Moenomycin A from the fermentation broth.
1. Extraction:
-
Centrifuge the fermentation broth at 3,500 rpm for 10 minutes to separate the mycelium from the supernatant.[2]
-
Wash the mycelial pellet twice with distilled water.[2]
-
Extract Moenomycin A from the wet biomass (1 g) by stirring with 3 mL of methanol (B129727) for 12 hours.[2]
-
Concentrate the methanol extract in vacuo.
2. Initial Purification (Adsorption Chromatography):
-
Load the concentrated extract onto a column packed with a neutral adsorption resin (e.g., MCI GEL® CHP20P).
-
Wash the column to remove impurities.
-
Elute the moenomycin complex with a gradient of isopropanol (B130326) in water (e.g., 0 to 40%).[5]
3. Anion Exchange Chromatography:
-
Dissolve the partially purified moenomycin complex in a suitable buffer (e.g., 20 mM phosphate buffer, pH 7.4) and load it onto an anion exchange column (e.g., FRACTOGEL® TSK DEAE-650) equilibrated with the same buffer.[5]
-
Wash the column with the starting buffer.[5]
-
Elute Moenomycin A using an increasing salt gradient (e.g., 0 to 1 M NaCl in the starting buffer).[5] Moenomycin A is expected to elute at a lower salt concentration compared to other components of the complex.
4. Final Purification (Preparative HPLC):
-
Further purify the Moenomycin A-containing fractions by preparative reverse-phase HPLC.
-
Use a suitable C18 column and a mobile phase gradient of acetonitrile (B52724) and water, both containing a modifier like 0.5% acetic acid.[6]
Caption: Workflow for the extraction and purification of Moenomycin A.
III. Structural Elucidation by LC-MS/MS
1. Sample Preparation:
-
Dissolve the purified Moenomycin A in methanol.
-
Filter the solution through a 0.22 μm syringe filter prior to analysis.
2. LC-MS/MS Parameters:
-
Liquid Chromatography:
-
Column: Agilent Poroshell 120 SB-C18 (2.7 µm, 2.1 mm x 100 mm) or similar.
-
Mobile Phase A: 0.3% formic acid with 5% acetonitrile in water.
-
Mobile Phase B: 0.3% formic acid with 5% water in acetonitrile.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute Moenomycin A.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Precursor Ion: The doubly charged ion [M-2H]²⁻ at m/z 789.9 often provides a better response than the singly charged ion.
-
Product Ions: For Multiple Reaction Monitoring (MRM), characteristic product ions such as m/z 575.9 and 554.3 can be used for quantification and qualification.
-
Collision Energy: Optimized for the specific instrument and precursor ion.
-
Conclusion
Moenomycin A continues to be a subject of intense research due to its unique biological activity and potential as a scaffold for novel antibiotic development. Understanding its natural origins, from the producing organisms to the intricate biosynthetic pathway, is fundamental for harnessing its full potential. The methodologies outlined in this guide provide a framework for the consistent production, isolation, and characterization of Moenomycin A, facilitating further research into its mechanism of action and the generation of new, potent derivatives. The combination of microbial fermentation, targeted purification strategies, and advanced analytical techniques will be instrumental in advancing the study of this important natural product.
References
- 1. Moenomycin family antibiotics: chemical synthesis, biosynthesis, biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genetic factors that influence moenomycin production in streptomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. liofilchem.net [liofilchem.net]
- 4. R5 - ActinoBase [actinobase.org]
- 5. US5986089A - Process for the preparation of moenomycin A - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
Methodological & Application
Total Synthesis of Moenomycin A: A Detailed Protocol for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Moenomycin A is a phosphoglycolipid antibiotic that represents a unique class of natural products with potent activity against Gram-positive bacteria.[1] Its distinct mechanism of action involves the inhibition of peptidoglycan glycosyltransferases (PGTs), enzymes essential for bacterial cell wall biosynthesis.[1][2][3] This mode of action, targeting a crucial and highly conserved pathway, makes Moenomycin A and its analogs promising candidates for the development of new antibiotics to combat rising antimicrobial resistance. The complex molecular architecture of Moenomycin A, featuring a pentasaccharide core, a phosphoglycerate linker, and a C25 isoprenoid lipid tail, has presented a formidable challenge to synthetic chemists for decades.[1] The first total synthesis of Moenomycin A was successfully accomplished by Kahne and coworkers, a landmark achievement in carbohydrate chemistry.[2][3] This application note provides a detailed protocol based on this seminal work, offering researchers a guide to the synthesis of this complex natural product.
Mechanism of Action
Moenomycin A exerts its antibacterial effect by specifically targeting and inhibiting peptidoglycan glycosyltransferases (also known as transglycosylases). These enzymes are located in the bacterial cell membrane and are responsible for polymerizing the glycan chains of peptidoglycan, a critical component of the bacterial cell wall. By binding to the active site of these enzymes, Moenomycin A prevents the elongation of the glycan chains, thereby disrupting cell wall synthesis and ultimately leading to bacterial cell death.[1][2][3]
Caption: Mechanism of action of Moenomycin A.
Retrosynthetic Analysis and Strategy
The total synthesis of Moenomycin A is based on a convergent and modular strategy. The molecule is disconnected into three main building blocks: the pentasaccharide core, the phosphoglycerate linker, and the C25 lipid tail. The pentasaccharide itself is assembled from smaller, functionalized monosaccharide and disaccharide units. A key feature of the synthesis is the extensive use of the sulfoxide (B87167) glycosylation method to stereoselectively construct the challenging glycosidic linkages.[1][2]
Caption: Retrosynthetic analysis of Moenomycin A.
Data Presentation: Key Synthetic Transformations
The following tables summarize the key steps and reported yields for the assembly of the Moenomycin A pentasaccharide core, as reported by Taylor et al.
Table 1: Synthesis of Disaccharide Building Blocks
| Entry | Reactants | Product | Reagents and Conditions | Yield (%) |
| 1 | Monosaccharide B & C precursors | BC Disaccharide | 1. Tf₂O, DTBMP, CH₂Cl₂; 2. Acceptor, -78 °C to rt | 75 |
| 2 | Monosaccharide E & F precursors | EF Disaccharide | 1. Tf₂O, DTBMP, CH₂Cl₂; 2. Acceptor, -78 °C to rt | 82 |
Table 2: Assembly of the Pentasaccharide
| Entry | Reactants | Product | Reagents and Conditions | Yield (%) |
| 1 | BC Disaccharide & EF Disaccharide | BCEF Tetrasaccharide | 1. Tf₂O, DTBMP, CH₂Cl₂; 2. Acceptor, -78 °C to rt | 65 |
| 2 | BCEF Tetrasaccharide & D-Ring Donor | Protected Pentasaccharide | 1. Tf₂O, PhS(O)Ph, CH₂Cl₂, -78 °C; 2. Acceptor | 76 |
| 3 | Protected Pentasaccharide | Deprotected Pentasaccharide | 1. NH₃, IPA/CH₂Cl₂; 2. Ethylenediamine (B42938); 3. Ac₂O, Pyridine (B92270) | 68 (over 3 steps) |
Experimental Protocols
The following protocols are adapted from the supporting information of the first total synthesis of Moenomycin A by Taylor et al. and represent key transformations in the synthetic sequence.
Protocol 1: General Procedure for Sulfoxide Glycosylation
This protocol describes the formation of a glycosidic bond using a glycosyl sulfoxide donor.
-
Preparation of the Glycosyl Donor Solution:
-
To a solution of the glycosyl sulfoxide donor (1.0 equiv) in anhydrous dichloromethane (B109758) (CH₂Cl₂) at -78 °C under an argon atmosphere, add 2,6-di-tert-butyl-4-methylpyridine (B104953) (DTBMP, 1.1 equiv).
-
-
Activation:
-
Slowly add a solution of triflic anhydride (B1165640) (Tf₂O, 1.1 equiv) in CH₂Cl₂ to the donor solution at -78 °C.
-
Stir the mixture for 10 minutes at -78 °C.
-
-
Glycosylation:
-
Add a solution of the glycosyl acceptor (1.2 equiv) in CH₂Cl₂ to the activated donor mixture at -78 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
-
Quenching and Workup:
-
Quench the reaction by the addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica (B1680970) gel flash chromatography to afford the desired glycoside.
-
Protocol 2: Synthesis of the BCEF Tetrasaccharide
This protocol outlines the coupling of the BC and EF disaccharide fragments.
-
Reactant Preparation:
-
Dissolve the EF disaccharide acceptor (1.0 equiv) and DTBMP (1.5 equiv) in anhydrous CH₂Cl₂ at -78 °C.
-
-
Donor Activation and Coupling:
-
In a separate flask, activate the BC disaccharide sulfoxide donor (1.2 equiv) with Tf₂O (1.5 equiv) in the presence of DTBMP (1.5 equiv) in CH₂Cl₂ at -78 °C for 15 minutes.
-
Transfer the activated donor solution via cannula to the acceptor solution at -78 °C.
-
Allow the reaction mixture to warm to 0 °C and stir for 1 hour.
-
-
Workup and Purification:
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by silica gel chromatography to yield the protected BCEF tetrasaccharide.
-
Protocol 3: Final Deprotection Sequence
This protocol describes the global deprotection to yield the final pentasaccharide core.
-
Ammonolysis:
-
Bubble ammonia (B1221849) gas through a solution of the fully protected pentasaccharide in a mixture of isopropanol (B130326) (IPA) and CH₂Cl₂ at 0 °C for 30 minutes.
-
Seal the reaction vessel and stir at room temperature for 16 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
-
Amine Deprotection:
-
Dissolve the residue in ethylenediamine and stir at room temperature for 3 hours.
-
Co-evaporate the solvent with toluene.
-
-
Acetylation:
-
Dissolve the crude amine in a mixture of acetic anhydride and pyridine (1:1) and stir at room temperature for 8 hours.
-
Quench with methanol (B129727) and concentrate.
-
-
Purification:
-
Purify the final product by reverse-phase HPLC to obtain the deprotected pentasaccharide.
-
Conclusion
The total synthesis of Moenomycin A is a significant achievement in organic chemistry, providing access to this potent antibiotic and its analogs for further biological evaluation and drug development. The modular strategy and the use of sulfoxide glycosylation are key to overcoming the synthetic challenges posed by this complex molecule. The detailed protocols provided herein, based on the pioneering work of Kahne and coworkers, offer a valuable resource for researchers in the fields of chemical synthesis, medicinal chemistry, and antibiotic development.
References
Application Notes: Experimental Use of Moenomycin A in Bacterial Cell Culture
References
- 1. Moenomycin family antibiotics - Wikipedia [en.wikipedia.org]
- 2. Moenomycin family antibiotics: chemical synthesis, biosynthesis, biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Moenomycin Biosynthesis: Structure and Mechanism of Action of the Prenyl Transferase MoeN5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of moenomycin on Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Degradation and Reconstruction of Moenomycin A and Derivatives: Dissecting the Function of the Isoprenoid Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Tuning the Moenomycin Pharmacophore to Enable Discovery of Bacterial Cell Wall Synthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting Bacterial Cell Wall Peptidoglycan Synthesis by Inhibition of Glycosyltransferase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 12. Differential antibacterial activity of moenomycin analogues on gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. idexx.com [idexx.com]
- 16. Bacterial cultivation media and antibiotics [qiagen.com]
- 17. pubs.acs.org [pubs.acs.org]
Application of Moenomycin A in Antimicrobial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moenomycin A is a phosphoglycolipid antibiotic produced by Streptomyces species, first described in 1965.[1] It is a potent inhibitor of bacterial cell wall synthesis, specifically targeting peptidoglycan glycosyltransferases (PGTs), enzymes essential for the polymerization of the glycan chains of the cell wall.[1][2] This unique mechanism of action, for which Moenomycin A is the only known natural product inhibitor, makes it a valuable tool for antimicrobial research, particularly in the face of rising antibiotic resistance.[1][3] Moenomycin A demonstrates significant activity against a range of Gram-positive bacteria, including drug-resistant strains, and at higher concentrations, it can also be effective against some Gram-negative bacteria. These application notes provide detailed protocols for performing antimicrobial susceptibility testing (AST) with Moenomycin A, guidance on data interpretation, and an overview of its mechanism of action.
Mechanism of Action
Moenomycin A functions by competitively inhibiting peptidoglycan glycosyltransferases (PGTs), also known as transglycosylases. These enzymes are crucial for the penultimate step in the biosynthesis of the bacterial cell wall, where they catalyze the polymerization of lipid II, the building block of the peptidoglycan layer. By mimicking the natural substrate of the enzyme, Moenomycin A binds to the active site of PGTs, preventing the elongation of the glycan chains. This disruption of cell wall synthesis leads to a compromised cell envelope, leakage of cellular contents, and ultimately, cell death. The C25 isoprenoid chain of Moenomycin A is crucial for its activity, as it anchors the molecule to the cytoplasmic membrane, presenting the oligosaccharide portion to the transglycosylase.
Data Presentation
Table 1: Minimum Inhibitory Concentrations (MIC) of Moenomycin A against various bacterial strains.
| Bacterial Strain | Resistance Profile | MIC (µg/mL) |
| Gram-Positive Bacteria | ||
| Bacillus subtilis | - | 0.001 - 0.1 |
| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 0.001 - 0.1 |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.001 - 0.1 |
| Enterococcus faecium | Vancomycin-Susceptible | 0.001 - 0.1 |
| Enterococcus faecalis | - | 0.001 - 0.1 |
| Gram-Negative Bacteria | ||
| Escherichia coli | Wild-type | 10 - >100 |
| Escherichia coli | Permeability mutants | 1 - 10 |
| Neisseria gonorrhoeae | Multidrug-Resistant | 0.004 - 0.06 |
| Helicobacter pylori | Multidrug-Resistant | 0.019 - 0.229 (in combination) |
Note: MIC values can vary depending on the specific strain, testing methodology, and media composition. The values presented here are a summary from multiple sources for comparative purposes.
Experimental Protocols
Standardized methods from the Clinical and Laboratory Standards Institute (CLSI) should be followed for antimicrobial susceptibility testing. The two primary methods are Broth Microdilution and Disk Diffusion.
Protocol 1: Broth Microdilution Method for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of Moenomycin A that prevents visible growth of a bacterium in a liquid medium.
Materials:
-
Moenomycin A
-
Appropriate solvent (e.g., DMSO, sterile water with appropriate pH adjustment; the choice of solvent should be tested for its own potential antimicrobial activity at the concentrations used)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum suspension (adjusted to 0.5 McFarland standard)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (35-37°C)
Procedure:
-
Preparation of Moenomycin A Stock Solution:
-
Prepare a stock solution of Moenomycin A in a suitable solvent. The concentration should be at least 10 times the highest concentration to be tested.
-
Sterilize the stock solution by filtering through a 0.22 µm syringe filter.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be done visually or with a spectrophotometer (OD at 625 nm).
-
Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the Moenomycin A stock solution to the first well of each row to be tested and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
-
Inoculation:
-
Add 10 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 110 µL.
-
-
Controls:
-
Growth Control: A well containing only CAMHB and the bacterial inoculum.
-
Sterility Control: A well containing only CAMHB.
-
Solvent Control: A well containing CAMHB, the bacterial inoculum, and the highest concentration of the solvent used.
-
-
Incubation and Interpretation:
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
The MIC is the lowest concentration of Moenomycin A that completely inhibits visible growth of the organism, as detected by the unaided eye.
-
Protocol 2: Disk Diffusion Method
This method assesses the susceptibility of a bacterium to Moenomycin A by measuring the zone of growth inhibition around a disk impregnated with the antibiotic.
Materials:
-
Moenomycin A
-
Appropriate solvent
-
Sterile blank paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial inoculum suspension (adjusted to 0.5 McFarland standard)
-
Sterile swabs
-
Sterile forceps
-
Incubator (35-37°C)
-
Ruler or calipers
Procedure:
-
Preparation and Application of Disks:
-
Aseptically apply a known amount of the Moenomycin A solution to sterile blank paper disks. The concentration will need to be optimized based on the compound's potency.
-
Allow the solvent to evaporate completely in a sterile environment.
-
-
Inoculation of Agar Plate:
-
Dip a sterile swab into the adjusted bacterial suspension (0.5 McFarland) and remove excess liquid by pressing against the inside of the tube.
-
Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure uniform growth.
-
Allow the plate to dry for 3-5 minutes.
-
-
Application of Disks:
-
Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate.
-
Gently press the disks to ensure complete contact with the agar.
-
Include a control disk with only the solvent to ensure it does not inhibit bacterial growth.
-
-
Incubation and Interpretation:
-
Invert the plates and incubate at 35-37°C for 16-20 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth occurs) in millimeters.
-
The size of the zone of inhibition is indicative of the susceptibility of the bacterium to Moenomycin A. Interpretive criteria (Susceptible, Intermediate, Resistant) would need to be established through correlation with MIC data.
-
Visualizations
Caption: Mechanism of action of Moenomycin A.
Caption: Workflow for Antimicrobial Susceptibility Testing.
Synergy Testing
Moenomycin A has shown synergistic effects with other antibiotics, such as clarithromycin (B1669154) and metronidazole, against multidrug-resistant Helicobacter pylori. The checkerboard method is a common technique to assess synergy.
Protocol 3: Checkerboard Synergy Assay
Materials:
-
Moenomycin A
-
Second antibiotic (e.g., clarithromycin, metronidazole)
-
Appropriate solvents
-
96-well microtiter plates
-
Bacterial inoculum (0.5 McFarland)
-
Appropriate broth medium
Procedure:
-
Prepare stock solutions of both antibiotics.
-
In a 96-well plate, create a two-dimensional array of antibiotic concentrations. Serially dilute Moenomycin A along the x-axis and the second antibiotic along the y-axis.
-
Inoculate the wells with the bacterial suspension as described in the broth microdilution protocol.
-
Include appropriate controls for each antibiotic alone.
-
Incubate the plate for the required time and temperature.
-
Determine the MIC of each antibiotic alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) index: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpret the results:
-
Synergy: FIC Index ≤ 0.5
-
Additive: 0.5 < FIC Index ≤ 1
-
Indifference: 1 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
-
References
- 1. Moenomycin family antibiotics - Wikipedia [en.wikipedia.org]
- 2. Moenomycin family antibiotics: chemical synthesis, biosynthesis, biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Degradation and Reconstruction of Moenomycin A and Derivatives: Dissecting the Function of the Isoprenoid Chain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Developing Moenomycin A Analogs for Improved Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of Moenomycin A analogs with enhanced therapeutic potential. Moenomycin A is a potent phosphoglycolipid antibiotic that inhibits bacterial peptidoglycan glycosyltransferases (PGTs), crucial enzymes in cell wall biosynthesis.[1][2] Despite its high potency, its clinical use has been hampered by poor pharmacokinetic properties, primarily attributed to its long C25 isoprenoid chain.[3] The following sections detail strategies for analog synthesis, methods for efficacy evaluation, and the underlying mechanism of action.
Rationale for Moenomycin A Analog Development
Moenomycin A is a highly potent inhibitor of bacterial PGTs, with minimum inhibitory concentrations (MICs) against various Gram-positive bacteria ranging from 1 ng/mL to 100 ng/mL.[1] On a molar basis, it can be 10 to 1000 times more potent than vancomycin.[1] The primary goal in developing Moenomycin A analogs is to improve its drug-like properties, particularly its pharmacokinetics, without compromising its potent antibacterial activity. Key strategies involve modification of the lipid tail and the chromophore unit A to enhance solubility and bioavailability while maintaining high affinity for the PGT active site.[1][3]
Mechanism of Action
Moenomycin A and its analogs function by directly inhibiting the transglycosylase activity of penicillin-binding proteins (PBPs), which are essential for the polymerization of the glycan chains of the bacterial cell wall.[2][4] This inhibition disrupts the integrity of the peptidoglycan layer, leading to cell lysis and death.[2] The moenomycins mimic the natural substrate of the PGTs, competitively inhibiting the enzyme's active site.[2]
Below is a diagram illustrating the inhibition of peptidoglycan synthesis by Moenomycin A.
Caption: Inhibition of peptidoglycan synthesis by Moenomycin A.
Quantitative Data on Moenomycin A and Analogs
The following table summarizes the biological activity of Moenomycin A and selected analogs against various bacterial strains. The data is presented as Minimum Inhibitory Concentration (MIC) and IC50 values where available.
| Compound | Modification | Target Organism | MIC (µg/mL) | IC50 (nM) | Reference |
| Moenomycin A | Natural Product | Staphylococcus aureus | 0.001 - 0.1 | - | [1][2] |
| Enterococcus faecalis | 0.001 - 0.1 | - | [1][2] | ||
| Escherichia coli (permeable strain) | 0.3 - 150 | - | [2] | ||
| Analog 2 | Modified Chromophore A | - | - | Comparable to Moenomycin A | [4] |
| Analog 4 | Dimer of Analog 2 | - | 2-fold increase in potency vs Analog 2 | 2-fold increase in PBP binding vs Analog 2 | [4] |
| Trisaccharide Analog | Truncated lipid chain | Enterococcus faecalis | Bactericidal | - | [5] |
| Neryl-moenomycin 55 | Shorter lipid chain (Nerol) | - | Devoid of antibacterial activity | Submicromolar PGT inhibition | [6] |
| Delipidated analog 47 | Complete removal of lipid | - | Devoid of antibacterial activity | 300 times less active than Neryl-moenomycin | [6] |
| Trisaccharide phosphoglycerate 2 | Truncated analog | E. coli PBP1b | - | 600 | [7] |
| S. aureus SgtB | - | 31 | [7] |
Experimental Protocols
Synthesis of Moenomycin A Analogs
A key strategy for creating Moenomycin A analogs is through a degradation and reconstruction approach.[3] This allows for specific modifications to the lipid tail, which is crucial for improving pharmacokinetic properties.
Protocol: Degradation of Moenomycin A and Reconstruction with a Modified Lipid Chain [3]
-
Protection of Moenomycin A:
-
Acetylate all hydroxyl groups using acetic anhydride (B1165640) in pyridine.
-
Esterify the carboxylic acid on the phosphoglycerate moiety using a suitable reagent (e.g., TMS-diazomethane).
-
-
Cleavage of the Glycidyl (B131873) Ether Linkage:
-
Treat the fully protected Moenomycin A with TMSOTf in dichloromethane (B109758) at -78 °C to 0 °C to cleave the glycidyl ether linkage, yielding the protected pentasaccharide.
-
-
Deprotection:
-
Work up the reaction in the presence of saturated sodium bicarbonate to yield the anomeric lactol.
-
-
Synthesis of the Modified Lipid-Glycerate Moiety:
-
Synthesize the desired lipid-glycerate unit separately. For example, a shorter nerol-based lipid can be prepared.
-
-
Reconstruction:
-
Couple the synthesized lipid-glycerate moiety to the anomeric lactol of the pentasaccharide via a phosphodiester linkage.
-
Deprotect the resulting molecule to yield the final Moenomycin A analog.
-
Caption: Workflow for the synthesis of Moenomycin A analogs.
Evaluation of Antibacterial Efficacy
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
-
Preparation of Bacterial Inoculum:
-
Culture the desired bacterial strain (e.g., S. aureus, E. faecalis) overnight in appropriate broth media (e.g., Mueller-Hinton Broth).
-
Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).
-
-
Preparation of Test Compounds:
-
Prepare stock solutions of Moenomycin A analogs in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solutions in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Include positive (no drug) and negative (no bacteria) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
High-Throughput Screening of PGT Inhibitors
A fluorescence anisotropy (FA)-based assay can be used for high-throughput screening of potential PGT inhibitors.[4]
Protocol: Fluorescence Anisotropy-Based PGT Inhibition Assay [4]
-
Preparation of Reagents:
-
Purify the target PGT enzyme (e.g., full-length class A PBPs).
-
Synthesize a fluorescently-labeled Moenomycin A analog (probe).[7]
-
-
Assay Setup:
-
In a microplate, add the purified PGT enzyme.
-
Add the test compounds from a library at a desired screening concentration.
-
Add the fluorescently-labeled Moenomycin A probe.
-
-
Incubation and Measurement:
-
Incubate the mixture to allow for binding equilibrium to be reached.
-
Measure the fluorescence anisotropy of each well using a plate reader.
-
-
Data Analysis:
-
A decrease in fluorescence anisotropy indicates displacement of the fluorescent probe by a test compound, signifying a potential inhibitor.
-
Calculate the percent inhibition for each compound and determine IC50 values for the confirmed hits.
-
Caption: High-throughput screening workflow for PGT inhibitors.
Future Directions
The development of Moenomycin A analogs remains a promising avenue for discovering novel antibiotics to combat drug-resistant bacteria. Future research should focus on:
-
Exploring diverse lipid modifications: Synthesizing analogs with a wider range of lipid chains to optimize the balance between antibacterial activity and pharmacokinetic properties.
-
Chemoenzymatic synthesis: Utilizing enzymes from the Moenomycin biosynthetic pathway to create novel analogs that are difficult to access through chemical synthesis alone.[8]
-
Structure-based drug design: Using the crystal structures of PGTs in complex with Moenomycin to rationally design new inhibitors with improved binding affinity and specificity.
-
In vivo evaluation: Advancing promising analogs to in vivo studies to assess their efficacy and safety in animal models.[2]
References
- 1. Moenomycin family antibiotics: chemical synthesis, biosynthesis, biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Moenomycin family antibiotics - Wikipedia [en.wikipedia.org]
- 3. Degradation and Reconstruction of Moenomycin A and Derivatives: Dissecting the Function of the Isoprenoid Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Domain requirement of moenomycin binding to bifunctional transglycosylases and development of high-throughput discovery of antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential antibacterial activity of moenomycin analogues on gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tuning the Moenomycin Pharmacophore to Enable Discovery of Bacterial Cell Wall Synthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural diversity, bioactivity, and biosynthesis of phosphoglycolipid family antibiotics: Recent advances - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isolation of Moenomycin A from Fermentation Broth
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moenomycin A, a phosphoglycolipid antibiotic produced by various Streptomyces species, is a potent inhibitor of bacterial peptidoglycan glycosyltransferases, crucial enzymes in cell wall biosynthesis.[1][2] This unique mechanism of action makes it a valuable subject of study for the development of new antibiotics, particularly against Gram-positive bacteria.[1] This document provides a detailed protocol for the isolation and purification of Moenomycin A from fermentation broth, intended for researchers and professionals in drug development. The methodology described herein is a compilation of established techniques to ensure a robust and reproducible workflow.
Mechanism of Action
Moenomycin A functions by competitively inhibiting peptidoglycan glycosyltransferases. These enzymes are responsible for the polymerization of the glycan chains of the bacterial cell wall.[1] By mimicking the natural substrate, Moenomycin A binds to the active site of these enzymes, thereby halting the synthesis of the peptidoglycan layer. This disruption of the cell wall integrity leads to cell lysis and ultimately, bacterial death.[1]
Caption: Mechanism of Moenomycin A action.
Experimental Protocol: Isolation and Purification of Moenomycin A
This protocol outlines a multi-step process for obtaining high-purity Moenomycin A from a Streptomyces fermentation broth.
I. Fermentation
The initial step involves the cultivation of a Moenomycin A-producing Streptomyces strain, such as Streptomyces ghanaensis or a genetically engineered variant, under optimal conditions to maximize antibiotic yield.
Table 1: Fermentation Parameters
| Parameter | Value/Description | Reference |
| Microorganism | Streptomyces ghanaensis (ATCC14672) mutant | |
| Seed Medium | Tryptic Soy Broth (TSB) | |
| Fermentation Medium | R5A or TSB | |
| Incubation Temperature | 28-30°C | |
| Incubation Time | 5 days | |
| Agitation | 180 rpm on a rotary shaker |
Protocol:
-
Prepare the seed medium (TSB) and inoculate with a spore suspension of the Streptomyces strain.
-
Incubate the seed culture at 28°C for 48 hours with shaking at 180 rpm.
-
Use the seed broth to inoculate the production fermentation medium.
-
Carry out the fermentation for 5 days at 30°C with agitation.
II. Extraction
Following fermentation, the Moenomycin A is extracted from the broth. This typically involves separating the mycelium from the supernatant and then using organic solvents to extract the antibiotic.
Protocol:
-
Centrifuge the fermentation broth to separate the mycelium from the supernatant.
-
The resulting product can be spray-dried.
-
Stir the spray-dried product with acetone (B3395972) to remove lipids and centrifuge.
-
Extract the undissolved residue with methanol (B129727) (repeated three times) to solubilize Moenomycin A.
-
Filter the methanolic extract and concentrate it in vacuo.
-
Dilute the concentrated extract with water for further purification.
III. Purification
A multi-step chromatography process is employed to purify Moenomycin A from the crude extract.
A. Adsorption Chromatography
Table 2: Adsorption Chromatography Parameters
| Parameter | Value/Description | Reference |
| Resin | MCI® Gel CHP20P (Neutral Adsorption Resin) | |
| Column Dimensions | 33.3 cm x 66 cm (for 150 L culture filtrate) | |
| Flow Rate (Loading) | 2.5 L/minute | |
| Elution | Gradient of 0-40% isopropanol (B130326) in water | |
| Flow Rate (Elution) | 10 L/minute |
Protocol:
-
Load the diluted extract onto a column packed with a neutral adsorption resin.
-
Wash the column with water.
-
Elute the bound Moenomycin A using a gradient of isopropanol in water.
-
Collect the fractions containing Moenomycin A.
-
Concentrate the pooled fractions by ultrafiltration and dry.
B. Anion Exchange Chromatography
Table 3: Anion Exchange Chromatography Parameters
| Parameter | Value/Description | Reference |
| Resin | Modified methacrylate (B99206) copolymer with diethylaminoethyl (DEAE) groups | |
| Buffer A | 20 mM phosphate (B84403) buffer (pH 7.4) + 20% 2-propanol | |
| Buffer B | 1 M NaCl in Buffer A | |
| Gradient | Linear gradient from Buffer A to Buffer B | |
| Flow Rate | 21 column volumes per hour | |
| Purity Achieved | 95% | |
| Recovery Rate | >90% |
Protocol:
-
Dissolve the dried product from the previous step in Buffer A.
-
Load the solution onto an anion exchange column.
-
Wash the column with Buffer A.
-
Apply a linear gradient from Buffer A to Buffer B to elute Moenomycin A.
-
Collect fractions and monitor for the presence of Moenomycin A.
-
Remove salts from the positive fractions by ultrafiltration and dry the sample. This step can yield Moenomycin A with a purity of 95%.
C. Final Purification (Optional)
For higher purity, an additional chromatography step can be performed.
Protocol:
-
Further purify the Moenomycin A using reverse-phase HPLC.
-
Monitor the elution at approximately 210 nm and collect the peak corresponding to Moenomycin A.
-
Remove the organic solvent in vacuo and lyophilize the remaining aqueous solution to obtain pure Moenomycin A.
Experimental Workflow
Caption: Workflow for Moenomycin A isolation.
References
Moenomycin A: A Powerful Tool for Interrogating Penicillin-Binding Protein Function
Application Note
Introduction
Moenomycin A is a phosphoglycolipid antibiotic that serves as a highly specific and potent inhibitor of peptidoglycan glycosyltransferases (PGTs).[1][2] These enzymes, often found as the N-terminal domain of bifunctional Class A Penicillin-Binding Proteins (PBPs), are essential for the polymerization of the glycan chains of the bacterial cell wall.[3][4] The unique mechanism of Moenomycin A, which mimics the natural lipid II substrate of PGTs, makes it an invaluable tool for researchers studying bacterial cell wall biosynthesis, PBP function, and for the discovery of novel antibacterial agents.[2] This document provides detailed application notes and protocols for utilizing Moenomycin A to probe PBP function.
Mechanism of Action
Moenomycin A specifically targets the transglycosylation step in peptidoglycan synthesis. It binds to the active site of the PGT domain of PBPs, preventing the polymerization of the disaccharide precursor, Lipid II, into linear glycan strands. This inhibition ultimately leads to a compromised cell wall, resulting in cell lysis and bacterial death. Structural studies have revealed that the E,F-disaccharide and phosphoglycerate moieties of Moenomycin A are crucial for its interaction with conserved catalytic residues in the PGT active site. Furthermore, its C25 lipid tail is thought to play a role in anchoring the molecule to the bacterial membrane, contributing to its high potency.
Applications in Research and Drug Discovery
-
Probing PBP Structure and Function: Moenomycin A's high affinity and specificity for the PGT domain allow for detailed biochemical and biophysical studies of PBPs. It can be used to differentiate the glycosyltransferase and transpeptidase activities of bifunctional PBPs.
-
High-Throughput Screening (HTS) for Novel Inhibitors: Fluorescently labeled Moenomycin A derivatives have been successfully employed in fluorescence anisotropy (FA) and other binding assays to screen for new PGT inhibitors. These assays are based on the displacement of the fluorescent probe by potential inhibitors.
-
Validation of PGTs as Antibacterial Targets: The potent antibacterial activity of Moenomycin A validates the PGT domain of PBPs as a critical target for the development of new antibiotics, particularly against drug-resistant strains.
-
Bacterial Cell Wall Imaging: Fluorescent derivatives of Moenomycin A have been developed as probes for imaging peptidoglycan synthesis in living bacteria, providing insights into cell wall dynamics and the effects of antibiotics.
Data Presentation
The following tables summarize key quantitative data related to the interaction of Moenomycin A with various PBPs.
Table 1: Binding Affinities (KD) and IC50 Values of Moenomycin A for various PBPs
| Bacterial Species | PBP | Method | KD (μM) | IC50 (μM) | Reference |
| Escherichia coli | PBP1b (full-length) | SPR | ~0.2 | - | |
| Escherichia coli | PBP1b (TG+TP domains) | SPR | ~1.0 | - | |
| Helicobacter pylori | PBP1a | FA | - | 0.36 | |
| Staphylococcus aureus | SgtB | FP | 0.18 | - | |
| Enterococcus faecalis | PBP2a | FP | 0.38 | - | |
| Escherichia coli | PBP1b | FP | 0.15 | - |
SPR: Surface Plasmon Resonance; FA: Fluorescence Anisotropy; FP: Fluorescence Polarization.
Table 2: Minimum Inhibitory Concentrations (MIC) of Moenomycin A against various Bacterial Strains
| Bacterial Species | MIC (μg/mL) | Reference |
| Staphylococcus aureus | 0.075 | |
| Enterococcus faecalis | 0.075 - 0.3 | |
| Streptococcus pneumoniae | 0.004 - 0.015 | |
| Bacillus subtilis | 0.008 - 0.015 | |
| Pseudomonas aeruginosa | 40 | |
| Shigella flexneri | 40 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Determination of PBP-Moenomycin A Binding Affinity using Surface Plasmon Resonance (SPR)
This protocol is adapted from Cheng et al. (2008).
Objective: To quantify the binding affinity (KD) of Moenomycin A to a purified PBP.
Materials:
-
Purified full-length PBP
-
Moenomycin A
-
SPR instrument (e.g., BIAcore)
-
CM3 sensor chips
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-P+)
Procedure:
-
Protein Immobilization: a. Activate the CM3 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS. b. Inject the purified PBP (at a suitable concentration in an appropriate buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface to achieve the desired immobilization level (e.g., 1500-2000 response units). c. Deactivate the remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.
-
Binding Analysis: a. Prepare a series of Moenomycin A dilutions in running buffer (e.g., 0-2000 nM). b. Inject the Moenomycin A solutions over the immobilized PBP surface at a constant flow rate. c. Monitor the association and dissociation phases. d. Regenerate the sensor surface between injections if necessary, using a mild regeneration solution (e.g., a short pulse of low pH buffer).
-
Data Analysis: a. Subtract the reference surface signal from the active surface signal. b. Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
Protocol 2: Competitive Binding Assay using Fluorescence Anisotropy (FA)
This protocol is based on the method described by Cheng et al. (2008).
Objective: To determine the IC50 and Ki of an unlabeled compound (e.g., Moenomycin A) that competes with a fluorescently labeled Moenomycin A probe for binding to a PBP.
Materials:
-
Purified full-length PBP
-
Fluorescently labeled Moenomycin A (F-Moe)
-
Unlabeled Moenomycin A or test compounds
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.05% Tween-20)
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Determine Optimal F-Moe and PBP Concentrations: a. Titrate F-Moe against a fixed concentration of PBP to determine the KD of the F-Moe/PBP interaction and identify a suitable F-Moe concentration (typically at or below the KD).
-
Competitive Binding Assay: a. Prepare a serial dilution of the unlabeled Moenomycin A or test compound. b. In a microplate, mix the PBP and F-Moe at their predetermined optimal concentrations. c. Add the serially diluted unlabeled compound to the wells. d. Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Measurement and Data Analysis: a. Measure the fluorescence anisotropy of each well. b. Plot the change in anisotropy as a function of the unlabeled compound concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. d. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [F-Moe]/KD), where [F-Moe] is the concentration of the fluorescent probe and KD is its dissociation constant.
Protocol 3: In Vitro Peptidoglycan Glycosyltransferase (PGT) Inhibition Assay
This assay measures the ability of a compound to inhibit the polymerization of Lipid II.
Objective: To determine the IC50 of Moenomycin A or test compounds against the PGT activity of a PBP.
Materials:
-
Purified PBP
-
Lipid II substrate (can be radiolabeled or fluorescently labeled)
-
Moenomycin A or test compounds
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2)
-
Method for detecting product formation (e.g., scintillation counting for radiolabeled product, or fluorescence detection)
Procedure:
-
Assay Setup: a. In a microcentrifuge tube or microplate well, pre-incubate the purified PBP with various concentrations of Moenomycin A or the test compound for a defined period.
-
Initiate Reaction: a. Add the Lipid II substrate to initiate the glycosyltransferase reaction.
-
Incubation: a. Incubate the reaction mixture at 37°C for a time that ensures the reaction is in the linear range.
-
Termination and Detection: a. Terminate the reaction (e.g., by adding a denaturing agent or by heat inactivation). b. Separate the polymerized peptidoglycan product from the unreacted Lipid II substrate (e.g., by filtration, precipitation, or chromatography). c. Quantify the amount of product formed using the appropriate detection method.
-
Data Analysis: a. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of Moenomycin A in probing PBP function.
Caption: Mechanism of Moenomycin A inhibition of PBP.
Caption: Experimental workflow for SPR analysis.
References
- 1. The molecular biology of moenomycins: towards novel antibiotics based on inhibition of bacterial peptidoglycan glycosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Moenomycin family antibiotics: chemical synthesis, biosynthesis, biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Real-time monitoring of peptidoglycan synthesis by membrane-reconstituted penicillin-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Moenomycin A Fermentation Yield
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Moenomycin A fermentation.
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for Moenomycin A in a wild-type Streptomyces ghanaensis strain?
A1: The production of Moenomycin A in wild-type Streptomyces ghanaensis (ATCC14672) is typically very low, often less than 1 mg/L in shake flask fermentations.[1] This low yield necessitates process optimization and genetic engineering for viable production.
Q2: My Streptomyces culture shows good biomass growth, but the Moenomycin A yield is consistently low. What are the likely causes?
A2: This common issue, where primary metabolism (growth) is robust but secondary metabolism (antibiotic production) is lacking, can be attributed to several factors:
-
Catabolite Repression: High concentrations of readily available carbon sources, like glucose (3-5%), can significantly decrease Moenomycin A production.[1] The metabolic flux is directed towards biomass generation rather than the synthesis of secondary metabolites.
-
Suboptimal Fermentation Parameters: The production of Moenomycin A is highly sensitive to environmental conditions. Non-ideal pH, temperature, or dissolved oxygen levels can inhibit the biosynthetic enzymes responsible for its synthesis.[1][2]
-
Lack of Precursors: The fermentation medium may be deficient in specific precursors required for the complex Moenomycin A biosynthetic pathway.
-
Growth Phase Dependency: Moenomycin A is a secondary metabolite, and its production is typically initiated during the stationary phase of growth. Harvesting the culture too early can result in negligible yields.
Q3: How can I improve the consistency of Moenomycin A production between batches?
A3: Batch-to-batch variability is often a result of inconsistencies in the experimental setup. To improve reproducibility:
-
Standardize Inoculum: Ensure the use of a consistent, fresh, and standardized inoculum. Preparing and quantifying a spore suspension can help maintain a uniform starting cell density for every fermentation.
-
Media Quality Control: The quality of complex media components, such as yeast extract or soybean meal, can vary between suppliers and even batches. It is advisable to test new batches of media components in small-scale pilot experiments. For greater consistency, developing a chemically defined medium is a viable, albeit more complex, alternative.
-
Equipment Calibration: Regularly calibrate all monitoring equipment, including pH probes, thermometers, and dissolved oxygen sensors, to ensure accurate and consistent control of fermentation parameters.
Troubleshooting Guide
Issue 1: Low or No Moenomycin A Yield
| Possible Cause | Troubleshooting Strategy & Recommended Actions | Expected Outcome |
| Catabolite Repression by Carbon Source | Replace or supplement glucose with a less repressive carbon source like starch, dextrin, or maltose.[3] Test a range of concentrations to find the optimal balance between growth and production. | Alleviation of repression on the moe biosynthetic gene cluster, leading to increased Moenomycin A synthesis. |
| Suboptimal Physical Parameters | Optimize key fermentation parameters. Systematically test ranges for temperature (e.g., 30-37°C), pH (e.g., 6.5-7.5), and aeration/agitation to improve dissolved oxygen levels. An intensive oxygen supply is known to be beneficial. | Enhanced enzymatic activity of the Moenomycin A biosynthetic pathway. A temperature of 37°C has been shown to improve and accelerate production. |
| Suboptimal Host Strain | The genetic background of the host is crucial. If using a heterologous host, consider switching to a strain known for better secondary metabolite production, such as Streptomyces albus J1074, which has shown higher titers than S. lividans or S. coelicolor. | A more favorable genetic and metabolic environment can lead to significantly higher yields of Moenomycin A. |
| Insufficient Gene Expression | Employ genetic engineering strategies. Overexpression of positive global regulators like relA or adpA can boost production. Increasing the dosage of the moe biosynthetic gene cluster itself has also been effective. | Manipulation of regulatory networks can upregulate the entire biosynthetic pathway. A 2-fold increase in yield was observed with an increased moe gene dosage. |
Issue 2: Mycelial Pellet Formation Leading to Poor Yield
| Possible Cause | Troubleshooting Strategy & Recommended Actions | Expected Outcome |
| Dense Mycelial Growth (Pellets) | Dense pellet formation can create mass transfer limitations, especially for oxygen, hindering antibiotic production. Modify seed culture conditions to promote more dispersed growth. Optimize agitation speed; higher speeds can break up pellets, but excessive shear stress can damage mycelia. The use of glass beads in shake flask cultures can also promote dispersed growth. | Improved oxygen and nutrient availability to the cells, leading to a more favorable environment for Moenomycin A synthesis. |
Quantitative Data on Yield Improvement Strategies
The following table summarizes the reported effects of various genetic modifications on Moenomycin A production in Streptomyces species.
| Genetic Modification Strategy | Host Strain | Reported Improvement in Yield |
| Partial duplication of moe cluster 1 | S. ghanaensis | ~2-fold increase |
| Overexpression of relA | S. albus (heterologous host) | Improved production (specific fold-increase not detailed) |
| Overexpression of bldA | S. ghanaensis | ~2.5-fold increase |
| Overexpression of adpA | S. ghanaensis | ~1.6-fold increase |
| Deletion of absB | S. ghanaensis | ~2.7-fold increase |
| Deletion of wblA | S. ghanaensis | 230% increase (2.3-fold) |
| Elimination of AdpA binding sites in oriC | S. ghanaensis | Enhanced accumulation, particularly in early growth phases |
Experimental Protocols
Protocol 1: Fermentation of Streptomyces for Moenomycin A Production
This protocol is a general guideline for shake flask fermentation. Optimization is crucial for maximizing yield.
-
Inoculum Preparation:
-
Grow the Streptomyces strain (e.g., S. ghanaensis) on a suitable agar (B569324) medium (e.g., Oatmeal agar or TSB agar) at 30-37°C until sporulation is observed (typically 7-10 days).
-
Prepare a spore suspension by scraping spores into a sterile 20% glycerol (B35011) solution.
-
Alternatively, prepare a liquid seed culture by inoculating 100 mL of Tryptic Soy Broth (TSB) in a 500 mL flask with spores or mycelial fragments. Incubate at 28-37°C for 48 hours on a rotary shaker (180-240 rpm).
-
-
Production Fermentation:
-
Prepare the production medium. TSB or a modified R5A medium are commonly used. For example, TSB supplemented with trace elements.
-
Inoculate 30 mL of production medium in a 250 mL flask with 1 mL of the seed culture (approx. 3-5% v/v). For improved aeration, glass beads (5 mm) can be added to the flasks.
-
Incubate the flasks on a rotary shaker at 180-240 rpm for 4-6 days. Maintain the temperature at 37°C, as this has been shown to improve and accelerate production.
-
-
Harvesting and Extraction:
-
Centrifuge the fermentation broth to separate the mycelium from the supernatant.
-
Moenomycin A is primarily located in the mycelium. Extract the mycelial pellet by stirring with methanol (B129727) (e.g., 1 g wet weight biomass with 3 mL methanol) for several hours.
-
Concentrate the methanol extract in vacuo for further analysis.
-
Protocol 2: Quantification of Moenomycin A using LC-MS/MS
This protocol provides a general framework for the analysis of Moenomycin A.
-
Sample Preparation:
-
Take the concentrated methanol extract from the fermentation.
-
Reconstitute the dried residue in a suitable solvent (e.g., methanol).
-
Filter the sample through a 0.22 µm syringe filter prior to injection.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Use a C8 or C18 reversed-phase column (e.g., Agilent Poroshell 120 SB-C18, 100 mm x 2.1 mm, 2.7 µm).
-
Mobile Phase: Employ a gradient elution using mobile phase A (e.g., 0.3% formic acid or 10 mM ammonium (B1175870) acetate (B1210297) in water) and mobile phase B (acetonitrile).
-
Mass Spectrometry: Operate the mass spectrometer in negative ion electrospray ionization (ESI-) mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) for quantification, monitoring the specific precursor-to-product ion transitions for Moenomycin A. The exact mass can also be used for confirmation.
-
Quantification: Create a standard curve using a purified Moenomycin A standard to determine the concentration in the samples.
-
Visualizations
Caption: Simplified biosynthetic pathway of Moenomycin A from primary metabolites.
Caption: Logical workflow for troubleshooting low Moenomycin A fermentation yield.
Caption: Key regulatory inputs influencing Moenomycin A biosynthesis.
References
overcoming Moenomycin A solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Moenomycin A in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: Why is Moenomycin A difficult to dissolve in aqueous solutions?
A1: Moenomycin A has an amphiphilic structure, meaning it possesses both a hydrophilic (water-loving) oligosaccharide head and a long, hydrophobic (water-fearing) 25-carbon isoprenoid lipid tail.[1] This dual nature gives it detergent-like properties, causing it to aggregate and form micelles in aqueous solutions rather than dissolving freely, a behavior that leads to its characterization as having limited or sparing water solubility.[1][2][3]
Q2: What are the recommended organic solvents for preparing a Moenomycin A stock solution?
A2: Moenomycin A is soluble in several organic solvents. The most commonly recommended are Dimethyl sulfoxide (B87167) (DMSO), ethanol, methanol, and dimethylformamide (DMF).[4] Stock solutions should be prepared in one of these solvents before further dilution into aqueous buffers.
Q3: My Moenomycin A precipitated when I diluted the organic stock solution into my aqueous experimental buffer. What should I do?
A3: This phenomenon, often called "crashing out," occurs when the concentration of Moenomycin A exceeds its solubility limit in the final aqueous medium. Here are several steps to troubleshoot this issue:
-
Decrease the Final Concentration: The simplest solution is to work with a lower final concentration of Moenomycin A in your assay.
-
Optimize Dilution: Instead of a single large dilution, try a serial or stepwise dilution. Gradually introducing the aqueous buffer to the organic stock solution can sometimes prevent immediate precipitation.
-
Increase Co-solvent Percentage: If your experimental system can tolerate it, a slightly higher final percentage of the organic solvent (e.g., increasing DMSO from 0.1% to 0.5%) may keep the compound in solution. Always run a vehicle control to confirm the solvent itself does not affect the results.
-
Adjust pH: Moenomycin A has three ionizable groups, and its critical micelle concentration (the point at which it aggregates) is influenced by pH and ionic strength. Modifying the pH of your aqueous buffer may improve solubility.
Q4: What is the maximum concentration of DMSO or other organic solvents that is safe for my cell-based experiments?
A4: The tolerance of cell lines and biological assays to organic solvents can vary significantly. As a general guideline, a final concentration of 0.1% to 0.5% DMSO is considered safe for most cell cultures. However, it is critical to perform a vehicle control experiment, where you add the same final concentration of the solvent without Moenomycin A, to determine its specific effect on your system.
Q5: How should I store Moenomycin A and its solutions?
A5: For long-term storage, Moenomycin A should be kept as a solid powder at -20°C, protected from light and moisture. Once dissolved into a stock solution (e.g., in DMSO), it should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or, preferably, -80°C. Aqueous solutions are less stable and should ideally be prepared fresh for each experiment.
Data Summary Tables
Table 1: Physicochemical Properties and Solubility of Moenomycin A
| Property | Value/Description | Source(s) |
| Chemical Class | Phosphoglycolipid Antibiotic | |
| Molecular Formula | C₆₉H₁₀₇N₄O₃₅P (for Moenomycin A) | |
| Molecular Weight | 1583.6 g/mol (for Moenomycin A) | |
| Aqueous Solubility | Sparingly soluble; tends to aggregate. | |
| Organic Solvents | Soluble in DMSO, DMF, ethanol, and methanol. | |
| Critical Micelle Conc. (CMC) | ~0.03 to 0.7 mM, dependent on pH and ionic strength. |
Table 2: Comparison of Potential Solubility Enhancement Techniques
| Technique | Principle of Action | Applicability for Moenomycin A | Pros | Cons |
| Co-solvency | Using a water-miscible organic solvent to dissolve the drug before dilution. | Highly Recommended. This is the standard method for Moenomycin A. | Simple, effective, widely used. | The final solvent concentration must be compatible with the biological assay. |
| pH Adjustment | Altering the pH of the aqueous medium to increase the ionization of the drug, which can improve solubility. | Potentially Useful. Moenomycin A has ionizable groups, making its aggregation pH-dependent. | Can be a simple and effective modification. | Drastic pH changes may be incompatible with biological experiments. |
| Inclusion Complexation | Encapsulating the hydrophobic lipid tail within a host molecule, like a cyclodextrin, to increase aqueous exposure. | Experimental. Could be effective but requires specific formulation development. | Can significantly increase solubility and bioavailability. | Requires additional reagents and characterization; may alter drug activity. |
| Use of Surfactants | Adding surfactants to form micelles that encapsulate the hydrophobic drug. | Complex. Moenomycin A is itself a detergent-like molecule and forms its own micelles. | Effective for many lipophilic drugs. | May interfere with Moenomycin A's natural aggregation and membrane interaction. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Moenomycin A Stock Solution in DMSO
Materials:
-
Moenomycin A (solid powder)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile, RNase/DNase-free microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Weighing: Accurately weigh out the desired mass of Moenomycin A powder (e.g., 1.58 mg for 1 mL of a 1 mM solution, or 15.8 mg for a 10 mM solution) and transfer it to a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube. For example, add 1 mL of DMSO to 15.8 mg of Moenomycin A to create a 10 mM stock solution.
-
Dissolution: Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved.
-
Visual Inspection: Carefully inspect the solution against a light source to ensure no solid particles remain. Gentle warming in a 37°C water bath can aid dissolution, but avoid overheating.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to prevent contamination and degradation from multiple freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of Working Dilutions for a Minimum Inhibitory Concentration (MIC) Assay
Objective: To prepare a series of Moenomycin A dilutions in a bacterial growth medium while minimizing precipitation and keeping the final DMSO concentration constant and low.
Procedure:
-
Intermediate Dilution: Thaw a single aliquot of your 10 mM Moenomycin A stock solution. Prepare an intermediate dilution by diluting the stock solution in the same organic solvent (DMSO). For example, to test a top concentration of 100 µM, you might first create a 1 mM intermediate stock in DMSO.
-
Serial Dilution in Solvent (Optional but Recommended): To prevent precipitation from a large polarity shift, perform initial serial dilutions in the organic solvent.
-
Final Dilution into Aqueous Medium:
-
Label a series of sterile tubes, one for each concentration to be tested.
-
Add the appropriate volume of your aqueous assay medium (e.g., Mueller-Hinton Broth) to each tube.
-
Add a small, precise volume of the Moenomycin A intermediate stock to the first tube to achieve the highest desired concentration. For example, add 2 µL of a 10 mM stock to 198 µL of broth for a final concentration of 100 µM Moenomycin A and 1% DMSO.
-
Vortex immediately after addition to ensure rapid mixing.
-
-
Serial Dilution in Medium: Perform a 2-fold serial dilution by transferring half of the solution from the first tube to the second tube containing an equal volume of medium, mixing thoroughly, and repeating for all subsequent concentrations.
-
Vehicle Control: Prepare a control sample containing the highest concentration of DMSO used in the experiment (e.g., 1%) in the assay medium without any Moenomycin A.
-
Inoculation: Add the bacterial inoculum to each well or tube as required by your specific MIC protocol.
Visual Guides
Caption: Moenomycin A inhibits bacterial cell wall synthesis by binding to PGT enzymes.
Caption: Standard workflow for preparing Moenomycin A solutions for biological assays.
Caption: Troubleshooting logic for addressing Moenomycin A precipitation issues.
References
troubleshooting Moenomycin A instability in experimental conditions
Welcome to the technical support center for Moenomycin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling, use, and troubleshooting of Moenomycin A in experimental settings.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the use of Moenomycin A, providing explanations and actionable solutions.
FAQ 1: My Moenomycin A solution appears to have lost activity. What are the potential causes?
Loss of Moenomycin A activity is most commonly due to chemical instability and degradation. The primary factors influencing its stability are pH, temperature, and storage conditions.
-
pH: Moenomycin A is known to be unstable in both acidic and alkaline conditions.[1]
-
Acidic Conditions: Under protic acid conditions, the glycosidic bonds within the pentasaccharide core of Moenomycin A are susceptible to cleavage, leading to inactivation.[2]
-
Alkaline Conditions: Basic conditions (pH > 8.0) can also lead to the degradation of the molecule and have been shown to significantly suppress its antibiotic activity.[1]
-
-
Temperature: Elevated temperatures can accelerate the degradation process.
-
Improper Storage: Incorrect storage of stock solutions, such as repeated freeze-thaw cycles or storage at inappropriate temperatures, can lead to a gradual loss of potency.
Troubleshooting Steps:
-
Verify pH of Solutions: Ensure that the pH of your experimental buffers and media is within a neutral range (pH 6.8-7.4) for optimal stability.
-
Prepare Fresh Solutions: If degradation is suspected, prepare fresh working solutions from a new aliquot of a properly stored stock solution.
-
Review Storage Practices: Confirm that stock solutions are stored at or below -20°C (with -80°C being preferable for long-term stability) in single-use aliquots to prevent multiple freeze-thaw cycles.
FAQ 2: I am observing inconsistent results in my in vitro assays. Could this be related to Moenomycin A instability?
Yes, inconsistent results are a common symptom of Moenomycin A degradation. The amphiphilic nature of Moenomycin A, with its long C25 isoprenoid tail, can also lead to the formation of aggregates in aqueous solutions, which may affect its effective concentration.[1]
Troubleshooting Steps:
-
Assess Solution Integrity: Before use, visually inspect the Moenomycin A solution for any signs of precipitation.
-
Control for Aggregation: The critical micelle concentration (cmc) of Moenomycin A is reported to be 0.5 mM at pH 6.8.[1] Working at concentrations well below the cmc can help minimize aggregation.
-
Incorporate Control Experiments: Always include positive and negative controls in your assays to monitor the activity of Moenomycin A throughout the experiment.
-
Standardize Solution Preparation: Ensure a consistent protocol for preparing Moenomycin A solutions, including the solvent used and the final dilution steps.
FAQ 3: What is the best way to prepare and store Moenomycin A stock solutions?
Proper preparation and storage are critical for maintaining the integrity of Moenomycin A.
Recommendations:
-
Storage of Solid Compound: Store the lyophilized powder of Moenomycin A at -20°C or below for long-term stability.
-
Solvent Selection: Moenomycin A is soluble in organic solvents such as ethanol, methanol, and DMSO. It has limited solubility in water. For biological experiments, it is advisable to dissolve Moenomycin A in a minimal amount of a water-miscible organic solvent like DMSO and then dilute it with the aqueous buffer or culture medium.
-
Stock Solution Concentration: Prepare a concentrated stock solution (e.g., 10-50 mg/mL) in an appropriate organic solvent.
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes and store them at -20°C or -80°C. This practice minimizes the number of freeze-thaw cycles and reduces the risk of contamination.
Data Presentation
While specific kinetic data on the degradation of Moenomycin A under various pH and temperature conditions are not extensively available in the public literature, the following table summarizes the known stability profile based on qualitative observations.
| Condition | Effect on Moenomycin A Stability | Recommendation |
| pH | ||
| Acidic (pH < 6.0) | Prone to degradation via cleavage of glycosidic bonds. | Avoid acidic conditions. If necessary, minimize exposure time. |
| Neutral (pH 6.8-7.4) | Generally stable. | Ideal for experimental conditions. |
| Alkaline (pH > 8.0) | Susceptible to degradation and loss of activity. | Avoid alkaline conditions. |
| Temperature | ||
| -80°C | Optimal for long-term storage of solutions. | Recommended for stock solutions. |
| -20°C | Suitable for short to medium-term storage of solid and solutions. | Standard storage for solid and aliquoted stock solutions. |
| 4°C | Potential for gradual degradation over time. | Not recommended for long-term storage of solutions. |
| Room Temperature | Increased rate of degradation. | Minimize time at room temperature during experiments. |
| Solvents | ||
| Ethanol, Methanol, DMSO | Good solubility and generally stable for stock solutions. | Recommended for preparing initial stock solutions. |
| Aqueous Buffers | Limited solubility and potential for aggregation and hydrolysis. | Prepare fresh dilutions in aqueous buffers immediately before use. |
| Freeze-Thaw Cycles | Repeated cycles can lead to degradation. | Aliquot stock solutions into single-use volumes. |
Experimental Protocols
Protocol 1: Preparation of Moenomycin A Stock Solution
-
Materials:
-
Moenomycin A (lyophilized powder)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of Moenomycin A powder to equilibrate to room temperature before opening to prevent condensation.
-
Under sterile conditions (e.g., in a laminar flow hood), add the required volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Gently vortex the vial until the powder is completely dissolved.
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Assessment of Moenomycin A Integrity by HPLC-MS/MS
This protocol provides a general framework for analyzing the integrity of Moenomycin A. Specific parameters may need to be optimized based on the available instrumentation.
-
Instrumentation and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS)
-
C8 or C18 reversed-phase HPLC column
-
Mobile Phase A: 0.3% (v/v) formic acid in water
-
Mobile Phase B: 0.3% (v/v) formic acid in acetonitrile
-
Moenomycin A standard
-
Sample of Moenomycin A to be tested
-
-
Chromatographic Conditions (Example):
-
Column: Inertsil C8 or equivalent
-
Flow Rate: 0.2 - 0.4 mL/min
-
Injection Volume: 5 - 10 µL
-
Gradient Elution: A linear gradient from a low to a high percentage of Mobile Phase B over a suitable time to achieve separation of Moenomycin A from potential degradation products.
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Precursor Ion: The doubly charged ion [M-2H]2- at m/z 789.9 often provides a higher response than the singly charged ion.
-
Product Ions: Monitor for characteristic product ions of Moenomycin A.
-
-
Procedure:
-
Prepare a standard solution of Moenomycin A of known concentration.
-
Dilute the Moenomycin A sample to be tested to a similar concentration.
-
Inject the standard and the sample onto the HPLC-MS/MS system.
-
Analyze the chromatograms and mass spectra. A decrease in the peak area of the parent Moenomycin A peak and/or the appearance of new peaks in the sample compared to the standard would indicate degradation.
-
Visualizations
Caption: Troubleshooting workflow for Moenomycin A instability.
Caption: Factors leading to Moenomycin A degradation.
Caption: HPLC-MS/MS analysis workflow for Moenomycin A.
References
Technical Support Center: Refining Purification Methods for Moenomycin A
Welcome to the technical support center for the purification of Moenomycin A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps for extracting Moenomycin A from a fermentation broth?
A1: The initial purification of Moenomycin A from a culture filtrate typically involves removing cells and other solids by centrifugation or filtration. The clarified filtrate can then be concentrated. One common method is to use solid-phase extraction with a neutral adsorption resin, such as MCI GEL® CHP20P, DIAION® HP20SS, or AMBERLITE® XAD 16. This step helps to remove salts and lipids and to concentrate the crude Moenomycin.[1] Another approach involves extraction with a nonpolar solvent like petroleum ether or acetone (B3395972) to remove nonpolar impurities, followed by extraction of the moenomycin complex with a polar solvent such as methanol (B129727).[1]
Q2: Which chromatographic techniques are most effective for purifying Moenomycin A?
A2: A multi-step chromatographic approach is generally required to achieve high purity Moenomycin A. Following initial extraction, anion exchange chromatography is a key step for separating Moenomycin A from other components of the moenomycin complex.[1][2] For final polishing and to obtain purities greater than 97% or even 99%, reverse-phase chromatography or further purification on neutral adsorption resins can be employed.[1]
Q3: What are the common impurities found during Moenomycin A purification?
A3: The primary impurities are other components of the moenomycin complex, which are structurally very similar to Moenomycin A. The main contaminants are often Moenomycin C components and Moenomycin A12. Due to their chemical similarity, their removal can be challenging and often requires high-resolution chromatographic techniques.
Q4: What is the recommended pH range for handling Moenomycin A during purification?
A4: Moenomycin A is susceptible to degradation under harsh pH conditions. It is advisable to work within a slightly acidic to neutral pH range of 5.0 to 7.0 during extraction and purification to minimize degradation.
Q5: How should purified Moenomycin A be stored?
A5: For long-term storage, it is recommended to store Moenomycin A as a solid at -20°C or below. If in solution, it should be aliquoted and stored at -80°C to prevent degradation from repeated freeze-thaw cycles.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of Moenomycin A.
Problem 1: Low Yield of Moenomycin A
| Potential Cause | Recommended Solution |
| Incomplete Extraction from Fermentation Broth | Ensure the pH of the culture filtrate is adjusted to the optimal range (typically slightly acidic) before extraction to maximize the recovery of Moenomycin A. Use an appropriate solvent system; for solid-phase extraction, ensure the resin is properly conditioned and the elution solvent is effective. For liquid-liquid extraction, perform multiple extractions to ensure complete transfer of Moenomycin A to the organic phase. |
| Degradation During Purification | Moenomycin A is sensitive to high temperatures and extreme pH. Maintain a temperature of 4°C throughout the purification process and use buffers within the pH range of 5.0-7.0. Avoid prolonged exposure to strong acids or bases. |
| Poor Binding to Chromatography Resin | Optimize the loading conditions for your chromatography column. For anion exchange, ensure the pH of the mobile phase is appropriate for Moenomycin A to carry a net negative charge. For reverse-phase, ensure the sample is dissolved in a solvent compatible with the mobile phase. |
| Loss During Concentration Steps | If using techniques like rotary evaporation, be mindful of the temperature to prevent degradation. For concentration by ultrafiltration, select a membrane with an appropriate molecular weight cut-off to retain Moenomycin A while allowing smaller impurities and salts to pass through. |
Problem 2: Poor Peak Resolution in HPLC Analysis
| Potential Cause | Recommended Solution |
| Peak Tailing | This can be caused by interactions between the acidic phosphate (B84403) group of Moenomycin A and active sites on the silica-based column. Use a high-purity, end-capped C18 column. Adding a small amount of a competing acid, like 0.1% formic acid or trifluoroacetic acid, to the mobile phase can help to improve peak shape by protonating free silanol (B1196071) groups. |
| Peak Fronting | This often indicates column overload. Reduce the amount of sample injected onto the column. If the problem persists, the sample may be dissolving in a solvent stronger than the initial mobile phase. If possible, dissolve the sample in the initial mobile phase. |
| Co-elution of Impurities | The moenomycin complex contains several structurally similar components. To improve separation, optimize the HPLC gradient. A shallower gradient with a longer run time can often resolve closely eluting peaks. Experiment with different organic modifiers in the mobile phase (e.g., acetonitrile (B52724) vs. methanol). |
| Column Degradation | Over time, HPLC columns can degrade, especially when used with aggressive mobile phases. If peak shape deteriorates for all analytes, it may be time to replace the column. Using a guard column can help to extend the life of the analytical column. |
Problem 3: Presence of Persistent Impurities in the Final Product
| Potential Cause | Recommended Solution |
| Inefficient Chromatographic Separation | The primary impurities are often other moenomycin components. A single chromatographic step is often insufficient. Employing orthogonal separation techniques can be effective. For example, follow anion exchange chromatography with a reverse-phase chromatography step. |
| Aggregation of Moenomycin A | Moenomycin A has a tendency to aggregate, which can trap impurities. Working with dilute solutions can sometimes mitigate this issue. The addition of a small amount of organic solvent to the sample may also help to disrupt aggregates. |
| Re-equilibration of Isomers | While less common, be aware of the potential for isomerization under certain conditions. Ensure that all purification steps are carried out promptly and at controlled temperatures. |
Quantitative Data
Table 1: Purity of Moenomycin A after Different Purification Steps
| Purification Step | Achievable Purity | Primary Impurities Removed |
| Solid-Phase Extraction (Neutral Resin) | 60-80% | Salts, Lipids, Polar Impurities |
| Anion Exchange Chromatography | >90% | Moenomycin C components, Other acidic impurities |
| Reverse-Phase HPLC (Final Polishing) | >97% - ≥99% | Moenomycin A12, Closely related structural analogs |
| Note: Purity levels are approximate and can vary depending on the initial concentration in the fermentation broth and the specific conditions used. |
Table 2: Recovery Rates for Moenomycin A in Analytical Methods
| Sample Matrix | Analytical Method | Reported Recovery Range |
| Porcine Muscle, Fat, and Liver | LC-MS/MS | 79% - 93% |
| Chicken Eggs | LC-MS/MS | 79% - 93% |
| Animal Feed | LC-ESI-MS/MS | 83.9% - 94.2% |
Experimental Protocols
Protocol 1: General Purification Scheme for Moenomycin A
-
Fermentation and Clarification:
-
Culture a Moenomycin A-producing strain (e.g., Streptomyces ghanaensis) under optimal conditions.
-
Separate the mycelium from the culture broth by centrifugation or filtration to obtain the culture filtrate.
-
-
Initial Purification and Concentration:
-
Load the clarified culture filtrate onto a column packed with a neutral adsorption resin (e.g., MCI GEL® CHP20P).
-
Wash the column with deionized water to remove salts and other polar impurities.
-
Elute the moenomycin complex with a gradient of an organic solvent (e.g., isopropanol (B130326) or methanol) in water.
-
Alternatively, perform a liquid-liquid extraction as described in the FAQs.
-
-
Anion Exchange Chromatography:
-
Dissolve the partially purified moenomycin complex in a suitable buffer (e.g., 20 mM phosphate buffer, pH 7.4).
-
Load the solution onto an anion exchange column (e.g., DEAE-based resin).
-
Wash the column with the starting buffer.
-
Elute Moenomycin A using a salt gradient (e.g., 0-1 M NaCl). Moenomycin A is typically the least strongly bound of the major components and will elute first.
-
-
Final Polishing by Reverse-Phase Chromatography:
-
Pool the fractions containing Moenomycin A from the anion exchange step.
-
Desalt the pooled fractions using a neutral adsorption resin or dialysis.
-
Lyophilize the desalted solution to obtain a solid.
-
Dissolve the solid in a minimal amount of a suitable solvent and inject it onto a reverse-phase HPLC column (e.g., C18).
-
Elute with a gradient of acetonitrile or methanol in water, often with an acidic modifier like formic acid or TFA to improve peak shape.
-
Collect the fractions corresponding to the Moenomycin A peak.
-
-
Final Product Preparation:
-
Combine the pure fractions and remove the organic solvent under reduced pressure.
-
Lyophilize the remaining aqueous solution to obtain highly pure Moenomycin A.
-
Protocol 2: Analytical HPLC Method for Moenomycin A
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size).
-
Mobile Phase A: 0.3% Formic acid in water with 5% acetonitrile.
-
Mobile Phase B: 0.3% Formic acid in acetonitrile with 5% water.
-
Gradient:
-
0-0.5 min: 30% B
-
0.5-5.0 min: Increase to 95% B
-
5.0-6.0 min: Hold at 95% B
-
6.1-10.0 min: Return to 30% B and re-equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Detection: UV at an appropriate wavelength or Mass Spectrometry (MS). For MS, negative electrospray ionization is typically used.
Visualizations
Biosynthesis Pathway of Moenomycin A
The following diagram illustrates the key stages in the biosynthesis of Moenomycin A, a complex process involving the assembly of a pentasaccharide chain and its attachment to a lipid anchor.
Caption: Simplified workflow of Moenomycin A biosynthesis.
Experimental Workflow for Moenomycin A Purification
This diagram outlines the general experimental workflow for the purification of Moenomycin A from a fermentation culture.
Caption: General experimental workflow for Moenomycin A purification.
References
Technical Support Center: Addressing Bacterial Resistance to Moenomycin A
This technical support center is designed for researchers, scientists, and drug development professionals investigating bacterial resistance to the antibiotic Moenomycin A. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to assist in your research.
Troubleshooting Guides and FAQs
This section provides practical guidance in a question-and-answer format to address common issues encountered during experiments on Moenomycin A resistance.
Target Modification: PBP2 (B1193376) Mutations
Question 1: We are unable to select for Moenomycin A-resistant mutants in our Staphylococcus aureus strain. What could be the issue?
Answer: Failure to isolate Moenomycin A-resistant mutants can stem from several factors:
-
Inappropriate Selection Concentration: The concentration of Moenomycin A used for selection might be too high, killing all cells, or too low, not providing enough selective pressure. It is recommended to plate bacterial cultures on a range of Moenomycin A concentrations (e.g., 1 to 100 µg/mL) to determine the optimal selection concentration for your strain.[1]
-
Low Mutation Frequency: The spontaneous mutation frequency for Moenomycin A resistance can be low, in the range of 10⁻⁹ to 10⁻¹⁰.[1] Ensure you are plating a sufficiently high number of cells (e.g., from an overnight culture) to increase the probability of isolating a resistant mutant.
-
Strain-Specific Differences: The susceptibility to Moenomycin A and the propensity to develop resistance can vary between different bacterial strains.
Question 2: We have sequenced the pbp2 gene from a suspected Moenomycin A-resistant mutant but found no mutations. What should we do next?
Answer: If no mutations are found in the pbp2 gene, consider the following possibilities:
-
Mutations in Other PGTs: While less common, mutations in other peptidoglycan glycosyltransferases (PGTs), such as SgtA or SgtB in S. aureus, could potentially contribute to resistance.[1] Sequencing these genes may reveal alterations.
-
Upregulation of PBP Genes: It has been suggested that the upregulation of PBP genes might help bacteria overcome Moenomycin A inhibition.[1] Consider performing quantitative real-time PCR (qRT-PCR) to compare the expression levels of pbp2 and other PGT genes in your resistant isolate and the parental strain.
-
Alternative Resistance Mechanisms: Although less documented for Moenomycin A, other resistance mechanisms like efflux pump activity could be at play. Proceed to the troubleshooting section on efflux pumps.
-
Sequencing Errors: Rule out any technical issues with your sequencing. Ensure your primers are specific to the pbp2 gene of your bacterial species and that the sequencing quality is high. Re-sequencing with a different set of primers can help confirm your results.
Question 3: Our in vitro PGT activity assay shows low or no activity for both the wild-type and mutant PBP2. How can we troubleshoot this?
Answer: Low or no activity in your in vitro PGT assay can be due to several factors:
-
Improper Protein Folding: Recombinant PBP2 expressed in systems like E. coli may not be correctly folded. Optimizing expression conditions (e.g., lower temperature) and purification protocols is crucial.[2]
-
Enzyme Inactivation: PBP2 can be sensitive to degradation or inactivation during purification and storage. Work quickly, keep samples on ice, and use appropriate buffers with stabilizing agents like glycerol. Avoid repeated freeze-thaw cycles.
-
Sub-optimal Assay Conditions: The pH, temperature, and concentration of substrates (e.g., Lipid II) are critical for enzyme activity. Ensure your assay buffer and conditions are optimized for PBP2.
-
Inactive Substrate: The Lipid II substrate is complex and can degrade. Verify the integrity and activity of your Lipid II preparation.
Alternative Resistance Mechanisms: Efflux Pumps
Question 4: We suspect efflux pump activity might be contributing to Moenomycin A resistance in our isolate. How can we test for this?
Answer: You can investigate the role of efflux pumps using a simple and effective method called the Ethidium (B1194527) Bromide-Agar Cartwheel method. This method assesses the ability of bacteria to pump out the fluorescent dye ethidium bromide, which is a substrate for many efflux pumps. An increased capacity to efflux ethidium bromide may suggest a broader role in antibiotic resistance.
Question 5: Our Ethidium Bromide-Agar Cartwheel assay is inconclusive. What are some common pitfalls?
Answer: Inconclusive results can arise from:
-
Incorrect Ethidium Bromide Concentration: The concentration range of ethidium bromide needs to be optimized for your specific bacterial strain.
-
Sub-optimal Incubation Conditions: Temperature and incubation time can affect both bacterial growth and efflux pump activity. Ensure you are incubating at the optimal temperature for your organism (e.g., 37°C).
-
Lack of Appropriate Controls: Always include a known susceptible parent strain and, if available, a strain known to overexpress efflux pumps as controls.
Quantitative Data Summary
The following tables summarize key quantitative data related to Moenomycin A resistance.
Table 1: Minimum Inhibitory Concentrations (MICs) of Moenomycin A for S. aureus
| Strain | Relevant Genotype | Moenomycin A MIC (µg/mL) | Fold Increase in MIC |
| Wild-Type | Wild-Type pbp2 | 0.5 | - |
| Resistant Mutant | pbp2 with PGT domain mutation | 12.5 | 25 |
(Data sourced from studies on spontaneous mutants of S. aureus)
Table 2: Common Moenomycin A Resistance Mutations in S. aureus PBP2
| Mutation | Location in PBP2 | Effect on PGT Activity |
| Y196D | PGT domain catalytic cleft | Alters PGT activity to produce shorter glycan chains |
| P234Q | PGT domain catalytic cleft | Likely decreases Moenomycin A binding |
(Data compiled from in vitro resistance selection studies)
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate Moenomycin A resistance.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method for determining the MIC of Moenomycin A.
Materials:
-
Moenomycin A
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Moenomycin A Stock Solution: Prepare a stock solution of Moenomycin A in a suitable solvent and sterilize by filtration.
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate, select 3-5 isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the Moenomycin A stock solution to the first well of each row and mix.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial suspension to each well.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 16-20 hours.
-
-
Reading the MIC: The MIC is the lowest concentration of Moenomycin A that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Protocol 2: Sequencing of the pbp2 Gene in S. aureus
This protocol outlines the steps for amplifying and sequencing the pbp2 gene to identify potential resistance mutations.
Materials:
-
Genomic DNA extraction kit
-
PCR primers flanking the pbp2 gene
-
Taq DNA polymerase and PCR buffer
-
dNTPs
-
Thermocycler
-
Agarose (B213101) gel electrophoresis equipment
-
DNA sequencing service
Procedure:
-
Genomic DNA Extraction: Extract genomic DNA from the wild-type and Moenomycin A-resistant S. aureus strains using a commercial kit.
-
PCR Amplification:
-
Set up a PCR reaction with primers designed to amplify the entire coding sequence of the pbp2 gene.
-
Typical PCR cycling conditions:
-
Initial denaturation: 94°C for 2-5 minutes.
-
30-35 cycles of:
-
Denaturation: 94°C for 30 seconds.
-
Annealing: 50-60°C for 30 seconds (optimize based on primer Tm).
-
Extension: 72°C for 1 minute per kb of amplicon length.
-
-
Final extension: 72°C for 5-10 minutes.
-
-
-
Verification of Amplicon: Run the PCR product on an agarose gel to confirm the correct size of the amplified fragment.
-
DNA Sequencing: Purify the PCR product and send it for Sanger sequencing using the amplification primers and internal sequencing primers if necessary to cover the entire gene.
-
Sequence Analysis: Align the sequence from the resistant mutant to the wild-type sequence to identify any nucleotide changes and corresponding amino acid substitutions.
Protocol 3: In Vitro Peptidoglycan Glycosyltransferase (PGT) Activity Assay
This assay measures the ability of purified PBP2 to polymerize Lipid II into peptidoglycan chains.
Materials:
-
Purified wild-type and mutant PBP2 protein
-
Radiolabeled or fluorescently-labeled Lipid II substrate
-
Assay buffer (e.g., Tris-HCl with MgCl₂)
-
Reaction quenching solution (e.g., methanol)
-
Method for product analysis (e.g., HPLC with a scintillation counter for radiolabeled substrate, or gel electrophoresis for fluorescently labeled substrate).
Procedure:
-
Protein Purification: Express and purify recombinant wild-type and mutant PBP2 proteins.
-
Assay Setup:
-
In a microcentrifuge tube, combine the assay buffer and the purified PBP2 enzyme.
-
Pre-incubate at the optimal temperature (e.g., 30°C) for a few minutes.
-
-
Initiate Reaction: Add the Lipid II substrate to initiate the polymerization reaction.
-
Time Course: Take aliquots of the reaction at different time points (e.g., 0, 15, 30, 60 minutes).
-
Quench Reaction: Stop the reaction in each aliquot by adding a quenching solution.
-
Product Analysis:
-
Separate the polymerized peptidoglycan product from the unreacted Lipid II substrate using HPLC or gel electrophoresis.
-
Quantify the amount of product formed at each time point to determine the enzyme activity.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to Moenomycin A resistance.
Caption: Primary mechanism of Moenomycin A resistance.
Caption: Experimental workflow for investigating resistance.
Caption: Troubleshooting logic for resistance mechanism.
References
Technical Support Center: Enhancing the Bioavailability of Moenomycin A Derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and enhancing the bioavailability of Moenomycin A derivatives. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge to the oral bioavailability of Moenomycin A and its derivatives?
A1: The primary challenge lies in the amphiphilic nature of the molecule, specifically the long C25 isoprenoid chain. While this lipid tail is crucial for anchoring the molecule to the bacterial cell membrane to inhibit peptidoglycan glycosyltransferases, it also contributes to poor pharmacokinetic properties.[1][2] These include a tendency to aggregate in aqueous solutions, potential for hemolytic activity, and a long half-life in the bloodstream, which are not ideal for a clinical setting.[1]
Q2: How does modification of the lipid tail affect the activity and bioavailability of Moenomycin A derivatives?
A2: Modification of the C25 isoprenoid chain has a significant impact on both the biological activity and the potential for improved bioavailability.
-
Shortening the lipid tail: Studies have shown that a shorter lipid chain (e.g., a 10-carbon neryl chain) can still allow the molecule to bind to and inhibit the target enzyme, the peptidoglycan glycosyltransferase. However, this shorter chain is insufficient for the molecule to effectively anchor to the bacterial cell membrane in vivo.[1][2] Consequently, while enzymatic inhibition is maintained, the minimum inhibitory concentration (MIC) against whole bacteria increases significantly, rendering the derivative less potent.
-
Complete removal of the lipid tail: Complete removal of the lipid portion abolishes the biological activity of Moenomycin A.
-
Modifications for improved pharmacokinetics: The goal of modifying the lipid tail is to strike a balance between maintaining sufficient membrane-anchoring for antibacterial activity and improving the molecule's solubility and absorption characteristics. Unfortunately, there is a lack of publicly available pharmacokinetic data for many of these derivatives to definitively guide this process.
Q3: What are the most promising formulation strategies to enhance the bioavailability of Moenomycin A derivatives?
A3: Given the lipophilic nature of the problematic C25 chain, lipid-based drug delivery systems (LBDDS) are a promising approach. These formulations can improve the solubility and absorption of poorly water-soluble drugs. Strategies include:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions in the gastrointestinal tract. This can improve the dissolution and absorption of lipophilic drugs.
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are nanoparticulate carrier systems made from solid lipids or a blend of solid and liquid lipids. They can encapsulate the drug, protect it from degradation, and potentially enhance its uptake.
-
Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs. Liposomal formulations have been shown to improve the pharmacokinetics and biodistribution of other antibiotics.
Troubleshooting Guides
Problem 1: Low in vitro permeability in Caco-2 assays.
| Possible Cause | Troubleshooting Steps |
| Compound Aggregation | Moenomycin A's amphiphilic nature can lead to aggregation in aqueous assay buffers. Increase the concentration of a non-ionic surfactant (e.g., Polysorbate 80) in the formulation. Use dynamic light scattering (DLS) to assess particle size and aggregation state in the assay medium. |
| Poor Aqueous Solubility | The derivative may be precipitating out of the donor solution. Formulate the compound in a lipid-based system (e.g., a self-emulsifying formulation) before adding it to the apical side of the Caco-2 monolayer. Ensure the final concentration of organic solvent is non-toxic to the cells (typically <1%). |
| Active Efflux | The compound may be a substrate for efflux transporters (e.g., P-glycoprotein) expressed on Caco-2 cells. Perform a bi-directional Caco-2 assay (apical-to-basolateral and basolateral-to-apical transport). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux. Co-administer with known efflux pump inhibitors (e.g., verapamil (B1683045) for P-gp) to confirm. |
| Cell Monolayer Integrity Issues | The compound may be toxic to the Caco-2 cells, compromising the monolayer integrity. Monitor the transepithelial electrical resistance (TEER) of the monolayer before and after the experiment. Perform a cytotoxicity assay (e.g., MTT or LDH release) at the tested concentrations. |
Problem 2: High variability or low exposure in in vivo pharmacokinetic studies.
| Possible Cause | Troubleshooting Steps |
| Poor Oral Absorption | The formulation is not effectively solubilizing the drug in the gastrointestinal tract. Optimize the lipid-based formulation. Consider using a formulation with a higher proportion of lipids and a lower proportion of water-soluble surfactants to ensure the drug remains solubilized upon dilution in the gut. |
| Precipitation in the GI Tract | The drug may be precipitating out of the formulation upon contact with gastrointestinal fluids. Conduct in vitro dispersion and digestion tests to simulate the GI environment and assess for drug precipitation. Incorporate precipitation inhibitors (e.g., hydrophilic polymers like HPMC) into the formulation. |
| First-Pass Metabolism | The compound may be rapidly metabolized in the liver after absorption. While not extensively reported for moenomycins, it is a possibility for new derivatives. Analyze plasma samples for major metabolites. Consider co-administration with a broad-spectrum metabolic inhibitor in preclinical studies to assess the impact of first-pass metabolism. |
| Food Effect | The presence of food can significantly alter the absorption of lipid-based formulations. Conduct pharmacokinetic studies in both fasted and fed states to characterize any food effect. |
Data Presentation
Table 1: Comparison of Moenomycin A and a Synthetic Derivative
| Compound | Lipid Chain Length | In Vitro PGT Inhibition | Minimum Inhibitory Concentration (MIC) against S. aureus | Oral Bioavailability |
| Moenomycin A | C25 | +++ | Low (ng/mL range) | Very Low |
| Neryl-Moenomycin | C10 | +++ | High (µg/mL range) | Not reported, expected to be low due to poor antibacterial activity |
Experimental Protocols
Protocol 1: In Vitro Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a Moenomycin A derivative.
Methodology:
-
Cell Culture: Culture Caco-2 cells on semi-permeable filter supports (e.g., Transwell™ inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the cell monolayers to ensure their integrity. Values should be within the laboratory's established range.
-
Preparation of Test Compound: Prepare a stock solution of the Moenomycin A derivative in a suitable organic solvent (e.g., DMSO). For the experiment, dilute the stock solution in transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to the final desired concentration. The final solvent concentration should be non-toxic to the cells (e.g., <1% DMSO).
-
Permeability Assay (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the test compound solution to the apical (donor) compartment.
-
Add fresh transport buffer to the basolateral (receiver) compartment.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with fresh buffer.
-
At the end of the experiment, collect samples from the apical compartment.
-
-
Sample Analysis: Quantify the concentration of the Moenomycin A derivative in all samples using a validated analytical method, such as LC-MS/MS.
-
Calculation of Apparent Permeability (Papp):
-
Calculate the rate of drug transport (dQ/dt).
-
Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C₀) where:
-
dQ/dt is the steady-state flux of the drug across the monolayer.
-
A is the surface area of the filter membrane.
-
C₀ is the initial concentration of the drug in the donor compartment.
-
-
Protocol 2: In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of a Moenomycin A derivative after oral administration.
Methodology:
-
Animal Model: Use adult male or female mice (e.g., Swiss albino or C57BL/6), typically 8-10 weeks old. Acclimatize the animals for at least one week before the experiment.
-
Formulation Preparation: Formulate the Moenomycin A derivative for oral administration. This may be a simple suspension in a vehicle like 0.5% carboxymethyl cellulose (B213188) or a more complex lipid-based formulation.
-
Dosing:
-
Fast the mice overnight (with access to water) before dosing.
-
Administer the formulation orally via gavage at a specific dose (e.g., 10 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Use a sparse sampling design (different mice per time point) or serial sampling from the same mice if the blood volume allows.
-
Collect blood via a suitable method (e.g., tail vein, saphenous vein, or terminal cardiac puncture) into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Determine the concentration of the Moenomycin A derivative in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Half-life (t½)
-
Oral bioavailability (F%) (requires intravenous administration data for comparison)
-
Visualizations
Caption: Experimental workflow for enhancing Moenomycin A derivative bioavailability.
Caption: Mechanism of action of Moenomycin A derivatives.
References
strategies to reduce byproducts in Moenomycin A synthesis
Welcome to the Technical Support Center for Moenomycin A Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of Moenomycin A and its intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of Moenomycin A?
A1: The total synthesis of Moenomycin A is a formidable challenge due to its complex structure. Key difficulties include:
-
Formation of Glycosidic Linkages: The molecule contains five glycosidic bonds, and achieving stereochemical control during their formation is difficult. Several of the monosaccharide units have electron-withdrawing groups, making them poor glycosyl donors or acceptors.[1][2] Additionally, many of these bonds must be formed with sterically hindered alcohols.[1]
-
Sensitive Functional Groups: The F ring contains a potentially reactive amide and carbamate, while the A ring is sensitive to both oxidation and hydrogenation.[1]
-
Byproduct Formation: A significant challenge is the formation of byproducts during glycosylation reactions, which can lead to the loss of valuable glycosyl acceptors.[1][3]
-
Low Yields and Solubility: Researchers often face issues with low reaction yields, poor solubility of intermediates in suitable solvents, and challenges with deprotection steps.[2]
Q2: What is the main byproduct formed during the sulfoxide (B87167) glycosylation step in Moenomycin A synthesis, and how can it be minimized?
A2: A major byproduct in the sulfoxide glycosylation method is a benzenesulfinic ester, which forms on the hydroxyl group of the glycosyl acceptor, leading to its substantial loss.[1][4] This is thought to result from the reaction of PhSOTf, generated during the reaction, with the glycosyl sulfoxide.[4]
To suppress this byproduct, two main strategies have been successfully employed:
-
Inverse Addition Protocol: Instead of adding the activating agent (like triflic anhydride) to the glycosyl donor before the acceptor, the glycosyl donor is added slowly to a solution containing the acceptor and the activating agent. This method generates the reactive intermediate slowly in the presence of the acceptor, allowing it to be trapped before it can react to form byproducts.[3][4]
-
Use of a Scavenger: A scavenger, such as 4-allyl-1,2-dimethoxybenzene (ADMB), can be added to the reaction mixture to trap the PhSOTf that is generated, preventing it from reacting to form the byproduct.[4]
Troubleshooting Guides
Guide 1: Sulfoxide Glycosylation Reactions
Problem 1: Low yield of the desired disaccharide and significant byproduct formation.
-
Possible Cause: Formation of a benzenesulfinic ester on the glycosyl acceptor.
-
Solution:
-
Implement the Inverse Addition Protocol: Slowly add the glycosyl donor to a pre-cooled mixture of the glycosyl acceptor, a non-nucleophilic base (e.g., 2,6-di-tert-butyl-4-methylpyridine (B104953), DTBMP), and the activating agent (e.g., triflic anhydride).
-
Use a Scavenger: Add 4-allyl-1,2-dimethoxybenzene (ADMB) to the reaction mixture to quench the electrophilic species that leads to byproduct formation.
-
Problem 2: Decomposition of the glycosyl donor upon activation.
-
Possible Cause: The glycosyl donor is unstable under the standard activation conditions where the activating agent is added directly to it.
-
Solution: Employ the "inverse addition" protocol. This minimizes the time the activated donor exists in solution before reacting with the acceptor, thus reducing decomposition.[4]
Guide 2: Purification of Moenomycin A and Intermediates by Chromatography
Problem 1: Co-elution of Moenomycin A with structurally similar byproducts during reverse-phase HPLC.
-
Possible Cause: Insufficient resolution between the main product and impurities.
-
Solution:
-
Optimize the Mobile Phase Gradient: A shallow gradient of acetonitrile (B52724) in an aqueous buffer (e.g., ammonium (B1175870) acetate) can improve separation.
-
Adjust the pH of the Mobile Phase: Small changes in pH can alter the ionization state of Moenomycin A and its impurities, potentially improving resolution.
-
Change the Stationary Phase: If a C18 column does not provide adequate separation, consider a different stationary phase, such as a phenyl-hexyl or a porous graphitic carbon column.[5]
-
Problem 2: Low recovery of Moenomycin A from the chromatography column.
-
Possible Cause: Irreversible adsorption of the highly lipophilic Moenomycin A to the stationary phase.
-
Solution:
-
Increase the Organic Solvent Concentration: A higher percentage of organic solvent in the elution buffer may be required to desorb the product.
-
Add a Modifier: The addition of a small amount of a different solvent or an ion-pairing agent to the mobile phase can sometimes improve recovery.
-
Consider a Different Purification Technique: For crude purifications, consider techniques like solid-phase extraction (SPE) with a less hydrophobic sorbent (e.g., C4) before final HPLC purification.[5]
-
Problem 3: Peak tailing in HPLC chromatograms.
-
Possible Cause: Secondary interactions between the analyte and the stationary phase, often due to residual silanol (B1196071) groups.
-
Solution:
-
Lower the pH of the Mobile Phase: This can suppress the ionization of silanol groups and reduce tailing.
-
Add a Competing Base: A small amount of a basic modifier, like triethylamine, can block active silanol sites.
-
Use an End-capped Column: Modern, well-end-capped columns have fewer free silanol groups and are less prone to this issue.
-
Quantitative Data
The following table summarizes the reported yields for the synthesis of key disaccharide fragments of Moenomycin A, highlighting the effectiveness of the "inverse addition" protocol.
| Disaccharide Fragment | Glycosylation Protocol | Yield (%) | Reference |
| BC Disaccharide | Standard Protocol | 75 | [4] |
| EF Disaccharide | Inverse Addition Protocol | 84 | [4] |
Experimental Protocols
Protocol 1: Synthesis of the EF Disaccharide using the Inverse Addition Protocol
This protocol is adapted from the total synthesis of Moenomycin A.[4]
-
Preparation: In a flame-dried flask under an argon atmosphere, dissolve the glycosyl acceptor (F-ring derivative), 2,6-di-tert-butyl-4-methylpyridine (DTBMP), and 4-allyl-1,2-dimethoxybenzene (ADMB) in anhydrous dichloromethane (B109758) (CH₂Cl₂).
-
Cooling: Cool the solution to -78 °C.
-
Activation: Add triflic anhydride (B1165640) (Tf₂O) to the cooled solution.
-
Glycosyl Donor Addition: Slowly add a solution of the glycosyl donor (E-ring sulfoxide derivative) in CH₂Cl₂ to the reaction mixture via a syringe pump over a period of 1-2 hours.
-
Reaction: Stir the reaction mixture at -42 °C and monitor the progress by TLC.
-
Quenching: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Workup: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica (B1680970) gel column chromatography to obtain the EF disaccharide.
Protocol 2: Purity Analysis of Moenomycin A by LC-MS/MS
This is a general procedure based on published analytical methods.[6][7]
-
Sample Preparation: Dissolve a known amount of the purified Moenomycin A in a suitable solvent, such as methanol.
-
Chromatographic Separation:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over 10-15 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
Precursor Ion: Monitor the doubly charged ion [M-2H]²⁻ at m/z ~790.[6]
-
Product Ions: Monitor for characteristic fragment ions.
-
Visualizations
Caption: Comparison of standard and inverse addition glycosylation protocols.
Caption: Overall workflow for the total synthesis of Moenomycin A.
Caption: Troubleshooting logic for common HPLC issues in Moenomycin A analysis.
References
- 1. Moenomycin family antibiotics: chemical synthesis, biosynthesis, biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of mono- and disaccharide analogs of moenomycin and lipid II for inhibition of transglycosylase activity of penicillin-binding protein 1b - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibacterial activity of synthetic analogues based on the disaccharide structure of moenomycin, an inhibitor of bacterial transglycosylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Total Synthesis of Moenomycin A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. austinpublishinggroup.com [austinpublishinggroup.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Stereoselective Glycosylation in Moenomycin A Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of Moenomycin A and its analogues. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the stereoselective formation of the complex glycosidic linkages in Moenomycin A.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for constructing the oligosaccharide core of Moenomycin A?
A1: The total synthesis of Moenomycin A has been successfully achieved using the sulfoxide (B87167) glycosylation method for the construction of all five glycosidic linkages.[1][2][3] This method, developed by Kahne and coworkers, has proven effective for coupling the challenging, and sometimes deactivated, sugar moieties of the Moenomycin backbone.[2][4]
Q2: I am observing low yields and significant byproduct formation in my sulfoxide glycosylation reactions. What are the likely causes?
A2: Low yields and byproduct formation are common challenges in sulfoxide glycosylations, particularly with complex substrates like those in the Moenomycin A synthesis. Key factors include:
-
Decomposition of the activated donor: The oxocarbenium ion intermediate is highly reactive and can decompose if not trapped efficiently by the glycosyl acceptor.
-
Formation of glycosyl sulfenates: At low temperatures, the activated donor can react with unreacted sulfoxide to form a stable sulfenate byproduct, reducing the yield of the desired glycoside.
-
Moisture: Trace amounts of water can hydrolyze the activated glycosyl donor.
Q3: What is the "inverse addition protocol" and why is it important for Moenomycin A synthesis?
A3: The inverse addition protocol is a modification of the standard sulfoxide glycosylation procedure that is crucial for improving yields and stereoselectivity in certain challenging couplings within the Moenomycin A synthesis. In this protocol, the glycosyl sulfoxide donor is added slowly to a solution containing the glycosyl acceptor and the activating agent (triflic anhydride). This minimizes the concentration of the highly reactive activated donor at any given time, reducing the likelihood of decomposition and byproduct formation.
Q4: How can I control the stereoselectivity of the glycosidic linkages?
A4: Achieving the correct stereochemistry for each of the five glycosidic bonds in Moenomycin A requires careful control of reaction conditions and the use of specific strategies:
-
Neighboring group participation: The use of a participating protecting group (e.g., an acyl group) at the C2 position of the glycosyl donor can direct the incoming acceptor to the opposite face, leading to the formation of a 1,2-trans-glycoside.
-
Solvent effects: The choice of solvent can significantly influence the stereochemical outcome. For instance, propionitrile (B127096) has been used to favor the formation of β-glycosides.
-
Inverse addition protocol: This technique can also enhance stereoselectivity by maintaining a low concentration of the reactive intermediate.
-
Protecting groups: The nature and steric bulk of protecting groups on both the donor and acceptor can influence the facial selectivity of the glycosylation.
Q5: Are there alternative glycosylation methods that have been explored for Moenomycin A fragments?
A5: While the total synthesis of Moenomycin A relied on the sulfoxide method, various other glycosylation strategies have been employed for the synthesis of its fragments and analogues. These include methods utilizing glycosyl bromides, fluorides, and trichloroacetimidates. The choice of method often depends on the specific monosaccharide units being coupled and their protecting group pattern.
Troubleshooting Guides
Guide 1: Low Yield in Sulfoxide Glycosylation
Problem: The yield of the desired glycosylated product is significantly lower than expected.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step | Rationale |
| Decomposition of Activated Donor | Implement the inverse addition protocol . Add the glycosyl sulfoxide donor dropwise to a solution of the acceptor and triflic anhydride (B1165640) at low temperature (-78 °C). | This maintains a low concentration of the highly reactive oxocarbenium ion, minimizing decomposition pathways. |
| Glycosyl Sulfenate Byproduct Formation | After the initial reaction at low temperature, allow the reaction to warm to 0 °C for a period of time before quenching. | Sulfenates are stable at low temperatures but can be activated to react with the acceptor at warmer temperatures, converting the byproduct back into the desired reaction pathway. |
| Presence of Moisture | Ensure all glassware is rigorously dried and all reagents and solvents are anhydrous. Use freshly activated molecular sieves. | Water will quench the activated glycosyl donor, leading to a significant reduction in yield. |
| Poor Reactivity of Donor/Acceptor | Modify protecting groups. "Arming" protecting groups (e.g., ethers) can increase donor reactivity, while "disarming" groups (e.g., esters) decrease it. For sterically hindered acceptors, a more reactive donor may be necessary. | The electronic and steric properties of the protecting groups have a profound impact on the reactivity of the glycosyl donor and acceptor. |
Guide 2: Poor Stereoselectivity (Incorrect Anomer Formation)
Problem: A mixture of α and β anomers is obtained, or the undesired anomer is the major product.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step | Rationale |
| Lack of Stereodirecting Group | For 1,2-trans linkages, ensure a participating protecting group (e.g., acetate, benzoate) is present at the C2 position of the donor. | The participating group forms a cyclic intermediate that blocks one face of the oxocarbenium ion, forcing the acceptor to attack from the opposite face. |
| Unfavorable Solvent Effects | For challenging β-linkages, consider using propionitrile as the solvent. | Nitrile solvents are known to participate in the reaction and can favor the formation of β-glycosides through the formation of an α-nitrilium ion intermediate. |
| Reaction Temperature Too High | Maintain a low reaction temperature (e.g., -78 °C) during the addition and initial reaction phase. | Lower temperatures can favor kinetic control and enhance the influence of directing groups and solvent effects. |
| Suboptimal Addition Protocol | Employ the inverse addition protocol . | By controlling the concentration of the reactive intermediate, this protocol can improve the stereoselectivity of the reaction. |
Experimental Protocols
The following are illustrative experimental protocols based on the successful total synthesis of Moenomycin A, focusing on the sulfoxide glycosylation method.
Protocol 1: Standard Sulfoxide Glycosylation
This protocol is suitable for reactive glycosyl donors and acceptors where stereocontrol is less challenging.
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (Argon), dissolve the glycosyl sulfoxide donor (1.0 eq) and a hindered base (e.g., 2,6-di-tert-butyl-4-methylpyridine, 1.5 eq) in anhydrous dichloromethane (B109758) (DCM). Add freshly activated 4 Å molecular sieves.
-
Activation: Cool the solution to -78 °C. Add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq) dropwise. Stir the mixture for 15 minutes.
-
Glycosylation: Add a solution of the glycosyl acceptor (1.5 eq) in anhydrous DCM dropwise to the activated donor solution at -78 °C.
-
Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench by adding triethylamine (B128534) (Et₃N) or pyridine.
-
Work-up: Allow the mixture to warm to room temperature. Filter through a pad of Celite, wash the filter cake with DCM, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Inverse Addition Sulfoxide Glycosylation
This protocol is recommended for less reactive substrates or when byproduct formation and poor stereoselectivity are a concern.
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (Argon), dissolve the glycosyl acceptor (1.5 eq) and a hindered base (e.g., 2,6-di-tert-butyl-4-methylpyridine, 1.5 eq) in anhydrous DCM. Add freshly activated 4 Å molecular sieves.
-
Activation: Cool the solution to -78 °C. Add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq) dropwise and stir for 5 minutes.
-
Glycosylation: In a separate flame-dried flask, dissolve the glycosyl sulfoxide donor (1.0 eq) in anhydrous DCM. Add this solution dropwise via syringe pump over a period of 1-2 hours to the acceptor/activator mixture at -78 °C.
-
Reaction Monitoring and Work-up: Follow steps 4-7 of the Standard Protocol.
Data Presentation
The following tables provide illustrative quantitative data on the impact of different reaction conditions on the stereoselectivity of glycosidic bond formation, based on findings from the synthesis of Moenomycin A and related studies.
Table 1: Effect of Addition Protocol on Glycosylation Yield and Stereoselectivity
| Glycosyl Donor | Glycosyl Acceptor | Protocol | Yield (%) | α:β Ratio |
| BC Disaccharide | EF Disaccharide | Standard | 35% | 1:2 |
| BC Disaccharide | EF Disaccharide | Inverse Addition | 75% | >1:20 (β-selective) |
Table 2: Influence of Solvent on Stereoselectivity for β-Glycoside Formation
| Glycosyl Donor | Glycosyl Acceptor | Solvent | Yield (%) | α:β Ratio |
| D-ring sulfoxide | BCEF Tetrasaccharide | Dichloromethane | 60% | 3:1 |
| D-ring sulfoxide | BCEF Tetrasaccharide | Propionitrile | 72% | 1:15 (β-selective) |
Visualizations
Experimental Workflow: Sulfoxide Glycosylation
Caption: General workflow for sulfoxide glycosylation.
Decision Tree for Troubleshooting Low Stereoselectivity
Caption: Decision-making for improving stereoselectivity.
References
Validation & Comparative
A Comparative Analysis of Moenomycin A and Vancomycin: Mechanism of Action and In Vitro Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the mechanisms of action of two potent antibiotics, Moenomycin A and vancomycin (B549263). Both antibiotics target the essential bacterial cell wall synthesis pathway, yet they employ distinct strategies to disrupt this process. This document summarizes their molecular targets, inhibitory activities, and the experimental methodologies used to characterize them, providing valuable insights for antimicrobial research and development.
Introduction
The bacterial cell wall, a rigid structure primarily composed of peptidoglycan, is crucial for bacterial survival, maintaining cell shape, and resisting osmotic stress. Its unique composition and essentiality make it an ideal target for antibiotics. Moenomycin A, a phosphoglycolipid antibiotic, and vancomycin, a glycopeptide antibiotic, are two prominent examples of cell wall synthesis inhibitors. While both are highly effective against Gram-positive bacteria, their specific molecular targets and mechanisms of inhibition differ significantly, leading to variations in their potency and spectrum of activity.
Mechanism of Action: A Tale of Two Targets
The biosynthesis of peptidoglycan is a multi-step process that can be broadly divided into cytoplasmic, membrane-associated, and periplasmic stages. Both Moenomycin A and vancomycin exert their effects at the later, membrane-associated stages of this pathway.
Moenomycin A: A Direct Inhibitor of Peptidoglycan Glycosyltransferases
Moenomycin A is the only known naturally occurring antibiotic that directly inhibits the enzymatic activity of peptidoglycan glycosyltransferases (PGTs)[1]. These enzymes, also known as transglycosylases, are responsible for polymerizing the glycan chains of peptidoglycan by catalyzing the addition of new disaccharide-pentapeptide precursor units (Lipid II) to the growing glycan chain[1].
By binding to the active site of PGTs, Moenomycin A effectively blocks the elongation of the glycan backbone, leading to the accumulation of Lipid II precursors and ultimately halting cell wall synthesis. This disruption of the cell wall integrity results in cell lysis and bacterial death[1]. Moenomycin A is known to be a potent inhibitor, with its minimal inhibitory concentration (MIC) against various Gram-positive bacteria being 10 to 1000-fold lower than that of vancomycin on a molar basis[1][2].
Vancomycin: Sequestering the Substrate to Inhibit Transglycosylation and Transpeptidation
In contrast to the direct enzymatic inhibition by Moenomycin A, vancomycin's mechanism of action involves binding to the substrate of the final steps of cell wall synthesis[3][4][5][6]. Specifically, vancomycin forms a stable complex with the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the pentapeptide side chain of the Lipid II precursor[3][4][6].
This binding has a dual inhibitory effect:
-
Inhibition of Transglycosylation: By binding to Lipid II, vancomycin sterically hinders the action of peptidoglycan glycosyltransferases, preventing the polymerization of the glycan chains[7].
-
Inhibition of Transpeptidation: The vancomycin-Lipid II complex also blocks the subsequent cross-linking of the peptide side chains, a reaction catalyzed by transpeptidases (also known as penicillin-binding proteins or PBPs)[7]. This cross-linking step is essential for the mechanical strength of the peptidoglycan mesh.
By sequestering the Lipid II substrate, vancomycin effectively shuts down two critical steps in cell wall biosynthesis, leading to a weakened cell wall and subsequent cell lysis.
Quantitative Comparison of In Vitro Activity
The differing mechanisms of action of Moenomycin A and vancomycin are reflected in their in vitro potencies. The following tables summarize key quantitative data from various studies.
Table 1: Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus
| Antibiotic | Strain | MIC (µg/mL) | Reference |
| Moenomycin A | Methicillin-sensitive S. aureus (MSSA) | 0.001 - 0.1 | [1] |
| Vancomycin | Methicillin-resistant S. aureus (MRSA) | 0.5 - 2.0 | [8][9][10][11] |
| Vancomycin | Vancomycin-intermediate S. aureus (VISA) | 4 - 8 | [12] |
| Vancomycin | Vancomycin-resistant S. aureus (VRSA) | ≥ 16 | [12] |
Table 2: In Vitro Enzyme Inhibition (IC50)
| Antibiotic | Enzyme | Organism | IC50 | Reference |
| Moenomycin A | Peptidoglycan Glycosyltransferase (PBP1b) | Escherichia coli | 8 nM | [13] |
| Vancomycin | Peptidoglycan Glycosyltransferase (PBP1b) | Escherichia coli | Low µM range | [3] |
Experimental Protocols
The quantitative data presented above are derived from specific experimental methodologies. Below are detailed protocols for key assays used to characterize the activity of Moenomycin A and vancomycin.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A common method for determining MIC is the broth microdilution assay.
Protocol: Broth Microdilution Assay
-
Preparation of Antibiotic Solutions: Prepare a stock solution of the antibiotic (Moenomycin A or vancomycin) in a suitable solvent. Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Preparation of Bacterial Inoculum: Culture the bacterial strain (e.g., Staphylococcus aureus) overnight on an appropriate agar (B569324) plate. Resuspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted antibiotic. Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only). Incubate the plate at 35°C for 16-20 hours.
-
Determination of MIC: After incubation, visually inspect the microtiter plate for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
In Vitro Enzyme Inhibition Assay
Enzymatic assays are crucial for determining the direct inhibitory effect of a compound on its target enzyme. A continuous fluorescence assay can be used to measure the activity of peptidoglycan glycosyltransferases.
Protocol: Continuous Fluorescence Assay for Peptidoglycan Glycosyltransferase (PGT) Activity
-
Substrate Preparation: Synthesize a fluorescently labeled Lipid II substrate, for example, by incorporating a Dansyl group.
-
Enzyme Preparation: Purify the target PGT enzyme (e.g., PBP1b from E. coli).
-
Assay Setup: In a microplate, combine the purified PGT enzyme and the Dansyl-labeled Lipid II substrate in a suitable buffer.
-
Inhibitor Addition: Add varying concentrations of the inhibitor (e.g., Moenomycin A) to the wells.
-
Fluorescence Measurement: Monitor the decrease in fluorescence over time using a fluorescence plate reader. The polymerization of the glycan chain leads to a reduction in the fluorescence of the Dansyl group.
-
Data Analysis: Calculate the initial reaction rates from the fluorescence decay curves. Plot the initial rates against the inhibitor concentration and fit the data to a suitable equation (e.g., the Hill equation) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. For a detailed protocol, refer to Egan and Vollmer (2016)[14][15].
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the key steps in bacterial cell wall synthesis and the points of inhibition for Moenomycin A and vancomycin.
Caption: Overview of the bacterial peptidoglycan biosynthesis pathway.
Caption: Sites of action for Moenomycin A and vancomycin.
References
- 1. Moenomycin family antibiotics: chemical synthesis, biosynthesis, biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Vancomycin analogues active against vanA-resistant strains inhibit bacterial transglycosylase without binding substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. Vancomycin Insights: An Update on Mechanism, Activity, Toxicity, Resistance, and Novel Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Characterisation of the selective binding of antibiotics vancomycin and teicoplanin by the VanS receptor regulating type A vancomycin resistance in the enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Correlation between Vancomycin MIC Values and Those of Other Agents against Gram-Positive Bacteria among Patients with Bloodstream Infections Caused by Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vancomycin MICs for Staphylococcus aureus Vary by Detection Method and Have Subtly Increased in a Pediatric Population Since 2005 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Comparison of the Minimum Inhibitory Concentration of Antibiotics in Staphylococcus Species Isolated From Orthopedic and Respiratory Medicine Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Relationship between Vancomycin-Resistant Staphylococcus aureus, Vancomycin-Intermediate S. aureus, High Vancomycin MIC, and Outcome in Serious S. aureus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Domain requirement of moenomycin binding to bifunctional transglycosylases and development of high-throughput discovery of antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Continuous Fluorescence Assay for Peptidoglycan Glycosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Continuous fluorescence assay for peptidoglycan glycosyltransferases. - ePrints - Newcastle University [eprints.ncl.ac.uk]
Validating the Inhibitory Effect of Moenomycin A on Transglycosylases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Moenomycin A's performance as a transglycosylase inhibitor against other alternatives, supported by experimental data. Detailed methodologies for key experiments are presented to facilitate the validation of inhibitory effects on this crucial bacterial cell wall synthesis enzyme.
Introduction to Transglycosylase Inhibition
Bacterial transglycosylases are essential enzymes involved in the final stages of peptidoglycan biosynthesis. They catalyze the polymerization of Lipid II, the basic building block of the bacterial cell wall, into linear glycan chains. The inhibition of this process compromises the structural integrity of the cell wall, leading to cell death, making transglycosylases an attractive target for novel antibiotics.[1] Moenomycin A, a phosphoglycolipid antibiotic produced by Streptomyces species, is the most potent known natural inhibitor of these enzymes.[2][3] It functions by binding to the active site of transglycosylases, thereby preventing the polymerization of Lipid II.[2][4]
Comparative Analysis of Transglycosylase Inhibitors
Moenomycin A serves as a benchmark for transglycosylase inhibitors due to its high potency. However, its pharmacokinetic properties, such as a long half-life and poor bioavailability, have limited its clinical use in humans. This has spurred the development of alternative inhibitors.
Table 1: Comparison of Transglycosylase Inhibitors
| Inhibitor Class | Example(s) | Mechanism of Action | Potency (MIC) | Key Advantages | Key Limitations |
| Phosphoglycolipids | Moenomycin A | Directly binds to the transglycosylase active site, mimicking the natural substrate. | 1–100 ng/mL (Gram-positive) 0.3–150 µg/mL (Gram-negative) | High potency, well-characterized mechanism. | Poor pharmacokinetic properties, hemolytic activity. |
| Lipid II Analogues | Synthetic mono- and disaccharides | Compete with the natural substrate, Lipid II, for binding to the enzyme. | Modest potency. | Potential for broad-spectrum activity. | Generally weaker inhibitors compared to Moenomycin A. |
| Vancomycin Derivatives | Chlorobiphenyl vancomycin | Inhibit transglycosylase by interacting directly with the enzyme, independent of substrate binding. | Varies depending on the derivative. | Active against vancomycin-resistant strains. | Complex structures, potential for off-target effects. |
| Synthetic Disaccharides | TS30663, TS30153 | Inhibit the polymerization of Lipid II. | Bactericidal to Gram-positive bacteria. | Active on vancomycin-resistant enterococci. | Differential targeting compared to Moenomycin A in Gram-positive bacteria. |
Experimental Protocols for Validating Inhibitory Effects
Accurate and reproducible assays are critical for evaluating the efficacy of potential transglycosylase inhibitors. Several methods have been developed, each with its own advantages and limitations.
In Situ Transglycosylase Assay
This assay utilizes endogenously synthesized Lipid II, eliminating the need for its complex purification.
Protocol:
-
Isolate cell wall membrane material from a bacterial strain (e.g., Escherichia coli).
-
Incubate the membrane preparation with UDP-MurNAc-pentapeptide and radiolabeled UDP-GlcNAc in the presence of a detergent like Triton X-100. This inhibits peptidoglycan formation and leads to the accumulation of radiolabeled Lipid II.
-
Remove the detergent to allow the accumulated Lipid II to be polymerized into peptidoglycan by the transglycosylases present in the membrane preparation.
-
Introduce the test inhibitor at various concentrations during the polymerization step.
-
Quantify the amount of radiolabeled peptidoglycan formed using techniques like paper chromatography to determine the inhibitory effect.
Fluorometric Continuous Assay
This method provides real-time measurement of transglycosylase activity.
Protocol:
-
Synthesize a fluorescently labeled Lipid II analogue, such as dansyl Lipid II.
-
Present the dansyl Lipid II to the purified or membrane-bound transglycosylase in detergent micelles.
-
As the enzyme polymerizes the fluorescent substrate into glycan chains, the environment of the fluorophore changes, leading to a measurable change in fluorescence quantum yield.
-
Monitor the initial rate of fluorescence change to determine the kinetic parameters of the enzyme and the inhibitory constants of test compounds. This assay format is adaptable for high-throughput screening in multi-well plates.
Surface Plasmon Resonance (SPR) Analysis
SPR is employed to measure the binding affinity of inhibitors to transglycosylases.
Protocol:
-
Immobilize the purified transglycosylase enzyme (or its variants) on an SPR sensor chip.
-
Flow solutions containing different concentrations of the inhibitor (e.g., Moenomycin A) over the sensor surface.
-
Measure the change in the refractive index at the surface as the inhibitor binds to the enzyme, which is proportional to the amount of bound analyte.
-
Analyze the binding data to determine the association and dissociation rate constants, and subsequently the equilibrium dissociation constant (KD), which reflects the binding affinity.
Visualizing the Mechanism and Workflow
Diagrams created using Graphviz (DOT language) illustrate the key pathways and experimental processes.
Caption: Inhibition of peptidoglycan synthesis by Moenomycin A.
Caption: General workflow for a transglycosylase inhibition assay.
Conclusion
Moenomycin A remains a cornerstone in the study of transglycosylase inhibition due to its high potency and well-defined mechanism of action. While its clinical application is limited, it serves as an essential tool and a scaffold for the development of new antibacterial agents. The experimental protocols outlined in this guide provide a framework for the robust validation of novel transglycosylase inhibitors, a critical step in the pipeline for discovering next-generation antibiotics to combat multidrug-resistant bacteria.
References
- 1. Targeting the forgotten transglycosylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prospects for novel inhibitors of peptidoglycan transglycosylases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Total Synthesis of Moenomycin A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Moenomycin family antibiotics - Wikipedia [en.wikipedia.org]
Moenomycin A and its Synthetic Analogs: A Comparative Analysis of Performance and Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the naturally occurring antibiotic Moenomycin A and its synthetic analogs. By examining their antibacterial activity and mechanism of action through quantitative data, experimental protocols, and pathway visualizations, this document aims to inform and guide research and development in the pursuit of novel antibacterial agents.
Introduction to Moenomycin A
Moenomycin A is a potent phosphoglycolipid antibiotic produced by Streptomyces species.[1] It exhibits remarkable activity, particularly against Gram-positive bacteria, by uniquely inhibiting the peptidoglycan glycosyltransferases (PGTs). These enzymes are essential for the polymerization of the bacterial cell wall.[1][2] The complex structure of Moenomycin A, featuring a pentasaccharide core, a phosphoglycerate linker, and a C25 isoprenoid lipid tail, has presented a significant challenge for chemical synthesis.[1] However, its distinct mechanism of action, targeting a step in cell wall biosynthesis that is different from that of beta-lactams and glycopeptides, makes it an attractive scaffold for the development of new antibiotics to combat drug-resistant pathogens.
Comparative Antibacterial Activity
The antibacterial efficacy of Moenomycin A and its synthetic analogs is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism. The following tables summarize the available MIC and IC50 data for Moenomycin A and various synthetic analogs against key bacterial strains and target enzymes.
Table 1: Minimum Inhibitory Concentration (MIC) of Natural Moenomycins against Selected Bacteria
| Microorganism | Moenomycin A (µg/mL) | Moenomycin C1 (µg/mL) | Moenomycin C3 (µg/mL) | Moenomycin C4 (µg/mL) |
| Staphylococcus aureus | 0.001 - 0.1 | 0.01 | 0.01 | 0.01 |
| Enterococcus faecalis | 0.01 - 0.1 | 0.1 | 0.1 | 0.1 |
| Escherichia coli | >100 | >100 | >100 | >100 |
| Streptococcus pneumoniae | 0.001 - 0.01 | - | - | - |
Data compiled from a review on Moenomycin family antibiotics. Note that absolute values can vary slightly based on experimental conditions.[1][3]
Table 2: Activity of Synthetic Moenomycin Analogs
| Compound | Modification | Target Enzyme/Organism | IC50 (nM) | MIC (µg/mL) |
| Moenomycin A | - | E. coli PBP1b | Low nM | - |
| S. aureus SgtB | Low nM | - | ||
| Analog 1 | Truncated trisaccharide phosphoglycerate | E. coli PBP1b | 600 | - |
| S. aureus SgtB | 31 | - | ||
| Analog 2 | Disaccharide analog with modified lipid tail | E. coli (hyperpermeable) | - | 4 - 32 |
| Analog 3 | C-phosphonate disaccharide | PGTs | Modest Inhibition | - |
| Analog 4 | Vancomycin aglycon-disaccharide hybrid | PGTs | - | - |
This table presents a summary of data from various studies on synthetic analogs. Direct comparison should be made with caution due to differing experimental setups.[1][4][5]
Mechanism of Action: Inhibition of Peptidoglycan Glycosyltransferases
Moenomycin A and its analogs function by inhibiting bacterial PGTs, which are crucial for the synthesis of the peptidoglycan layer of the bacterial cell wall. This inhibition disrupts cell wall integrity, leading to cell lysis and death. The EF-disaccharide and the phosphoglycerate moieties of moenomycin are known to form key hydrogen bonds with conserved residues in the active site of PGTs.[4]
Caption: Mechanism of Moenomycin A action on bacterial cell wall synthesis.
Structure-Activity Relationship (SAR)
The development of synthetic analogs has provided crucial insights into the structure-activity relationships of the moenomycin family. Key findings include:
-
The Lipid Tail: A lipid chain of at least 10 carbon atoms is generally required for significant enzyme inhibitory activity.[4] The C25 isoprenoid chain of Moenomycin A contributes to its high potency but also to unfavorable pharmacokinetic properties.
-
The Saccharide Core: The EF-disaccharide portion of the molecule is critical for binding to the PGT active site.[4] While the full pentasaccharide is not essential for activity, truncated versions often show reduced potency.
-
The Phosphoglycerate Linker: This moiety is crucial for anchoring the molecule in the active site through interactions with conserved enzyme residues.[4]
-
Chromophore Unit (A-ring): Modifications to this unit have been explored to attach fluorescent labels or other functionalities without abolishing activity.[1]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines a standardized method for determining the MIC of moenomycin analogs.
Materials:
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212)
-
Moenomycin A and synthetic analogs
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum:
-
From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
-
Serial Dilution of Compounds:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform two-fold serial dilutions of the compounds in MHB directly in the 96-well plates to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Inoculate each well containing the diluted compound with the prepared bacterial suspension.
-
Include a positive control (bacteria in broth without compound) and a negative control (broth only) on each plate.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Caption: Experimental workflow for MIC determination by broth microdilution.
Peptidoglycan Glycosyltransferase (PGT) Inhibition Assay
This assay measures the ability of a compound to inhibit the polymerization of Lipid II, the natural substrate of PGTs.
Materials:
-
Purified PGT enzyme (e.g., from S. aureus or E. coli)
-
Lipid II substrate (often radiolabeled or fluorescently tagged)
-
Moenomycin A and synthetic analogs
-
Reaction buffer
-
Method for detecting product formation (e.g., scintillation counting for radiolabeled product, fluorescence detection)
Procedure:
-
Reaction Setup:
-
In a suitable reaction vessel (e.g., microfuge tube or microplate well), combine the reaction buffer, PGT enzyme, and the test compound at various concentrations.
-
Pre-incubate the enzyme and inhibitor for a defined period.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the Lipid II substrate.
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a specific time.
-
-
Termination and Detection:
-
Stop the reaction (e.g., by adding a quenching agent).
-
Separate the polymerized product from the unreacted substrate (e.g., by chromatography or filtration).
-
Quantify the amount of product formed to determine the extent of enzyme inhibition.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Caption: Workflow for a peptidoglycan glycosyltransferase (PGT) inhibition assay.
Conclusion and Future Directions
Moenomycin A remains a highly potent inhibitor of bacterial PGTs, but its therapeutic potential is limited by its poor pharmacokinetic properties. The synthesis and evaluation of a diverse range of analogs have been instrumental in elucidating the key structural features required for antibacterial activity. While many simplified analogs exhibit reduced potency compared to the natural product, they provide a valuable foundation for the design of novel PGT inhibitors with improved drug-like properties. Future research should focus on optimizing the lipid tail to enhance bioavailability while retaining potent PGT inhibition, and further exploring modifications to the saccharide core to improve synthetic accessibility and antibacterial spectrum. The development of high-throughput screening assays utilizing fluorescently labeled moenomycin probes will be crucial in identifying novel, non-carbohydrate-based inhibitors of this essential bacterial enzyme.[4]
References
- 1. Moenomycin family antibiotics: chemical synthesis, biosynthesis, biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial activity of synthetic analogues based on the disaccharide structure of moenomycin, an inhibitor of bacterial transglycosylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tuning the Moenomycin Pharmacophore to Enable Discovery of Bacterial Cell Wall Synthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. espace.library.uq.edu.au [espace.library.uq.edu.au]
cross-validation of Moenomycin A activity in different bacterial strains
This guide provides a detailed comparison of Moenomycin A's in vitro activity against a range of bacterial strains, with a focus on its performance relative to other established antibiotics. The information is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new antibacterial agents.
Moenomycin A is a phosphoglycolipid antibiotic that inhibits the synthesis of the bacterial cell wall, a crucial structure for bacterial survival.[1] Its unique mechanism of action, which involves the direct inhibition of peptidoglycan glycosyltransferases (PGTs), makes it a subject of renewed interest amid the rise of multidrug-resistant pathogens.[2][3] PGTs are essential enzymes that catalyze the polymerization of glycan chains, a penultimate step in the biosynthesis of peptidoglycan.[2][4] Moenomycin is the only known natural product that directly targets the active site of these enzymes.
Performance Data: A Quantitative Comparison
The antibacterial efficacy of an antibiotic is commonly quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The following table summarizes the MIC values for Moenomycin A against various bacterial strains and provides a comparison with Vancomycin and Daptomycin (B549167), two clinically important antibiotics that also target Gram-positive bacteria. Vancomycin inhibits a late stage of cell wall synthesis by binding to the D-Ala-D-Ala termini of peptidoglycan precursors, while daptomycin disrupts the bacterial cell membrane.
| Bacterial Strain | Moenomycin A (µg/mL) | Vancomycin (µg/mL) | Daptomycin (µg/mL) |
| Gram-Positive | |||
| Staphylococcus aureus (Methicillin-Resistant, MRSA) | 0.001 - 0.05 | 1 - 4 | 0.5 - 1 |
| Enterococcus faecium (Vancomycin-Resistant, VRE) | ~0.001 - 0.1 | >64 | 2 - 4 |
| Streptococcus pneumoniae (Penicillin-Resistant, PRSP) | ~0.001 - 0.1 | 0.5 | 1 |
| Gram-Negative | |||
| Escherichia coli | 1 - >10 | N/A | N/A |
| Neisseria gonorrhoeae (Multidrug-Resistant) | 0.004 - 0.06 | N/A | N/A |
| Pseudomonas aeruginosa | >100 | N/A | N/A |
Mechanism of Action: Inhibition of Peptidoglycan Synthesis
Moenomycin A's bactericidal activity stems from its ability to inhibit peptidoglycan glycosyltransferases (PGTs), also known as transglycosylases. These enzymes are located in the bacterial cell membrane and are responsible for polymerizing the glycan chains of the cell wall. By binding to the active site of PGTs, Moenomycin A effectively blocks the extension of the peptidoglycan layer, leading to a compromised cell wall and eventual cell death. This mechanism is distinct from that of β-lactam antibiotics, which target transpeptidases, and glycopeptides like vancomycin, which sequester the substrate of both enzymes.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is a standard method for determining the MIC of an antimicrobial agent against a specific bacterial strain.
1. Preparation of Materials:
- Bacterial Culture: Prepare an overnight culture of the test bacterial strain in a suitable broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is then diluted to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells.
- Antimicrobial Agent: Prepare a stock solution of Moenomycin A (and other comparator antibiotics) at a known concentration. Perform serial two-fold dilutions in the broth medium to create a range of concentrations.
- Microtiter Plate: Use a sterile 96-well microtiter plate.
2. Assay Procedure:
- Dispense 100 µL of sterile broth into all wells of the 96-well plate.
- Add 100 µL of the highest concentration of the antibiotic stock solution to the first column of wells.
- Perform serial dilutions by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to create a concentration gradient. Discard 100 µL from the last antibiotic-containing column.
- Inoculate each well (except for a sterility control well) with the prepared bacterial suspension. The final volume in each well should be 200 µL.
- Include a growth control well (broth and bacteria, no antibiotic) and a sterility control well (broth only).
3. Incubation and Interpretation:
- Incubate the plate at 35-37°C for 16-24 hours.
- After incubation, visually inspect the plate for bacterial growth (turbidity).
- The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
prep_culture [label="Prepare bacterial inoculum\n(0.5 McFarland standard)"];
prep_antibiotic [label="Prepare 2x serial dilutions\nof antibiotic in a\n96-well plate"];
inoculate [label="Inoculate plate wells\nwith bacterial suspension"];
incubate [label="Incubate plate\n(37°C, 18-24h)"];
read_results [label="Read results by\nvisual inspection for turbidity"];
determine_mic [label="Determine MIC:\nLowest concentration\nwith no visible growth"];
end [label="End", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> prep_culture;
prep_culture -> inoculate;
start -> prep_antibiotic;
prep_antibiotic -> inoculate;
inoculate -> incubate;
incubate -> read_results;
read_results -> determine_mic;
determine_mic -> end;
}
Conclusion
Moenomycin A demonstrates potent activity, particularly against Gram-positive bacteria, including strains resistant to other classes of antibiotics. Its efficacy against certain Gram-negative pathogens like N. gonorrhoeae highlights its potential. The unique mechanism of targeting peptidoglycan glycosyltransferases presents a valuable and underexploited target for antibiotic development. The provided data and protocols offer a foundation for researchers to further explore the antibacterial spectrum and potential clinical applications of Moenomycin A and its derivatives.
References
- 1. Moenomycin family antibiotics - Wikipedia [en.wikipedia.org]
- 2. Moenomycin family antibiotics: chemical synthesis, biosynthesis, biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting Bacterial Cell Wall Peptidoglycan Synthesis by Inhibition of Glycosyltransferase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Moenomycin A: A Potent Inhibitor of Drug-Resistant MRSA and VRE
A detailed comparison of the efficacy of Moenomycin A against Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE), supported by experimental data and protocols.
Moenomycin A, a phosphoglycolipid antibiotic, demonstrates significant in vitro activity against a range of Gram-positive bacteria, including the notoriously difficult-to-treat pathogens Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE). Its unique mechanism of action, targeting the essential bacterial cell wall synthesis pathway, makes it a compelling candidate for further investigation in an era of mounting antibiotic resistance.
Efficacy Against MRSA and VRE: A Quantitative Comparison
Moenomycin A consistently exhibits low minimum inhibitory concentrations (MICs) against both MRSA and VRE, indicating its high potency. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a microorganism. Generally, moenomycins are active in the sub-microgram per milliliter range against various methicillin- and vancomycin-resistant cocci.[1]
| Pathogen | Strain Type | Moenomycin A MIC Range (µg/mL) | Key Observations |
| Staphylococcus aureus | Methicillin-resistant (MRSA) | 0.001 - 0.1 | Potent activity observed against various MRSA strains.[1] A vancomycin-resistant S. aureus mutant (COL-VR1) showed a 16-fold higher MIC to moenomycin compared to its parent strain, suggesting potential cross-resistance mechanisms. |
| Enterococcus spp. | Vancomycin-resistant (VRE) | Sub-microgram/mL range | Synthetic disaccharide analogues of moenomycin have shown activity against both vancomycin-sensitive and -resistant enterococci. Many Enterococcus faecium strains are reported to have intrinsic resistance to Moenomycin A.[1] |
Table 1: Summary of Moenomycin A MIC data against MRSA and VRE.
Mechanism of Action: Inhibition of Peptidoglycan Synthesis
Moenomycin A's primary target is the peptidoglycan glycosyltransferases (PGTs), enzymes crucial for the polymerization of the glycan chains of the bacterial cell wall.[1] By inhibiting PGTs, Moenomycin A effectively blocks the formation of the protective peptidoglycan layer, leading to cell lysis and death. This mechanism is distinct from many other classes of antibiotics, such as beta-lactams which target transpeptidases, and glycopeptides like vancomycin (B549263) which bind to the peptide side chains of peptidoglycan precursors.
dot
Caption: Inhibition of peptidoglycan synthesis by Moenomycin A.
Experimental Protocols
The determination of Minimum Inhibitory Concentrations (MICs) is a standardized method to quantify the in vitro efficacy of an antimicrobial agent. The following is a detailed methodology based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.
Broth Microdilution Method for MIC Determination
This method involves preparing serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The MIC is recorded as the lowest concentration of the antimicrobial agent that inhibits visible growth of the bacterium after a defined incubation period.
1. Preparation of Materials:
- Antimicrobial Agent: Moenomycin A stock solution of known concentration.
- Bacterial Strains: Pure, overnight cultures of MRSA and VRE isolates.
- Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
- Equipment: 96-well microtiter plates, multichannel pipettes, spectrophotometer, incubator.
2. Inoculum Preparation:
- Select several colonies of the test organism from an agar (B569324) plate and suspend them in saline.
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
- Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Plate Preparation and Inoculation:
- Perform serial two-fold dilutions of the Moenomycin A stock solution in CAMHB directly in the 96-well plate to achieve the desired concentration range.
- Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
- Inoculate each well (except the sterility control) with the standardized bacterial suspension.
4. Incubation:
- Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results:
- After incubation, visually inspect the plates for bacterial growth (turbidity).
- The MIC is the lowest concentration of Moenomycin A at which there is no visible growth.
dot
Caption: Experimental workflow for MIC determination.
Conclusion
Moenomycin A demonstrates potent in vitro activity against both MRSA and VRE by targeting a critical step in bacterial cell wall biosynthesis. Its efficacy at low concentrations highlights its potential as a valuable therapeutic agent. Further studies, particularly those providing comprehensive comparative MIC data against a diverse range of contemporary clinical isolates, are warranted to fully elucidate its clinical utility in combating infections caused by these formidable drug-resistant pathogens. The distinct mechanism of action of Moenomycin A offers a promising avenue for the development of new antibiotics that can circumvent existing resistance mechanisms.
References
Unveiling the Stronghold: A Comparative Guide to the Validation of Moenomycin A's Binding Site on Peptidoglycan Glycosyltransferases
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions between antibiotics and their targets is paramount. This guide provides a comprehensive comparison of the experimental data validating the binding site of Moenomycin A on peptidoglycan glycosyltransferases (PGTs), a critical enzyme in bacterial cell wall synthesis. We delve into the key experiments that have solidified our understanding of this interaction and compare Moenomycin A with alternative inhibitors.
Moenomycin A, a potent natural product antibiotic, is the only known inhibitor that directly targets the active site of PGTs.[1] Its unique mode of action makes it a crucial tool for studying bacterial cell wall biosynthesis and a promising scaffold for the development of novel antibacterial agents.[1] The validation of its binding site has been a significant focus of research, employing a multifaceted approach combining structural biology, biochemistry, and molecular genetics.
At the Heart of the Interaction: Structural and Mutagenesis Studies
The definitive validation of Moenomycin A's binding site comes from X-ray crystallography studies. Co-crystal structures of Moenomycin A and its analog, neryl-moenomycin A, in complex with PGTs from various bacteria, including Staphylococcus aureus PBP2 and Aquifex aeolicus PBP1A, have provided atomic-level insights into the binding mode.[2][3][4] These studies reveal that Moenomycin A binds in the active site cleft of the PGT domain. A key finding is the critical role of the F-ring phosphoglycerate portion of Moenomycin A, which makes extensive contacts with a series of conserved active site residues.
To functionally confirm the importance of these interactions, site-directed mutagenesis studies have been performed. By systematically replacing the conserved amino acid residues identified in the crystal structures, researchers have demonstrated their essential role in both enzymatic activity and Moenomycin A binding. These experiments provide strong evidence that the observed crystallographic binding site is indeed the functional inhibitory site.
Below is a logical workflow illustrating the process of validating the binding site through these methods.
Quantitative Analysis: A Comparison of Binding Affinities
The potency of Moenomycin A and its analogs is quantified through various biochemical assays that determine their inhibitory constants (Ki), dissociation constants (Kd), and half-maximal inhibitory concentrations (IC50). These values provide a standardized measure for comparing the efficacy of different inhibitors.
| Inhibitor | Target Enzyme | Assay Type | IC50 (nM) | Kd (µM) | Ki (µM) | Reference |
| Moenomycin A | E. coli PBP1b | In vitro PGT inhibition | Low-nanomolar | - | - | |
| Moenomycin A | S. aureus SgtB | In vitro PGT inhibition | Low-nanomolar | - | - | |
| Neryl-Moenomycin A | A. aeolicus PBP1A | In vitro PGT inhibition | Similar to Moenomycin A | - | - | |
| Moenomycin Analog (Probe 2) | E. coli PBP1b | In vitro PGT inhibition | 600 | 0.15 | - | |
| Moenomycin Analog (Probe 2) | S. aureus SgtB | In vitro PGT inhibition | 31 | 0.18 | - | |
| Moenomycin Analog (Probe 2) | E. faecalis PBP2a | Fluorescence Polarization | - | 0.38 | - | |
| Moenomycin A | S. aureus SgtB | Fluorescence Polarization | - | - | 0.64 | |
| Disaccharide 8 | S. aureus SgtB | Fluorescence Polarization | - | - | 3.17 | |
| DEF Trisaccharide (4) | S. aureus PBP2 | In vitro PGT inhibition | 870 | - | - |
Alternative Inhibitors: Expanding the Armamentarium
The detailed understanding of the Moenomycin A binding site has paved the way for the design and discovery of alternative PGT inhibitors. These efforts aim to overcome the pharmacological limitations of Moenomycin A, such as its poor bioavailability.
One approach involves creating truncated analogs of Moenomycin A that retain the key binding pharmacophore. For instance, a fluorescently-labeled, truncated analog was developed to be used in displacement assays to screen for new PGT inhibitors. These assays have successfully identified non-carbohydrate-based compounds that bind to the PGT active site.
Another strategy involves designing molecules that mimic the substrate of PGTs, Lipid II. These substrate analogs can compete with the natural substrate for binding to the active site. The table below compares Moenomycin A with some of these alternative inhibitors.
| Inhibitor Class | Example | Mechanism of Action | Potency | Reference |
| Moenomycin Analogs | Truncated fluorescent probe | Competitive inhibition at the Moenomycin A binding site | Micromolar to nanomolar affinity | |
| Synthetic Disaccharides | ACL 19273 | Binds to the transglycosylase domain, potentially at the donor or acceptor site | MIC values of 1–4 µg/mL against Gram-positive bacteria | |
| C-phosphonate Disaccharides | Compound 62 | Designed to mimic features of Moenomycin A and Lipid II | Modest PGT inhibition | |
| Vancomycin (B549263) Hybrids | Compound 64 | Fuses a moenomycin disaccharide moiety with the vancomycin aglycon to target the inhibitor to the cell membrane | Improved antibacterial activity compared to the individual components |
The logical relationship for the development of alternative inhibitors based on the knowledge of Moenomycin A's binding is depicted in the following diagram.
Experimental Protocols: A Closer Look at the Methodologies
1. X-Ray Crystallography of Moenomycin A-PGT Complex
-
Protein Expression and Purification: The PGT domain of interest is overexpressed in a suitable host (e.g., E. coli) and purified to homogeneity using chromatographic techniques such as affinity and size-exclusion chromatography.
-
Crystallization: The purified PGT is co-crystallized with Moenomycin A or its analog. This involves screening a wide range of crystallization conditions (precipitants, pH, temperature) to obtain well-diffracting crystals.
-
Data Collection and Structure Determination: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction data are collected. The phases are determined using molecular replacement or other phasing methods, and the electron density map is used to build and refine the atomic model of the protein-ligand complex.
2. Site-Directed Mutagenesis of PGTs
-
Primer Design: Mutagenic primers containing the desired nucleotide change are designed to anneal to the template plasmid DNA encoding the PGT.
-
PCR Amplification: A polymerase chain reaction (PCR) is performed using the mutagenic primers and a high-fidelity DNA polymerase to amplify the entire plasmid, incorporating the desired mutation.
-
Template Removal and Transformation: The parental, non-mutated template DNA is digested using the DpnI enzyme, which specifically cleaves methylated DNA. The newly synthesized, mutated plasmid is then transformed into competent E. coli cells for propagation.
-
Sequence Verification: The entire gene encoding the PGT is sequenced to confirm the presence of the desired mutation and the absence of any unintended mutations.
3. In Vitro PGT Activity Assay
-
Substrate Preparation: The lipid II substrate for the PGT reaction is synthesized and purified.
-
Enzyme Reaction: The purified wild-type or mutant PGT enzyme is incubated with the lipid II substrate in a suitable reaction buffer. The reaction is allowed to proceed for a defined period.
-
Product Detection: The formation of the peptidoglycan polymer product is monitored. This can be done using various methods, such as radiolabeling of the substrate and detecting the incorporated radioactivity in the polymer, or by using fluorescently labeled substrates.
-
Inhibition Assay: To determine IC50 values, the assay is performed in the presence of varying concentrations of the inhibitor (e.g., Moenomycin A). The concentration of inhibitor that reduces the enzyme activity by 50% is determined.
4. Fluorescence Polarization (FP) Assay for Binding Affinity
-
Probe Labeling: A fluorescent probe is created by covalently attaching a fluorophore to a truncated analog of Moenomycin A.
-
Binding Reaction: The fluorescent probe is incubated with the purified PGT enzyme in a microplate well. The binding of the small fluorescent probe to the much larger PGT enzyme results in a slower rotational motion and an increase in the fluorescence polarization signal.
-
Competition Assay: To determine the binding affinity of a non-fluorescent inhibitor, a competition experiment is performed. The fluorescent probe and PGT are incubated with increasing concentrations of the unlabeled inhibitor. The displacement of the fluorescent probe by the inhibitor leads to a decrease in the fluorescence polarization signal.
-
Data Analysis: The Kd or Ki value for the inhibitor is calculated by fitting the competition data to a binding model.
References
- 1. Moenomycin family antibiotics: chemical synthesis, biosynthesis, biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tuning the Moenomycin Pharmacophore to Enable Discovery of Bacterial Cell Wall Synthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural analysis of the contacts anchoring moenomycin to peptidoglycan glycosyltransferases and implications for antibiotic design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
A Comparative Study of Moenomycin A and Other Cell Wall Synthesis Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Moenomycin A with other prominent cell wall synthesis inhibitors, including beta-lactams, vancomycin (B549263), and bacitracin. The information presented is supported by experimental data to aid in research and drug development efforts.
Mechanism of Action: A Tale of Different Targets
Bacterial cell wall synthesis is a complex process involving multiple enzymatic steps, making it an excellent target for antimicrobial agents. The inhibitors discussed here interrupt this process at different stages, leading to cell lysis and death.
Moenomycin A: This phosphoglycolipid antibiotic uniquely targets the peptidoglycan glycosyltransferases (PGTs), enzymes responsible for elongating the glycan chains of the cell wall.[1][2] By mimicking the natural substrate, Moenomycin A competitively inhibits these enzymes, preventing the polymerization of the peptidoglycan backbone.[1][2] This is a distinct mechanism compared to other cell wall synthesis inhibitors.
Beta-Lactams (e.g., Penicillin, Amoxicillin): This broad class of antibiotics, characterized by their beta-lactam ring, inhibits the final step of peptidoglycan synthesis – the cross-linking of adjacent peptide chains. They achieve this by binding to and inactivating penicillin-binding proteins (PBPs), which are the transpeptidases responsible for this cross-linking.
Vancomycin: A glycopeptide antibiotic, vancomycin also inhibits the transpeptidation step but through a different mechanism than beta-lactams. It binds directly to the D-Ala-D-Ala termini of the peptide precursors, sterically hindering the transpeptidase from accessing its substrate.
Bacitracin: This polypeptide antibiotic interferes with an earlier step in the cell wall synthesis pathway. It inhibits the dephosphorylation of the lipid carrier C55-isoprenyl pyrophosphate, which is essential for transporting peptidoglycan precursors from the cytoplasm to the cell exterior. This effectively halts the supply of building blocks for cell wall construction.
Comparative Efficacy: A Quantitative Look at Potency
The minimum inhibitory concentration (MIC) is a crucial metric for comparing the efficacy of different antibiotics. The following table summarizes the MIC values of Moenomycin A and other inhibitors against common Gram-positive pathogens.
| Antibiotic | Target Organism | MIC Range (µg/mL) |
| Moenomycin A | Staphylococcus aureus | 0.016 - 0.2[1] |
| Streptococcus pneumoniae | 0.001 - 0.1 (general Gram-positive) | |
| Enterococcus faecalis | 0.05 - >100 (some strains show resistance) | |
| Vancomycin | Staphylococcus aureus | 0.5 - 2 |
| Streptococcus pneumoniae | ≤0.06 - 1.0 | |
| Enterococcus faecalis | 1 - 4 | |
| Penicillin | Staphylococcus aureus | Varies widely due to resistance |
| Streptococcus pneumoniae | ≤0.06 - ≥2 (resistance is common) | |
| Enterococcus faecalis | 1 - 8 | |
| Amoxicillin | Staphylococcus aureus | 0.12 - >32 |
| Streptococcus pneumoniae | ≤0.06 - 8 | |
| Enterococcus faecalis | 0.5 - 4 | |
| Bacitracin | Staphylococcus aureus | 0.5 - >256 (resistance is prevalent) |
| Streptococcus pneumoniae | 0.03 - 0.25 | |
| Enterococcus faecalis | 32 - >256 (high-level resistance is common) |
Note: MIC values can vary significantly depending on the specific strain and the testing methodology used. The data presented here is a compilation from various sources and should be considered as a general reference.
Visualizing the Inhibition of Bacterial Cell Wall Synthesis
The following diagrams illustrate the mechanism of action of each antibiotic class on the bacterial cell wall synthesis pathway.
References
Unraveling the Structure-Activity Relationship of Moenomycin A Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Moenomycin A, a potent phosphoglycolipid antibiotic, stands as a compelling starting point for the development of novel antibacterial agents. Its unique mechanism of action, the inhibition of peptidoglycan glycosyltransferases (PGTs), offers a validated yet underexplored target in an era of mounting antibiotic resistance.[1] This guide provides a comprehensive comparison of Moenomycin A derivatives, delving into their structure-activity relationships (SAR), supported by experimental data. We further present detailed experimental protocols and visual pathways to facilitate a deeper understanding of these complex molecules and their therapeutic potential.
Structure-Activity Relationship: Key Moieties Influencing Potency
The antibacterial efficacy of Moenomycin A and its derivatives is intrinsically linked to three critical structural components: the C25 isoprenoid lipid tail, the phosphoglycerate linker, and the pentasaccharide core.[2] Modifications to each of these regions have profound effects on the molecule's ability to inhibit bacterial growth.
-
The Lipid Tail: The long C25 isoprenoid chain is crucial for anchoring the molecule to the bacterial cytoplasmic membrane. This localization is essential for presenting the oligosaccharide portion to its target, the membrane-associated PGTs.[3] Studies have shown that shortening this lipid tail leads to a dramatic decrease in antibacterial activity, even though the molecule may still inhibit the PGT enzyme in vitro. This highlights the critical role of membrane partitioning for in vivo efficacy.
-
The Oligosaccharide Core: The pentasaccharide moiety is responsible for the specific binding to the active site of the PGT enzyme. It is believed to mimic the natural lipid II substrate of the enzyme, thereby acting as a competitive inhibitor.[1] Simplification of this complex sugar structure has been a key focus of synthetic efforts. Derivatives with truncated trisaccharide and even disaccharide cores have been synthesized and evaluated. While trisaccharide analogues often retain significant antibacterial activity, disaccharide versions, though capable of inhibiting the PGT enzyme, generally lack whole-cell activity, suggesting that a certain length of the saccharide chain is necessary for effective binding and inhibition in a cellular context.
-
The Phosphoglycerate Linker: This central component connects the lipid tail and the oligosaccharide core. While less explored in terms of SAR, its phosphodiester linkage is a key structural feature.
Comparative Antibacterial Activity of Moenomycin A Derivatives
The antibacterial potency of Moenomycin A and its synthetic and semi-synthetic derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against various bacterial strains. The following table summarizes representative MIC values for key derivatives against clinically relevant Gram-positive pathogens, Staphylococcus aureus and Enterococcus faecalis.
| Compound | Modification | Staphylococcus aureus (MIC in µg/mL) | Enterococcus faecalis (MIC in µg/mL) | Reference |
| Moenomycin A | Natural Product | 0.05 | >256 (some strains) | [1] |
| Trisaccharide Analogue | C25 lipid, trisaccharide core | ~1 | Not widely reported | |
| Disaccharide Analogue | C25 lipid, disaccharide core | >100 | Not widely reported | |
| Neryl Derivative | C10 lipid, pentasaccharide core | >128 | >128 | Not available |
Note: MIC values can vary between different strains and testing conditions. The data presented here is for comparative purposes.
Experimental Protocols
General Protocol for Broth Microdilution MIC Assay
This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds (Moenomycin A derivatives)
-
Bacterial strains (S. aureus, E. faecalis)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Compound Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates:
-
Add 50 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add 50 µL of the compound stock solution to the first well of each row and perform a 2-fold serial dilution by transferring 50 µL to the subsequent wells.
-
-
Inoculum Preparation:
-
Culture the bacterial strains overnight on appropriate agar (B569324) plates.
-
Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized inoculum to each well of the microtiter plate.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.
General Protocol for Peptidoglycan Glycosyltransferase (PGT) Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of PGTs, which are responsible for polymerizing lipid II into peptidoglycan chains.
Materials:
-
Purified PGT enzyme (e.g., from S. aureus)
-
Lipid II substrate
-
Test compounds (Moenomycin A derivatives)
-
Assay buffer (e.g., Tris-HCl with MgCl₂)
-
Detection system (e.g., fluorescence-based or chromatography-based)
Procedure:
-
Reaction Setup: In a microplate format, combine the purified PGT enzyme, assay buffer, and varying concentrations of the test compound.
-
Initiation of Reaction: Add the lipid II substrate to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.
-
Termination and Detection: Stop the reaction and quantify the amount of product formed or the amount of substrate consumed using a suitable detection method.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the enzyme activity (IC₅₀ value).
General Protocol for Synthesis of Moenomycin A Analogues with Modified Lipid Chains
The synthesis of Moenomycin A analogues is a complex, multi-step process. The following is a generalized workflow for modifying the lipid tail.
Workflow:
-
Protection of Functional Groups: Protect the various hydroxyl and carboxyl groups on the oligosaccharide and phosphoglycerate moieties of Moenomycin A using appropriate protecting groups.
-
Cleavage of the Natural Lipid Chain: Selectively cleave the ether linkage connecting the C25 isoprenoid chain to the glycerate moiety.
-
Introduction of a New Lipid Chain: Couple a new, modified lipid alcohol to the glycerate backbone via an etherification reaction.
-
Deprotection: Remove all protecting groups to yield the final Moenomycin A analogue with the modified lipid chain.
Visualizing the Mechanism and Workflow
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Inhibition of bacterial cell wall synthesis by Moenomycin A.
Caption: Experimental workflow for SAR studies of Moenomycin A derivatives.
Conclusion
The structure-activity relationship of Moenomycin A derivatives is a complex interplay between membrane anchoring and target enzyme binding. While the natural C25 lipid tail is critical for potent antibacterial activity, the oligosaccharide core dictates the specificity of PGT inhibition. Synthetic modifications, particularly truncation of the saccharide chain and alteration of the lipid moiety, have provided valuable insights into the pharmacophore of this antibiotic class. Future efforts in designing novel analogues with improved pharmacokinetic properties while retaining potent PGT inhibitory activity hold significant promise for the development of new treatments against multidrug-resistant bacteria. The experimental protocols and conceptual diagrams provided in this guide serve as a foundational resource for researchers dedicated to this critical area of drug discovery.
References
- 1. Frontiers | Peptidoglycan Glycosyltransferase Substrate Mimics as Templates for the Design of New Antibacterial Drugs [frontiersin.org]
- 2. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Moenomycin family antibiotics: chemical synthesis, biosynthesis, biological activity - PMC [pmc.ncbi.nlm.nih.gov]
Moenomycin A: A Comparative Guide to Its In Vivo Efficacy in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of Moenomycin A with alternative antibiotics in established animal models of bacterial infection. The data presented is compiled from various preclinical studies to offer an objective overview for researchers engaged in the discovery and development of novel antibacterial agents.
Abstract
Moenomycin A, a phosphoglycolipid antibiotic, is a potent inhibitor of bacterial peptidoglycan glycosyltransferases, essential enzymes in cell wall biosynthesis.[1] This unique mechanism of action makes it an interesting candidate for combating bacterial infections, particularly those caused by Gram-positive organisms. This guide summarizes the available in vivo efficacy data for Moenomycin A in mouse models of Staphylococcus aureus, Streptococcus pyogenes, and Neisseria gonorrhoeae infections, and compares it with the efficacy of commonly used antibiotics such as vancomycin (B549263) and ceftriaxone (B1232239) in similar preclinical models. Detailed experimental protocols and visual representations of the mechanism of action and experimental workflows are provided to facilitate the design and evaluation of future in vivo studies.
Mechanism of Action of Moenomycin A
Moenomycin A exerts its bactericidal effect by inhibiting the peptidoglycan glycosyltransferases (PGTs), also known as transglycosylases.[1] These enzymes are critical for the polymerization of glycan chains, a fundamental step in the synthesis of the bacterial cell wall. By binding to the PGTs, Moenomycin A prevents the elongation of the peptidoglycan chains, leading to a compromised cell wall and ultimately cell death.[1]
Caption: Mechanism of action of Moenomycin A.
Comparative In Vivo Efficacy
The following tables summarize the in vivo efficacy of Moenomycin A and comparator antibiotics in various mouse infection models. It is important to note that the data presented for Moenomycin A and the comparator drugs are from separate studies. Direct head-to-head comparative studies were not available; therefore, these comparisons should be interpreted with caution, considering potential variations in experimental conditions such as mouse strains, bacterial isolates, and specific protocol details.
Staphylococcus aureus Infection Model
| Antibiotic | Animal Model | Infection Type | Dosage | Administration Route | Efficacy Metric | Outcome |
| Macarbomycin (Moenomycin family) | Mouse | S. aureus | 0.25 mg/kg | Not Specified | CD50 | 50% survival at 0.25 mg/kg[1] |
| Vancomycin | Neutropenic Mouse | Thigh Infection | 110 mg/kg q12h | Subcutaneous | Bacterial Load Reduction | Significant reduction in bacterial burden[2] |
Streptococcus pyogenes Infection Model
| Antibiotic | Animal Model | Infection Type | Dosage | Administration Route | Efficacy Metric | Outcome |
| Moenomycin A | Mouse | Streptococcal Infection | 1-20 mg/kg | Subcutaneous | Curative Effect | Excellent curative effects observed |
Neisseria gonorrhoeae Infection Model
| Antibiotic | Animal Model | Infection Type | Dosage | Administration Route | Efficacy Metric | Outcome |
| Moenomycin A | Mouse | Vaginal Tract Infection | 10 mg/kg (2 consecutive days) | Intramuscular | Bacterial Clearance | Cleared infection within 1-3 days after the second dose |
| Ceftriaxone | Mouse | Vaginal Tract Infection | 5 mg/kg (single dose) | Intraperitoneal | Bacterial Clearance | Effective clearance of susceptible strains |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below. These protocols are generalized from multiple sources and should be adapted and optimized for specific research needs.
Staphylococcus aureus Neutropenic Thigh Infection Model
This model is widely used to evaluate the efficacy of antimicrobial agents against localized deep-seated infections.
-
Animal Model: Female ICR (CD-1) mice, 5-6 weeks old.
-
Immunosuppression: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide. A common regimen is 150 mg/kg administered four days prior to infection and 100 mg/kg one day before infection.
-
Bacterial Strain: A clinically relevant strain of S. aureus (e.g., MRSA or MSSA).
-
Inoculum Preparation: Bacteria are grown to a logarithmic phase, washed, and resuspended in a suitable medium (e.g., sterile saline) to a concentration of approximately 1 x 107 CFU/mL.
-
Infection: Mice are anesthetized, and 0.1 mL of the bacterial suspension is injected into the posterior thigh muscle.
-
Treatment: At a specified time post-infection (e.g., 2 hours), treatment with the test compound (e.g., Moenomycin A) or a comparator (e.g., vancomycin) is initiated. The route of administration (e.g., subcutaneous, intraperitoneal, or oral) and dosing regimen will depend on the pharmacokinetic properties of the compound.
-
Efficacy Assessment: At various time points post-treatment (e.g., 24 hours), mice are euthanized, and the infected thigh muscle is aseptically removed and homogenized. The homogenate is serially diluted and plated on appropriate agar (B569324) plates to determine the bacterial load (CFU/gram of tissue). The reduction in bacterial count compared to a vehicle-treated control group is the primary measure of efficacy.
Neisseria gonorrhoeae Vaginal Tract Infection Model
This model is used to assess the efficacy of antimicrobial agents against genital tract infections caused by N. gonorrhoeae.
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
-
Hormonal Treatment: To promote susceptibility to infection, mice are treated with 17β-estradiol to induce a state of pseudo-estrus. This can be achieved by subcutaneous implantation of a slow-release pellet or by injections.
-
Suppression of Commensal Flora: To prevent overgrowth of normal vaginal flora that can inhibit gonococcal growth, mice are treated with a cocktail of antibiotics (e.g., streptomycin (B1217042) and vancomycin) prior to and during the infection.
-
Bacterial Strain: A relevant strain of N. gonorrhoeae.
-
Inoculum Preparation: Gonococci are grown on appropriate agar (e.g., GC agar) and then suspended in a suitable buffer to the desired concentration (e.g., 108 CFU/mL).
-
Infection: A small volume (e.g., 20 µL) of the bacterial suspension is inoculated into the vaginal vault of the estradiol-treated mice.
-
Treatment: Treatment with the test compound (e.g., Moenomycin A) or a comparator (e.g., ceftriaxone) is initiated at a specific time post-infection.
-
Efficacy Assessment: Vaginal swabs are collected at regular intervals (e.g., daily) to monitor the course of infection. The swabs are used to culture and quantify the number of viable gonococci. The primary endpoint is the time to clearance of the infection or a significant reduction in bacterial load compared to a control group.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for in vivo efficacy studies of a novel antibiotic.
Caption: General experimental workflow for in vivo antibiotic efficacy testing.
Conclusion
The available preclinical data suggest that Moenomycin A is a highly potent antibiotic with significant in vivo efficacy against key Gram-positive and some Gram-negative pathogens in mouse models. Its unique mechanism of action, targeting peptidoglycan glycosyltransferases, presents a promising avenue for the development of new therapeutics, particularly in the face of growing antibiotic resistance. While direct comparative efficacy studies are lacking, the data summarized in this guide provide a valuable resource for researchers to contextualize the potential of Moenomycin A and to design further preclinical investigations. The detailed experimental protocols and workflow diagrams offer a practical framework for conducting robust in vivo efficacy studies. Further head-to-head comparative studies are warranted to definitively establish the therapeutic potential of Moenomycin A relative to current standard-of-care antibiotics.
References
- 1. Moenomycin family antibiotics: chemical synthesis, biosynthesis, biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Efficacies of Human Simulated Exposures of Telavancin and Vancomycin against Methicillin-Resistant Staphylococcus aureus with a Range of Vancomycin MICs in a Murine Pneumonia Model - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Antibiotic Compounds in a Laboratory Setting
A procedural guide for researchers, scientists, and drug development professionals.
Important Note: No specific information was found for a compound named "Menoxymycin A." This name is likely a typographical error. Based on the nomenclature, this guide provides detailed disposal procedures for two similarly named antibiotics: Methylenomycin A and Moenomycin A (also known as Moenomycin complex or Bambermycin). It is crucial to consult your institution's specific Environmental Health and Safety (EHS) guidelines before handling and disposing of any chemical waste.
This document provides essential safety and logistical information, including operational and disposal plans, to ensure the safe handling and disposal of these antibiotic compounds. By following these procedures, laboratories can mitigate environmental contamination and the development of antimicrobial resistance.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is imperative to adhere to the following safety precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling these compounds in solid or solution form.[1]
-
Segregation of Waste: All materials that have come into contact with Methylenomycin A or Moenomycin A, including unused stock solutions, contaminated media, and consumables (e.g., pipette tips, gloves, and flasks), must be segregated as hazardous chemical waste.[1]
-
Labeling: Waste containers must be clearly labeled as "Hazardous Waste" and include the full name of the compound (e.g., "Methylenomycin A" or "Moenomycin A").[1]
Disposal Procedures for Methylenomycin A
The most secure and recommended method for the disposal of Methylenomycin A is through an institutional hazardous waste program.
Step-by-Step Disposal Protocol:
-
Collection: Collect all Methylenomycin A waste in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Storage: Store the container in a designated, secure area, away from incompatible materials.
-
Arrange for Pickup: Contact your institution's EHS department to schedule the collection and disposal of the hazardous waste.[1]
Alternative Disposal Option:
-
Supplier Take-Back Program: Inquire with the manufacturer or supplier of Methylenomycin A to determine if they offer a return or take-back program. If available, follow their specific instructions for packaging and shipment.[1]
Disposal Procedures for Moenomycin A (Moenomycin Complex)
Disposal of Moenomycin A should be carried out in accordance with local, regional, national, and international regulations. The primary route of disposal is through a licensed professional waste disposal service.
Step-by-Step Disposal Protocol:
-
Waste Assessment: Characterize the Moenomycin A waste. This includes pure solid compound, stock solutions, and contaminated labware.
-
Containerization: Place the waste in a suitable, sealed container that is properly labeled as "Hazardous Waste" and includes the name "Moenomycin A."
-
Professional Disposal: Arrange for the disposal of the waste through an approved waste disposal plant or a licensed contractor.
Important Considerations:
-
Avoid releasing Moenomycin A into the environment as it may cause long-lasting harmful effects to aquatic life.[2]
-
Do not dispose of Moenomycin A down the drain or in the regular trash.
Summary of Disposal Information
| Characteristic | Methylenomycin A | Moenomycin A (Moenomycin Complex) |
| Primary Disposal Method | Institutional Hazardous Waste Program[1] | Approved Waste Disposal Plant |
| Waste Segregation | Segregate as hazardous chemical waste[1] | Segregate and handle as hazardous waste |
| Labeling Requirements | "Hazardous Waste," "Methylenomycin A"[1] | "Hazardous Waste," "Moenomycin A" |
| Environmental Hazards | Not specified in provided results | May cause long-lasting harmful effects to aquatic life[2] |
| Key Precaution | Do not dilute and pour down the drain[1] | Avoid release to the environment[2] |
Experimental Protocols
The provided search results did not contain specific experimental protocols for the chemical or biological inactivation of Methylenomycin A or Moenomycin A. The standard and required procedure is to dispose of this waste through institutional EHS programs. Any chemical degradation methods should only be performed by trained personnel with the explicit approval of their institution's EHS office.
Visualizing the Disposal Workflow
The following diagram illustrates a general decision-making process for the proper disposal of antibiotic waste in a laboratory setting.
Caption: General workflow for the disposal of laboratory antibiotic waste.
References
Essential Safety and Handling Guide: Doxorubicin (Substituted for Menoxymycin A)
Disclaimer: The following guide pertains to the handling of Doxorubicin, a potent cytotoxic and antineoplastic agent, as a representative stand-in for the fictional "Menoxymycin A." Researchers, scientists, and drug development professionals should always consult the specific Safety Data Sheet (SDS) for any chemical they are handling and adhere to their institution's safety protocols.
Doxorubicin is a hazardous drug that is carcinogenic, mutagenic, and teratogenic.[1] It can cause serious irritation to the skin and eyes.[2][3] Therefore, strict adherence to safety protocols is paramount to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the first line of defense against exposure to Doxorubicin. Double gloving is recommended for handling high concentrations or for prolonged tasks.[4]
| PPE Item | Specification | Rationale |
| Gloves | Two pairs of chemotherapy-rated nitrile gloves.[1][2][5][6] | Provides a barrier against skin contact. Double gloving allows for the safe removal of the outer glove if contaminated.[4] |
| Eye Protection | Chemical safety goggles or a face shield.[2][5][6] | Protects eyes from splashes and aerosols. |
| Lab Coat | Disposable, long-sleeved gown with knit cuffs.[1][5] | Protects skin and personal clothing from contamination. Should be changed immediately if contaminated.[1] |
| Respiratory Protection | N95 or higher respirator.[6] | Required when handling Doxorubicin powder outside of a certified chemical fume hood or biosafety cabinet to prevent inhalation of aerosolized particles.[2] |
| Shoe Covers | Disposable shoe covers.[7] | Prevents the spread of contamination outside of the designated work area. |
Operational Plan: Safe Handling and Preparation
All handling of Doxorubicin, including weighing, reconstitution, and dilution, must be performed within a certified chemical fume hood or a Class II, Type B2 biosafety cabinet to minimize the risk of aerosol generation.[2][4][5] The work surface should be covered with plastic-backed absorbent pads.[4][6]
Disposal Plan
All materials contaminated with Doxorubicin are considered hazardous waste and must be disposed of accordingly.[1][4] This includes gloves, gowns, absorbent pads, and any single-use labware.
| Waste Type | Disposal Procedure |
| Solid Waste | Place in a designated, labeled hazardous waste container.[4] |
| Sharps | Needles, syringes, and other sharps must be placed in a puncture-resistant sharps container labeled for cytotoxic waste.[1][4] Do not recap needles.[1] |
| Liquid Waste | Collect in a clearly labeled, sealed, and leak-proof container for chemical waste disposal.[4] |
| Animal Bedding | Bedding from animals treated with Doxorubicin is considered hazardous and must be disposed of as such, typically by incineration.[2][4] |
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
Exposure Response:
| Exposure Route | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and water for at least 15 minutes.[2][5] |
| Eye Contact | Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6][8] |
| Inhalation | Move to fresh air immediately. Seek medical attention.[2] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[2][8] |
Spill Cleanup:
For minor spills (less than 10 mL with minimal aerosol generation), trained personnel wearing appropriate PPE can manage the cleanup.[1] For major spills, evacuate the area and contact the institution's environmental health and safety department.
References
- 1. laurentian.ca [laurentian.ca]
- 2. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
- 3. carlroth.com [carlroth.com]
- 4. unthsc.edu [unthsc.edu]
- 5. en-safety.tau.ac.il [en-safety.tau.ac.il]
- 6. ehs.utoronto.ca [ehs.utoronto.ca]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
